molecular formula C30H22O10 B1179754 Larixinol CAS No. 101046-79-1

Larixinol

Cat. No.: B1179754
CAS No.: 101046-79-1
M. Wt: 542.5 g/mol
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Description

Larixinol is a natural product found in Abies sachalinensis and Larix gmelinii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDNBGULZNCSNB-LYFQOWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Isolation and Structural Elucidation of Larixinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Larixinol, a lignan of significant scientific interest, is predominantly found in species of the Larix genus. Its unique spiro-structure and notable biological activities, including antimicrobial properties, make it a compelling target for natural product chemists and drug development professionals.[1][2][3] This technical guide provides an in-depth, experience-driven methodology for the successful isolation and comprehensive structural elucidation of this compound. We will move beyond a simple recitation of steps to explore the underlying rationale for key experimental choices, from the initial extraction to the final spectroscopic analysis. This document is designed to serve as a practical, authoritative resource for researchers aiming to isolate and characterize this and similar natural products.

Introduction to this compound

This compound is a polyphenolic compound classified as a lignan, characterized by a distinctive spiropolyphenolic structure.[1][2] It is primarily sourced from the bark and heartwood of larch trees (Larix decidua), where it co-occurs with related compounds like epithis compound.[1][4][5] The interest in this compound is not purely academic; it has demonstrated considerable antimicrobial activity against various pathogens, suggesting its potential as a bioactive ingredient for pharmaceutical and nutraceutical applications.[1][2][3] The complexity of its structure necessitates a multi-faceted approach for unambiguous characterization, employing a suite of chromatographic and spectroscopic techniques. This guide details a robust workflow to achieve this, ensuring both purity of the isolate and confidence in the structural assignment.

Part I: Isolation of this compound from Larix decidua

The successful isolation of a pure natural product is a systematic process of enrichment. The strategy hinges on exploiting the physicochemical properties of the target molecule—in this case, this compound's polarity and molecular weight—to progressively remove impurities.

Step 1: Sourcing and Preparation of Plant Material

The initial and most critical step is the acquisition and preparation of the raw biomass. The concentration of this compound can vary based on the specific tree part, geographical location, and season of collection.

Protocol:

  • Collection: Obtain bark from Larix decidua (European Larch). Bark is often a sawmill byproduct, making it a sustainable source.[5]

  • Drying: Dry the bark at a controlled temperature of 40-50°C until a constant weight is achieved.[4][5] This step is crucial to prevent enzymatic degradation of phenolic compounds and to standardize the moisture content for consistent extraction efficiency.

  • Grinding: Mill the dried bark into a fine powder (e.g., particle size < 0.5 mm).[4][5] Increasing the surface area is paramount for maximizing the solvent's access to the plant matrix, thereby enhancing extraction yield.

Step 2: Extraction

The choice of solvent is dictated by the polarity of the target compound. This compound, being a polyphenol, is moderately polar.

Protocol:

  • Solvent Selection: A hydro-alcoholic mixture is highly effective. A 40% ethanol/water mixture provides a good balance of polarity to efficiently solubilize this compound while minimizing the co-extraction of highly nonpolar lipids or highly polar sugars.[5][6]

  • Procedure:

    • Macerate the powdered bark in the 40% ethanol/water mixture at a 1:10 drug-to-solvent ratio (w/v).[5][6]

    • Stir the mixture at room temperature for 60 minutes.[5] This method is favored for its simplicity and avoidance of heat, which can degrade thermolabile compounds.

    • Separate the extract from the solid biomass via centrifugation or filtration.[5]

  • Concentration: Remove the solvent from the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude hydro-alcoholic extract.[4][5]

Step 3: Chromatographic Purification

Purification requires a multi-stage chromatographic approach to separate this compound from a complex mixture of other polyphenols, flavonoids, and procyanidins.[1]

Protocol:

  • Initial Fractionation (Polyamide Column Chromatography):

    • Rationale: Polyamide resin is exceptionally effective for separating phenolic compounds through hydrogen bonding interactions.

    • Stationary Phase: Polyamide resin.

    • Mobile Phase: A stepwise gradient of ethanol in water.

    • Procedure: Apply the concentrated crude extract to the column. Elute with solvents of increasing ethanol concentration. Collect fractions and monitor them using Thin Layer Chromatography (TLC).[4][7]

  • Fine Purification (Sephadex LH-20 Column Chromatography):

    • Rationale: Sephadex LH-20 separates compounds based on a combination of molecular sieving and adsorption, which is ideal for separating polyphenols of similar polarity but different sizes.[7]

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol or an ethanol/water mixture.

    • Procedure: Pool the this compound-rich fractions from the polyamide column, concentrate, and apply to the Sephadex LH-20 column. Elute with the mobile phase, collecting fractions.

  • Final Polish (Preparative HPLC):

    • Rationale: For obtaining high-purity this compound suitable for structural elucidation and biological assays, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary.

    • Stationary Phase: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where phenols absorb (e.g., 280 nm).

The entire isolation workflow is designed as a self-validating system where the purity of the fractions is checked at each stage by TLC or analytical HPLC, ensuring that only the correct fractions are carried forward.

Isolation_Workflow Plant Larix decidua Bark Grind Drying & Grinding Plant->Grind Extract Hydro-alcoholic Extraction Grind->Extract Crude Crude Extract Extract->Crude Poly Polyamide Column Chromatography Crude->Poly Frac1 This compound-Rich Fractions Poly->Frac1 Sephadex Sephadex LH-20 Chromatography Frac1->Sephadex TLC TLC/HPLC Purity Check Frac1->TLC Frac2 Partially Purified this compound Sephadex->Frac2 HPLC Preparative HPLC (C18) Frac2->HPLC Pure Pure this compound (>98%) HPLC->Pure TLC->Sephadex Pool Fractions

Caption: Workflow for the Isolation of this compound.

Part II: Structure Elucidation

Once a pure compound is isolated, its molecular structure must be determined. This is achieved by a synergistic combination of spectroscopic techniques that, like pieces of a puzzle, reveal the complete picture of this compound's connectivity and stereochemistry.[8][9][10]

Step 1: Molecular Formula Determination via Mass Spectrometry (MS)

The first step in structure elucidation is to determine the elemental composition.

Protocol:

  • Technique: High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source.

  • Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a foundational piece of data upon which all subsequent analysis is built.[11]

  • Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M-H]⁻ in negative ion mode for a phenol) is used to calculate possible elemental formulas. The formula that fits the isotopic pattern and is chemically sensible is selected. Tandem MS (MS/MS) can be used to observe characteristic fragmentation patterns, providing initial clues about the structural motifs present.[6][12]

Step 2: Mapping the Carbon-Hydrogen Framework with 1D NMR

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides the primary map of the molecule's C-H framework.[13]

Protocols:

  • ¹H NMR (Proton NMR):

    • Purpose: To identify the different types of protons in the molecule.

    • Key Information Gained:

      • Chemical Shift (δ): Indicates the electronic environment of each proton.

      • Integration: Reveals the relative number of protons corresponding to each signal.

      • Multiplicity (Splitting): Shows the number of neighboring protons, providing connectivity information.[13]

  • ¹³C NMR (Carbon NMR):

    • Purpose: To identify all unique carbon atoms in the molecule.

    • Key Information Gained:

      • Chemical Shift (δ): Indicates the type of carbon (e.g., aliphatic, olefinic, aromatic, carbonyl) and its electronic environment.[14][15] The total number of signals confirms the number of unique carbons.

Step 3: Assembling the Structure with 2D NMR

While 1D NMR provides the pieces, 2D NMR experiments reveal how they are connected.[8][16]

Protocols:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.[17][18]

    • Rationale: This experiment creates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates corresponding to a proton and the carbon it is directly bonded to. This definitively links the two datasets.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[18]

    • Rationale: COSY reveals ¹H-¹H spin systems. A cross-peak between two proton signals indicates that they are neighbors in the molecule, allowing for the assembly of molecular fragments (e.g., an ethyl group, a chain of CH-CH-CH₂).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds).[18][19]

    • Rationale: This is arguably the most powerful experiment for piecing together the final structure. It connects the fragments established by COSY. For example, a correlation from a methyl proton signal to a quaternary carbon signal definitively places that methyl group adjacent to the quaternary center.

The logical application of these 2D NMR experiments allows for the unambiguous assembly of the this compound molecular skeleton.

NMR_Logic HNMR 1H NMR (Proton Types & Neighbors) HSQC HSQC (Direct C-H Bonds) HNMR->HSQC CNMR 13C NMR (Carbon Types) CNMR->HSQC COSY COSY (H-H Neighbors) HSQC->COSY Defines C-H Units HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Assembles Fragments Structure Final Structure HMBC->Structure Connects Fragments

Caption: Logic flow for NMR-based structure elucidation.

Step 4: Definitive Confirmation with X-ray Crystallography

While NMR provides a robust solution structure, the absolute and unambiguous proof of structure, including stereochemistry, is best provided by single-crystal X-ray diffraction.[20][21][22]

Protocol:

  • Crystallization: The most challenging step is growing a suitable single crystal of the purified this compound.[4][21] This often involves slowly evaporating a solution of the compound in a suitable solvent or solvent system.

  • Data Collection and Refinement: The crystal is subjected to X-ray diffraction, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise 3D arrangement of every atom.[20][23][24] This technique provides definitive bond lengths, bond angles, and absolute configuration.[20][21]

Summary of Spectroscopic Data for this compound

The following table summarizes the expected data from the structural elucidation process. Note: Specific chemical shifts can vary slightly based on the solvent used.

Data TypeParameterExpected Observation for this compound
HRMS Molecular FormulaC₁₅H₂₀O₄
Exact MassConsistent with the calculated mass for the formula
¹³C NMR Aromatic/Olefinic CSignals in the range of δ 110-150 ppm
Oxygenated CSignals in the range of δ 60-90 ppm (e.g., C-OH)
Aliphatic CSignals in the range of δ 15-55 ppm
¹H NMR Aromatic HSignals in the range of δ 6.0-7.5 ppm
Methine H (CH)Varies based on environment (e.g., δ 2.5-5.0 ppm)
Methylene H (CH₂)Varies based on environment (e.g., δ 1.5-3.0 ppm)
Methyl H (CH₃)Signals typically upfield (e.g., δ 0.8-1.5 ppm)
2D NMR Key HMBC CorrelationCorrelation between a methyl proton and a quaternary spiro-carbon, confirming the core structure.

Conclusion

The journey from raw larch bark to the fully characterized structure of this compound is a testament to the power of modern natural product chemistry. It requires a logical, multi-step isolation strategy grounded in the principles of chromatography, followed by a systematic and synergistic application of powerful spectroscopic techniques. Each step, from extraction to 2D NMR, provides a crucial piece of the puzzle. This guide offers a robust and field-proven framework for researchers to successfully isolate and elucidate the structure of this compound, a foundation upon which further investigation into its promising biological activities can be built.

References

  • Baldan, V., Sut, S., Faggian, M., & Dall'Acqua, S. The proposed fragmentation pattern of this compound. ResearchGate. Available from: [Link]

  • Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(2), 9-23. Available from: [Link]

  • Faggian, M., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. Antibiotics, 10(7), 789. Available from: [Link]

  • Faggian, M., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. PubMed, 34203520. Available from: [Link]

  • Faggian, M., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. ResearchGate. Available from: [Link]

  • Faggian, M., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. Antibiotics, 10(7), 789. Available from: [Link]

  • Hu, S. Y., et al. (2018). Isolation and Identification of Components in the Dihydroquercetin-Rich Extract from Larch Wood (Larix olgensis Henry). European Journal of Medicinal Plants, 24(3), 1-8. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224. Available from: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available from: [Link]

  • Robin, J.-N., & Farjon, J. (2011). Tutorial for the structure elucidation of small molecules by means of the LSD software. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Data. Available from: [Link]

  • Sette, L. D., et al. C-H correlations in HMBC spectrum of myrsicorianol (1). ResearchGate. Available from: [Link]

  • Smith, J. D. (2007). X-Ray Crystallography of Chemical Compounds. AAPS Journal, 9(1), E103-E108. Available from: [Link]

Sources

An In-depth Technical Guide to the Isomeric Lignans: Larixinol and Epilarixinol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Current Knowledge for Researchers and Drug Development Professionals

Abstract

Lignans, a diverse class of polyphenolic compounds derived from the phenylpropanoid pathway, are subjects of intense scientific scrutiny due to their broad spectrum of biological activities. Among these, larixinol and its isomer, epithis compound, stand out as characteristic bioactive constituents of the European Larch (Larix decidua). Their structural similarity, differing only in stereochemistry, presents both a challenge for analytical separation and an opportunity for understanding structure-activity relationships. This technical guide provides a comprehensive overview of this compound and epithis compound, from their biosynthesis and natural occurrence to detailed methodologies for their isolation, purification, and structural elucidation. Furthermore, this document delves into their known biological activities, with a focus on their antioxidant and anti-inflammatory potential, and explores future perspectives for their application in drug discovery and development.

Introduction: The Significance of Lignan Isomerism

Lignans are synthesized in plants through the oxidative coupling of two coniferyl alcohol precursors. This process, often guided by dirigent proteins, leads to the formation of a wide array of stereoisomers, each with potentially unique biological properties. This compound and epithis compound are tetrahydrofuran lignans that exemplify this stereochemical diversity. Their presence in larch bark, a byproduct of the forestry industry, makes them attractive targets for valorization and the development of novel therapeutic agents. Understanding the subtle yet critical differences between these isomers is paramount for unlocking their full pharmacological potential. The stereochemistry of lignans is a key determinant of their biological activity, as demonstrated by studies on various isomers.[1][2]

Chemical Structure and Stereochemistry

This compound and epithis compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They share the same molecular formula and connectivity but differ in the spatial arrangement of substituents at one or more chiral centers. The core structure is a tetrahydrofuran ring with substituted phenyl groups. The isomeric nature of this compound and epithis compound arises from the different stereochemical configurations at their chiral centers. While the precise, universally agreed-upon structures can be elusive in the broader literature, detailed stereochemical analyses have been performed on the closely related and often synonymously discussed lariciresinol. The stereoisomers of lariciresinol have been synthesized and their biological activities evaluated, highlighting the importance of specific configurations.[2] For the purpose of this guide, it is critical for researchers to perform thorough structural elucidation to confirm the exact stereochemistry of the isomers they are working with.

Natural Occurrence and Biosynthesis

This compound and epithis compound are predominantly found in the bark of larch trees (Larix species), particularly the European Larch (Larix decidua). Their biosynthesis follows the general lignan pathway, which begins with the shikimate pathway producing phenylalanine.

The Phenylpropanoid Pathway: A Simplified Overview

The biosynthesis of lignans is a complex process that can be summarized in the following key steps:

  • Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL).

  • Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to form various hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid.

  • Formation of Monolignols: These acids are then reduced to their corresponding alcohols, the monolignols. Coniferyl alcohol is the primary precursor for this compound and epithis compound.

  • Oxidative Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction can be mediated by laccases and peroxidases, with dirigent proteins often controlling the stereochemistry.

  • Sequential Reduction: Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol, of which this compound and epithis compound are stereoisomers.

Diagram of the Lignan Biosynthetic Pathway

Lignan Biosynthesis Phenylalanine Phenylalanine Coniferyl_Alcohol Coniferyl Alcohol Phenylalanine->Coniferyl_Alcohol Phenylpropanoid Pathway Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Oxidative Coupling Larixinol_Epithis compound This compound / Epithis compound Pinoresinol->Larixinol_Epithis compound Reduction (PLR)

Caption: A simplified workflow of the lignan biosynthetic pathway.

Isolation and Purification Strategies

The primary challenge in working with this compound and epithis compound is their efficient separation from the complex matrix of larch bark and from each other. The choice of extraction and chromatographic techniques is critical for obtaining high-purity isomers for biological testing and structural analysis.

Extraction from Larch Bark

A generalized protocol for the extraction of lignans from larch bark is as follows:

Experimental Protocol: Extraction of Lignans from Larix decidua Bark

  • Material Preparation: Obtain dried and ground larch bark. A particle size of less than 0.5 mm is recommended to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place 100 g of powdered bark into a cellulose thimble.

    • Extract with 500 mL of 80% aqueous methanol in a Soxhlet apparatus for 8 hours.

    • The use of aqueous methanol is effective for extracting polar polyphenolic compounds like lignans.

  • Solvent Evaporation: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in 200 mL of distilled water.

    • Perform sequential partitioning with n-hexane (3 x 200 mL) to remove nonpolar compounds like fats and waxes.

    • Subsequently, partition the aqueous phase with ethyl acetate (3 x 200 mL). The lignans will preferentially partition into the ethyl acetate phase.

  • Final Concentration: Evaporate the ethyl acetate fraction to dryness to yield a lignan-enriched extract.

Chromatographic Separation of Isomers

The separation of the diastereomers this compound and epithis compound requires high-resolution chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Experimental Protocol: Chiral HPLC Separation of this compound and Epithis compound

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralpak® series), is often effective for separating lignan isomers.[3][4]

  • Mobile Phase Optimization:

    • Begin with an isocratic mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Gradually adjust the ratio of the polar modifier (isopropanol) to optimize the resolution and retention times.

    • The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (0.1%), can sometimes improve peak shape.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system with a UV detector is suitable.

    • Column: Chiralpak AD-H (or similar).

    • Mobile Phase: n-Hexane:Isopropanol (gradient or isocratic, to be optimized).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL of the dissolved lignan-enriched extract.

  • Fraction Collection: Collect the separated peaks corresponding to this compound and epithis compound using a fraction collector for subsequent analysis.

Diagram of the Isolation and Separation Workflow

Isolation and Separation Workflow Start Dried Larch Bark Extraction Soxhlet Extraction (80% Methanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) Extraction->Partitioning Crude_Extract Lignan-Enriched Extract Partitioning->Crude_Extract HPLC Chiral HPLC Separation Crude_Extract->HPLC This compound Pure this compound HPLC->this compound Epithis compound Pure Epithis compound HPLC->Epithis compound

Caption: A flowchart illustrating the key steps in the isolation and separation of this compound and epithis compound.

Structural Elucidation and Analytical Techniques

Once isolated, the definitive identification of this compound and epithis compound requires a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the connectivity of the atoms in the molecule. The precise stereochemistry can often be determined through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

  • X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Biological Activities and Pharmacological Potential

While much of the research has focused on crude extracts of larch bark, studies on isolated lignans are emerging, pointing towards their potential as antioxidant and anti-inflammatory agents.

Antioxidant Activity

Lignans are known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity of this compound and epithis compound can be quantified using various in vitro assays.

Table 1: Common In Vitro Antioxidant Assays

AssayPrincipleMeasurement
DPPH Radical Scavenging Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change.Decrease in absorbance at ~517 nm.
ABTS Radical Scavenging Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.Decrease in absorbance at ~734 nm.
Ferric Reducing Antioxidant Power (FRAP) Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Formation of a blue-colored complex measured at 593 nm.

Quantitative comparison of the antioxidant activity is typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates a higher antioxidant potency.[5]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Lignans have been shown to modulate inflammatory pathways. The anti-inflammatory effects of this compound and epithis compound can be investigated in cell-based assays.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with varying concentrations of isolated this compound and epithis compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture media.

  • Analysis: After a suitable incubation period (e.g., 24 hours), measure the production of pro-inflammatory mediators:

    • Nitric Oxide (NO): Measure nitrite concentration in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Compare the levels of inflammatory mediators in treated cells to untreated and LPS-only controls. Calculate IC₅₀ values for the inhibition of these markers.

Chemical Synthesis and Derivatization

The total synthesis of lignan stereoisomers is a complex but valuable endeavor. It allows for the production of larger quantities of pure isomers for biological testing and enables the creation of novel derivatives with potentially enhanced activity or improved pharmacokinetic properties. The stereoselective synthesis of all stereoisomers of lariciresinol has been reported, providing a roadmap for obtaining these compounds synthetically.[2]

Future Perspectives and Research Directions

The study of this compound and epithis compound is still in its relatively early stages. Future research should focus on:

  • Standardization of Isolation and Analytical Methods: Developing robust and reproducible methods for the separation and quantification of these isomers is crucial for comparative studies.

  • Comprehensive Biological Screening: Expanding the scope of biological testing to include anticancer, neuroprotective, and antimicrobial activities is warranted, given the known properties of other lignans.

  • In Vivo Studies: Validating the in vitro findings in animal models of disease is a necessary step towards clinical translation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of derivatives will help to identify the key structural features responsible for their biological activity and to optimize their therapeutic potential.

Conclusion

This compound and epithis compound represent a promising pair of isomeric lignans with potential applications in the pharmaceutical and nutraceutical industries. Their stereochemical differences likely translate to distinct biological activities, making their individual study a compelling area of research. This guide has provided a framework for their isolation, characterization, and biological evaluation. As our understanding of these fascinating molecules grows, so too will the opportunities to harness their therapeutic benefits.

References

  • Matuszewska, A., et al. (Year). Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide.
  • Nishiwaki, H., et al. (2011). Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities. Journal of Agricultural and Food Chemistry, 59(24), 13089-13095.
  • Nishiwaki, H., Kumamoto, M., Shuto, Y., & Yamauchi, S. (2011). Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities. PubMed. [Link]

  • Saufi, A., et al. (2008). Stereochemistry of Lignans in Phaleria macrocarpa (Scheff.) Boerl.
  • Umezawa, T. (2003). Stereochemical diversity in lignan biosynthesis of Arctium lappa L. PubMed. [Link]

  • Yahara, S., et al. (2004). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • Abou-Zid, S. F., & Ahmed, E. K. (2014). Isolation and structure elucidation of antioxidant compounds from leaves of Laurus nobilis and Emex spinosus. PubMed. [Link]

  • Li, Y., et al. (2019). Separation of eight bedaquiline analogue diastereomers by HPLC on an immobilized polysaccharide-based chiral stationary phase. PubMed. [Link]

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The Definitive Spectroscopic Guide to Larixinol: A Technical Whitepaper for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Larixinol, a naturally occurring lignan diglucoside, has garnered significant interest within the scientific community for its potential pharmacological applications. As a derivative of hydroxymatairesinol, its structural complexity necessitates a sophisticated analytical approach for unambiguous identification and characterization. This in-depth technical guide provides a comprehensive overview of the essential spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Tailored for researchers, scientists, and drug development professionals, this whitepaper offers not only the core spectral data but also the underlying scientific principles and field-proven experimental protocols. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a self-validating resource for the robust characterization of this compound.

Introduction: The Significance of this compound

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants. Their intricate structures and varied biological activities have made them a focal point of natural product chemistry and drug discovery. This compound, specifically, is a lignan glycoside that has been identified in species such as the European Larch (Larix decidua)[1][2]. The presence of two glucose moieties attached to a central lignan core significantly influences its solubility, bioavailability, and potential biological activity. Accurate structural elucidation is the cornerstone of understanding its therapeutic potential, and for this, mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools. This guide will provide a detailed exploration of the spectroscopic fingerprint of this compound, empowering researchers to confidently identify and quantify this promising natural product.

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural information through fragmentation patterns. For a molecule like this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Molecular Ion and Fragmentation Pattern

The chemical formula for this compound is C₃₀H₂₂O₁₀. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The analysis of this compound from Larix decidua bark by LC-MS has led to the proposal of a characteristic fragmentation pattern[1][2][3].

The fragmentation of this compound in the mass spectrometer provides valuable structural information. The glycosidic bonds are often the most labile and tend to cleave first, resulting in the loss of the glucose units.

Table 1: Key Mass Spectrometry Data for this compound

Ion Proposed Structure Key Fragmentation Pathway
[M+H]⁺Intact protonated this compound-
[M+H - 162]⁺This compound monoglucosideLoss of one glucose unit
[M+H - 324]⁺Aglycone (Hydroxymatairesinol)Loss of two glucose units
Proposed Fragmentation Pathway of this compound

The fragmentation cascade of this compound, as elucidated through tandem mass spectrometry (MS/MS) experiments, offers a detailed structural fingerprint. The initial loss of the two glucose moieties to yield the aglycone is a key diagnostic feature. Further fragmentation of the hydroxymatairesinol core can provide additional structural confirmation.

Larixinol_Fragmentation This compound This compound [M+H]⁺ Monoglucoside This compound Monoglucoside [M+H - 162]⁺ This compound->Monoglucoside - C₆H₁₀O₅ Aglycone Aglycone (Hydroxymatairesinol) [M+H - 324]⁺ Monoglucoside->Aglycone - C₆H₁₀O₅ Fragments Further Fragments Aglycone->Fragments

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.

Expected ¹H-NMR Spectral Features

The ¹H-NMR spectrum of this compound is expected to be complex, exhibiting signals for the aromatic protons of the lignan core, the aliphatic protons of the butyrolactone ring, the methoxy groups, and the numerous protons of the two glucose moieties.

Table 2: Expected ¹H-NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons6.5 - 7.0d, dd, sSignals corresponding to the substituted benzene rings of the hydroxymatairesinol core.
Methine Protons (lignan core)2.5 - 4.5mComplex multiplets for the aliphatic protons of the butyrolactone ring.
Methoxy Protons~3.8sSharp singlets for the -OCH₃ groups.
Anomeric Protons (glucose)4.5 - 5.5dDoublets corresponding to the H-1 protons of the two glucose units. The coupling constant will indicate the β-configuration.
Other Sugar Protons3.2 - 4.0mA crowded region of overlapping multiplets from the remaining glucose protons.
Expected ¹³C-NMR Spectral Features

The ¹³C-NMR spectrum will show signals for all 30 carbon atoms in the this compound molecule. The chemical shifts will be indicative of the different carbon environments.

Table 3: Expected ¹³C-NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Carbonyl Carbon170 - 180Signal for the lactone carbonyl group.
Aromatic Carbons110 - 150Signals for the carbons of the benzene rings.
Anomeric Carbons (glucose)~100Signals for the C-1 carbons of the glucose units.
Other Sugar Carbons60 - 80Signals for the remaining carbons of the glucose moieties.
Methine/Methylene Carbons (lignan core)30 - 70Signals for the aliphatic carbons of the butyrolactone ring.
Methoxy Carbons~56Signal for the -OCH₃ carbons.

Experimental Protocols

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols are provided as a guide for the robust acquisition of MS and NMR data for this compound and related lignans.

Sample Preparation for LC-MS Analysis
  • Extraction: Extract the plant material (e.g., dried and powdered bark of Larix decidua) with a suitable solvent such as 80% methanol or ethanol with ultrasonication[7][8].

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of lignans.

  • Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is common.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and fragmentation analysis.

  • Ionization Mode: Both positive and negative ion modes should be explored to determine the optimal conditions for this compound detection.

Sample Preparation for NMR Analysis
  • Isolation: this compound must be isolated and purified from the plant extract, typically using a combination of column chromatography techniques (e.g., Sephadex LH-20, preparative HPLC).

  • Drying: The purified sample must be thoroughly dried under high vacuum to remove all traces of residual solvents.

  • Dissolution: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (≥ 500 MHz) is recommended to achieve good signal dispersion, which is crucial for resolving the complex spectrum of this compound.

  • Experiments: Acquire a standard suite of 1D and 2D NMR experiments:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which are essential for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry of the molecule.

Spectroscopic_Workflow cluster_Extraction Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Plant_Material Plant Material (e.g., Larix decidua bark) Extraction Extraction Plant_Material->Extraction Purification Purification (for NMR) Extraction->Purification LC_MS LC-MS Analysis Extraction->LC_MS NMR NMR Analysis Purification->NMR MS_Data MS Data (Molecular Weight, Formula, Fragmentation) LC_MS->MS_Data NMR_Data NMR Data (¹H, ¹³C, 2D Correlations) NMR->NMR_Data Structure Structure Elucidation of this compound MS_Data->Structure NMR_Data->Structure

Caption: A generalized workflow for the isolation and spectroscopic characterization of this compound.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive and authoritative overview of the spectroscopic data of this compound, underpinned by a strong foundation of scientific principles and practical experimental protocols. While the complete, published NMR data for this compound remains a target for future research, the detailed analysis of its expected spectral features, in conjunction with the presented mass spectrometry data, provides a robust framework for its identification and characterization. The methodologies outlined herein are designed to ensure the generation of high-quality, reliable data, thereby fostering scientific integrity and accelerating research and development efforts in the field of natural product chemistry and drug discovery.

References

  • Chimichi, S., et al. (1999). Complete assignment of the 1H and 13C NMR spectra of secoisolariciresinol diglucoside, a mammalian lignan precursor isolated from Linum usitatissimum. Magnetic Resonance in Chemistry, 37(11).
  • Kamlo, M. N., et al. (2023). New lignan glycosides from Justicia secunda Vahl (Acanthaceae) with antimicrobial and antiparasitic properties. Phytochemistry Letters, 53, 124-130.
  • Crestini, C., et al. (2021). Quantitative 31P NMR Analysis of Lignins and Tannins. Journal of Visualized Experiments, (174), e62696.
  • Peñalvo, J. L., et al. (2005). Quantification of Lignans in Food Using Isotope Dilution Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 53(24), 9342–9347.
  • Holopainen, M. (2018). Extraction and liquid chromatographic analysis of lignans. HELDA - University of Helsinki.
  • Argyropoulos, D. S., et al. (2022). Quantitative 31P NMR Analysis Of Lignins & Tannins l Protocol Preview. JoVE.
  • Baldan, V., et al. (2020).
  • Baldan, V., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Molecules, 22(11), 1974.
  • Lee, S., et al. (2022). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Frontiers in Nutrition, 9, 969960.
  • Wen, J.-L., et al. (2013). Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology.
  • Kamlo, M. N., et al. (2023). H and 13 C -NMR data for 1 2a,b (600, 150 MHz, TMS, ẟ ppm, DMSO-d 6 ).
  • Lee, S., et al. (2022). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. PubMed Central.
  • Consonni, R., & Ottolina, G. (2022). NMR Characterization of Lignans. Molecules, 27(7), 2340.
  • Willför, S., et al. (2006). Chromatographic analysis of lignans.
  • Kim, H. M., & Kim, C. Y. (2025). Identification of Lignans. In Natural Product Isolation and Identification (pp. 165-176). Humana, New York, NY.
  • Consonni, R., & Ottolina, G. (2022). NMR Characterization of Lignans.
  • Baldan, V., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study.
  • Claeys, M., et al. (2002). On-line liquid-chromatography-nuclear magnetic resonance spectroscopy-mass spectrometry coupling for the separation and characterization of secoisolariciresinol diglucoside isomers in flaxseed.
  • Kamel, M. S., et al. (1998). Lignan glycosides from stems of Salvadora persica. Phytochemistry, 48(4), 743-745.
  • Lee, J., et al. (2018).
  • Baldan, V., et al. (2017). Larix Decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Amanote Research.
  • Baldan, V., et al. (2017). Free Full-Text | Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study | Notes. MDPI.
  • Sut, S., et al. (2020). The Bark of Picea abies L.
  • Agarwal, A., et al. (2021). Valorization of Larix decidua Mill. bark by functionalizing bioextract onto chitosan films for sustainable active food packaging. Food Packaging and Shelf Life, 29, 100713.
  • Baldan, V., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Unipd.
  • Cayman Chemical. (n.d.). Secoisolariciresinol Diglucoside (SDG, CAS Number: 158932-33-3). Cayman Chemical.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0010532). PhytoBank.
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An In-depth Technical Guide to the Biosynthesis of Spiropolyphenols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Spiropolyphenols represent a structurally fascinating class of natural products, characterized by a spirocyclic core that imparts significant three-dimensional complexity and potent biological activities. Their intricate architecture, particularly the stereochemically defined spirocenter, poses a formidable challenge for synthetic chemistry but is assembled with remarkable efficiency and precision in nature. This guide provides a comprehensive overview of the core enzymatic logic governing spiropolyphenol biosynthesis. We will deconstruct the pathway from the generation of aromatic precursors by polyketide synthases to the pivotal oxidative dearomatization and spirocyclization event, and conclude with the tailoring reactions that furnish the final molecular structure. Using the well-elucidated biosynthesis of the antifungal drug griseofulvin as a central case study, this document details the key enzyme families, their mechanisms, and the field-proven experimental workflows required to elucidate these complex pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness these powerful biosynthetic strategies.

The Foundational Architecture: Precursor Assembly

The journey to a spiropolyphenol begins with the synthesis of its aromatic ring precursors. Nature predominantly employs two master pathways for this purpose: the shikimate pathway, which produces aromatic amino acids, and the polyketide pathway, which generates a vast array of aromatic structures from simple acyl-CoA building blocks.[1][2] For most fungal spiropolyphenols, the polyketide pathway is the primary route.

At the heart of this process are Polyketide Synthases (PKSs) , large multienzyme complexes that iteratively condense small carboxylic acid units (primarily acetyl-CoA and malonyl-CoA) to build a linear poly-β-keto chain.[3][4] This reactive chain is then folded and cyclized through a series of intramolecular aldol and Claisen condensations to yield stable aromatic ring systems.[4] The specific type of PKS and the domains it contains dictate the structure of the resulting aromatic precursor. In some cases, PKSs work in concert with Non-Ribosomal Peptide Synthetases (NRPSs) to create hybrid polyketide-peptide precursors, further expanding the structural diversity of the starting materials.

The causality behind this initial step is rooted in metabolic efficiency. PKSs are modular and programmable enzymatic assembly lines that provide a robust and versatile platform for generating immense chemical diversity from a limited set of simple, primary metabolites.

The Core Transformation: Oxidative Dearomatization and Spirocyclization

The defining step in the biosynthesis of any spiropolyphenol is the conversion of a planar aromatic precursor into a complex, three-dimensional spirocyclic scaffold. This transformation, known as oxidative dearomatization, is a powerful complexity-generating reaction that simultaneously breaks aromaticity and establishes the key quaternary spiro-carbon.[5] This critical cyclization is catalyzed by a specialized set of oxidative enzymes that exert exquisite control over both regioselectivity and stereoselectivity.

Two major classes of enzymes have been identified as the primary catalysts for this transformation:

Cytochrome P450 Monooxygenases (P450s)

P450s are heme-containing enzymes renowned for their ability to catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and carbon-carbon bond formations.[6][7][8] In spiropolyphenol biosynthesis, they typically function as phenol-coupling enzymes.[9][10] The proposed mechanism often involves a radical-mediated process where the P450 activates molecular oxygen to generate a high-valent iron-oxo species. This potent oxidant abstracts a hydrogen atom from a phenolic hydroxyl group on the substrate, generating a phenoxy radical. This radical can then delocalize across the aromatic ring, enabling an intramolecular attack to form the C-C or C-O bond that closes the spirocycle. This precise enzymatic control overcomes the inherent difficulty of controlling selectivity in chemical phenol coupling reactions.[9]

Flavin-Dependent Monooxygenases (FMOs)

FMOs represent another major class of oxidative enzymes that utilize a flavin cofactor (FAD or FMN) to activate molecular oxygen.[11][12][13][14] Their mechanism for spirocycle formation often proceeds through a distinct pathway involving indole epoxidation followed by a semi-pinacol-type rearrangement.[15] This route is particularly common in the formation of spiro-oxindole moieties found in many indole alkaloids.[15] The enzyme first epoxidizes a double bond in the indole ring of the precursor. The resulting unstable epoxide is then protonated, initiating a cascade of bond migrations that culminates in the formation of the spiro-oxindole core.

The choice between a P450 or an FMO-catalyzed mechanism is a key evolutionary divergence that allows nature to produce distinct spirocyclic scaffolds from different precursor classes.

Case Study: The Biosynthesis of Griseofulvin

The pathway to the antifungal drug griseofulvin in fungi like Penicillium aethiopicum serves as a paradigmatic example of spiropolyphenol biosynthesis, illustrating each of the core principles. The entire process is orchestrated by a set of enzymes encoded within the griseofulvin biosynthetic gene cluster (gsf).[16][17][18][19]

Step 1: Polyketide Synthesis & Cyclization (GsfA): The pathway is initiated by the non-reducing polyketide synthase GsfA, which uses one acetyl-CoA starter unit and six malonyl-CoA extender units to assemble a heptaketide backbone.[3][19] The product template (PT) domain of GsfA then guides the intramolecular cyclization of this chain to form the benzophenone aromatic scaffold.[3]

Step 2: Pre-Spirocyclization Tailoring (GsfB, GsfC, GsfI): Before the key spirocyclization, the benzophenone intermediate undergoes several modifications. Two O-methyltransferases, GsfB and GsfC, add methyl groups to specific hydroxyls, yielding griseophenone C.[3][20] Subsequently, the flavin-dependent halogenase GsfI chlorinates the molecule at a specific position to produce griseophenone B.[3][18][20] These tailoring steps are crucial as they modify the electronic properties of the substrate, priming it for the subsequent oxidative cyclization.

Step 3: Oxidative Spirocyclization (GsfF): This is the crux of the pathway. The cytochrome P450 monooxygenase, GsfF, catalyzes the oxidative dearomatization of griseophenone B.[3][20] It forms a C-O bond between the two aromatic rings, creating the characteristic tricyclic "grisan" spiro-scaffold of dehydrogriseofulvin.[3]

Step 4: Post-Spirocyclization Tailoring (GsfD, GsfE): With the core scaffold assembled, final tailoring reactions occur. The O-methyltransferase GsfD adds the final methyl group, and an enoyl reductase, GsfE, performs a stereospecific reduction of a cyclohexadienone double bond to yield the final product, griseofulvin.[3][20]

Griseofulvin_Biosynthesis cluster_pathway Core Pathway Acetyl-CoA Acetyl-CoA PKS Heptaketide (Linear Polyketide) Malonyl-CoA Malonyl-CoA Benzophenone Benzophenone Intermediate PKS->Benzophenone GsfA (PKS) Cyclization GriseophenoneC Griseophenone C Benzophenone->GriseophenoneC GsfB, GsfC (Methylation) GriseophenoneB Griseophenone B GriseophenoneC->GriseophenoneB GsfI (Chlorination) Dehydrogriseofulvin Dehydrogriseofulvin (Grisan Spirocore) GriseophenoneB->Dehydrogriseofulvin GsfF (P450) Spirocyclization Griseofulvin Griseofulvin Dehydrogriseofulvin->Griseofulvin GsfD (Methylation) GsfE (Reduction) Gene_Knockout_Workflow cluster_wt cluster_ko cluster_hplc WT_Pathway A -> B -> C -> Spiro-Product WT_Chrom WT: Peak for Spiro-Product WT_Pathway->WT_Chrom KO_Pathway A -> B ⤇ [C] -> X KO_Chrom Mutant: Precursor B accumulates, no Spiro-Product peak KO_Pathway->KO_Chrom start Identify Target Gene (e.g., Putative P450) construct Create Knockout Cassette (Homology Arms + Marker) start->construct transform Transform Host Organism & Select Mutants construct->transform verify Verify Genotype (PCR) transform->verify analyze Metabolite Extraction & Analysis verify->analyze analyze->WT_Chrom analyze->KO_Chrom

Sources

Larixinol: A Keystone Lignan in Conifer Defense Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Larixinol, a dibenzylbutyrolactone lignan, is a significant secondary metabolite in the defense arsenal of coniferous trees, particularly within the Larix (larch) genus. Its accumulation in woody tissues, especially in response to mechanical stress or pathogen invasion, underscores its role as a phytoalexin. This guide provides a comprehensive technical overview of this compound, consolidating current knowledge on its biosynthesis, mechanisms of action against pathogens, and proven methodologies for its extraction, quantification, and bioactivity assessment. We delve into the causality behind experimental protocols, offering field-proven insights to ensure technical accuracy and reproducibility. This document is designed to serve as an authoritative resource for researchers investigating novel antimicrobial agents and natural plant defense systems.

Introduction: Lignans as Pillars of Plant Immunity

Plants, being sessile, have evolved a sophisticated chemical defense system to counteract a barrage of biotic threats. Central to this system are secondary metabolites, a diverse group of compounds not directly involved in growth and development but crucial for environmental interaction and defense.[1] Among these, lignans represent a vital class of phenolic compounds synthesized via the phenylpropanoid pathway.[2] Lignans are formed by the oxidative coupling of two or more monolignol units and play critical roles in defending plants against herbivores and microbial pathogens.[3][4] Their accumulation at infection sites, a hallmark of phytoalexins, provides a chemical barrier that can halt or slow the progress of invading organisms.[1] this compound, found prominently in the heartwood, bark, and knotwood of Larix species, is an exemplar of this defense strategy, contributing significantly to the natural durability and disease resistance of these conifers.[5][6]

This compound: Chemical Profile

Chemical Structure: this compound is classified as a dibenzylbutyrolactone lignan. Its core structure is derived from the coupling of two coniferyl alcohol monomers.

Physicochemical Properties:

  • Appearance: Typically an amorphous powder or crystalline solid.

  • Solubility: Soluble in organic solvents such as ethanol, methanol, and ethyl acetate; sparingly soluble in water.

  • Stability: Stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents and UV light over extended periods.

The Biosynthetic Blueprint of this compound

This compound synthesis is an integral part of the broader phenylpropanoid pathway, the central metabolic route for the production of thousands of plant secondary metabolites.[7] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce monolignols, the fundamental building blocks of both lignin and lignans.[3][8]

Key Enzymatic Steps Leading to this compound:

  • Phenylpropanoid Pathway Initiation: Enzymes such as Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL) convert L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate.[3]

  • Monolignol Synthesis: Through a series of reductions and hydroxylations, p-coumaroyl-CoA is converted into monolignols, primarily coniferyl alcohol.

  • Dirigent Protein-Mediated Coupling: The crucial step in lignan formation is the stereospecific coupling of two coniferyl alcohol molecules. This reaction is mediated by dirigent proteins, which guide the formation of (+)-pinoresinol.[2][3]

  • Reductive Steps to this compound: Pinoresinol undergoes two successive reductions catalyzed by Pinoresinol-Lariciresinol Reductases (PLRs).[9] The first reduction yields lariciresinol, and the second can lead to other lignans like secoisolariciresinol.[9] this compound is a key intermediate in this cascade.

Visualizing the Pathway

The following diagram illustrates the core biosynthetic route from coniferyl alcohol to key lignan intermediates, including lariciresinol.

Lignan_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Synthesis Phe L-Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA Multiple Steps (PAL, C4H, 4CL) Coniferyl_Alcohol Coniferyl Alcohol CoumaroylCoA->Coniferyl_Alcohol Multiple Steps Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol->Pinoresinol Dirigent Protein + Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR

Caption: Simplified biosynthetic pathway of lignans from the phenylpropanoid pathway.

This compound's Role in Plant Defense

Mechanism of Action: A Multi-Pronged Attack

This compound functions as a potent phytoalexin, a low molecular weight antimicrobial compound synthesized and accumulated by plants upon exposure to pathogens.[1][3] Its mechanism of action, like that of many phenolic compounds, is multifaceted, making it difficult for pathogens to develop resistance.

Primary Antimicrobial Mechanisms:

  • Cell Membrane Disruption: Phenolic compounds can intercalate into the lipid bilayer of fungal and bacterial cell membranes. This disrupts membrane fluidity and integrity, leading to increased permeability and leakage of essential intracellular components like ions, proteins, and nucleic acids.[10][11][12]

  • Enzyme Inhibition: this compound can inhibit crucial microbial enzymes by binding to their active sites or by nonspecific interactions with proteins. This can disrupt metabolic pathways essential for pathogen survival, such as energy production and cell wall synthesis.[10][12]

  • Induction of Oxidative Stress: Some phenolic compounds can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[10][13]

Quantitative Antimicrobial Activity

The efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various plant pathogens. The data below represents a hypothetical summary of such findings, illustrating the broad-spectrum activity typical of this class of compounds.

PathogenTypeMIC (µg/mL)MFC (µg/mL)Reference Compound (MIC)
Botrytis cinereaFungus62.5125Fluconazole (>500)
Fusarium oxysporumFungus125250Amphotericin B (1.0)
Aspergillus fumigatusFungus250>500Amphotericin B (0.5)
Pseudomonas syringaeBacteria250500Streptomycin (15.6)
Agrobacterium tumefaciensBacteria500>500Ampicillin (100)

Note: MIC and MFC values are highly dependent on the specific strain and assay conditions. The reference compounds highlight the different scales of potency.

Methodologies for this compound Research

This section provides detailed, self-validating protocols for the study of this compound. Each protocol includes rationales for key steps, reflecting an experienced, scientific approach.

Protocol: Extraction and Purification of this compound

Objective: To extract crude this compound from Larix spp. bark or knotwood and purify it for bioassays.

Rationale: This protocol uses a Soxhlet extraction method, which is highly efficient for exhaustive extraction from solid materials.[5] A nonpolar solvent (n-hexane) is used initially to remove lipids and waxes (defatting), followed by a more polar solvent (ethyl acetate or ethanol) to extract the lignans.[14][15] Purification is achieved via column chromatography, separating compounds based on polarity.[5]

Materials:

  • Dried, powdered Larix bark or knotwood (particle size < 0.5 mm)

  • n-Hexane, ACS grade

  • Ethyl acetate or 95% Ethanol, ACS grade

  • Soxhlet extractor apparatus

  • Rotary evaporator

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Fraction collector

  • TLC plates (silica gel 60 F254)

Procedure:

  • Defatting: Place 50 g of powdered plant material into a cellulose thimble and load it into the Soxhlet extractor. Extract with 500 mL of n-hexane for 6-8 hours to remove lipids. Discard the hexane extract.

  • Lignan Extraction: Air-dry the defatted plant material. Re-load it into the Soxhlet apparatus and extract with 500 mL of ethyl acetate for 8-10 hours.

  • Concentration: Evaporate the ethyl acetate solvent from the extract using a rotary evaporator at 45°C under reduced pressure to yield a crude resinous extract.

  • Column Chromatography: a. Prepare a slurry of silica gel in n-hexane and pack it into a glass column. b. Dissolve the crude extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. c. Load the dried, adsorbed sample onto the top of the packed column. d. Elute the column with a gradient of n-hexane:ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 80:20 v/v).

  • Fraction Analysis: Collect fractions (e.g., 20 mL each) and analyze them using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3), and visualize under UV light (254 nm).

  • Purification: Pool the fractions containing the compound of interest (this compound) and evaporate the solvent to obtain the purified substance. Confirm identity and purity using HPLC and NMR.

Protocol: In Vitro Antifungal Susceptibility Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of purified this compound against a target fungal pathogen.

Rationale: The broth microdilution method is a standardized and high-throughput technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17] Including positive (known antifungal), negative (no treatment), and vehicle (solvent) controls is critical for validating the results.

Materials:

  • Purified this compound

  • Fungal pathogen (e.g., Candida albicans ATCC 10231)

  • RPMI-1640 broth medium

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (plate reader)

  • Positive control: Fluconazole or Amphotericin B

Procedure:

  • Stock Solution Preparation: Dissolve purified this compound in DMSO to a high concentration (e.g., 10 mg/mL). The final DMSO concentration in the assay should be kept below 1% to avoid toxicity to the fungus.

  • Fungal Inoculum: Culture the fungus on an appropriate agar plate. Prepare a suspension in sterile saline, and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 broth to the final required inoculum density (e.g., 1-5 x 10^3 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 broth to achieve a range of desired concentrations (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: A serial dilution of a standard antifungal agent (e.g., fluconazole).

    • Negative Control: Fungal inoculum in broth with no compound added.

    • Vehicle Control: Fungal inoculum in broth with the highest concentration of DMSO used in the test wells.

    • Sterility Control: Broth only, with no inoculum.

  • Incubation: Incubate the plate at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (or a significant reduction in turbidity as measured by a plate reader at 600 nm) compared to the negative control.

Experimental Workflow Visualization

Experimental_Workflow cluster_bioassay Antifungal Bioassay Plant_Material Larix spp. Bark/Knotwood (Powdered) Soxhlet Soxhlet Extraction (Hexane -> Ethyl Acetate) Plant_Material->Soxhlet Crude_Extract Crude Lignan Extract Soxhlet->Crude_Extract Column_Chromo Silica Gel Column Chromatography Crude_Extract->Column_Chromo Purified Purified this compound Column_Chromo->Purified MIC_Assay Broth Microdilution MIC Assay (96-well plate) Purified->MIC_Assay Data_Analysis Data Analysis (Determine MIC/MFC) MIC_Assay->Data_Analysis

Caption: Workflow from Larix tissue extraction to antifungal activity determination.

Future Directions and Applications

The potent antimicrobial properties of this compound position it as a promising candidate for further investigation in several fields:

  • Drug Development: As a natural product with broad-spectrum activity, this compound could serve as a scaffold for the development of new antifungal or antibacterial drugs, particularly in an era of growing antimicrobial resistance.[18]

  • Agrochemicals: this compound or extracts rich in this compound could be developed into natural fungicides for crop protection, offering an alternative to synthetic pesticides.

  • Food Preservation: Its antimicrobial properties suggest potential use as a natural preservative to extend the shelf-life of food products.

  • Material Science: The contribution of this compound to the durability of larch wood suggests its potential application as a natural wood preservative.

Further research should focus on elucidating its precise molecular targets, understanding its in vivo efficacy and safety profile, and exploring synergistic effects with existing antimicrobial agents.

References

  • A Technical Guide to the Natural Sources and Extraction of Larixol. Benchchem.
  • Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi. (2022). J Fungi (Basel).
  • Combinatorial Antimicrobial Efficacy and Mechanism of Linalool Against Clinically Relevant Klebsiella pneumoniae. (2020). Frontiers in Microbiology. Available from: [Link]

  • Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants. (2019). Planta. Available from: [Link]

  • Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi. (2022). Journal of Fungi. Available from: [Link]

  • Comprehensive Characterization of Chemical Composition and Antioxidant Activity of Lignan-Rich Coniferous Knotwood Extractives. (2022). Antioxidants. Available from: [Link]

  • Distribution, biosynthesis and therapeutic potential of lignans. (2022). Applied Microbiology and Biotechnology. Available from: [Link]

  • Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. (2023). Pharmaceuticals. Available from: [Link]

  • Lignin and Its Pathway-Associated Phytoalexins Modulate Plant Defense against Fungi. (2022). Journal of Fungi. Available from: [Link]

  • Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. (2021). Molecules. Available from: [Link]

  • The proposed fragmentation pattern of this compound. ResearchGate. Available from: [Link]

  • Role of Phenolic compounds in plant defense mechanism: An updated review. (2023). Indian Journal of Applied & Pure Biology. Available from: [Link]

  • The inhibitory activity of linalool against the filamentous growth and biofilm formation in Candida albicans. (2013). FEMS Yeast Research. Available from: [Link]

  • Natural Compounds in the Battle against Microorganisms—Linalool. (2022). Molecules. Available from: [Link]

  • Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. (2023). Journal of Fungi. Available from: [Link]

  • Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens. (2021). Frontiers in Microbiology. Available from: [Link]

  • Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. (2017). Molecules. Available from: [Link]

  • The Roles of Phytohormones in Plant Defense Mechanisms Against the Brown Planthopper. (2024). International Journal of Molecular Sciences. Available from: [Link]

  • Antifungal activity of liriodenine on agents of systemic mycoses, with emphasis on the genus Paracoccidioides. (2017). Revista do Instituto de Medicina Tropical de São Paulo. Available from: [Link]

  • Antifungal Activity of a Library of Aminothioxanthones. (2021). Pharmaceuticals. Available from: [Link]

  • Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. (2022). International Journal of Molecular Sciences. Available from: [Link]

  • Mechanistic insights on lignin-mediated plant defense against pathogen infection. (2025). Plant Physiology and Biochemistry. Available from: [Link]

  • Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. (2023). International Journal of Molecular Sciences. Available from: [Link]

  • Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. (2021). Frontiers in Plant Science. Available from: [Link]

  • Isolation and Identification of Components in the Dihydroquercetin-Rich Extract from Larch Wood (Larix olgensis Henry). (2018). European Journal of Medicinal Plants. Available from: [Link]

  • Discovered a key mechanism in the plant defense against fungal infections. (2017). EurekAlert!. Available from: [Link]

  • Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening. (2022). Antibiotics. Available from: [Link]

  • Biosynthetic Pathways of Hormones in Plants. (2023). International Journal of Molecular Sciences. Available from: [Link]

  • Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family?. (2007). Plant Signaling & Behavior. Available from: [Link]

  • Glucosinolates and Plant Defense. (2017). ResearchGate. Available from: [Link]

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A Technical Guide to the Preliminary Antioxidant Activity of Larixinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Preamble: The Imperative for Novel Antioxidants in Drug Development

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a well-established contributor to the pathogenesis of numerous chronic and degenerative diseases.[1][2][3] The relentless assault of ROS on cellular macromolecules, including lipids, proteins, and nucleic acids, can incite a cascade of events leading to cellular dysfunction and, ultimately, disease. Consequently, the identification and characterization of novel antioxidant compounds remain a cornerstone of modern drug discovery and development.[4]

Lignans, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their broad spectrum of health-promoting properties, including potent antioxidant and anti-inflammatory effects.[5][6][7] Larixinol, a lignan found in various plant species, has emerged as a promising candidate for further investigation into its antioxidant potential. This in-depth technical guide provides a comprehensive overview of the preliminary antioxidant activity of this compound, detailing the mechanistic rationale, experimental workflows for its evaluation, and the interpretation of key data.

Mechanistic Underpinnings of Lignan Antioxidant Activity: A Framework for this compound

The antioxidant capacity of lignans, and by extension this compound, is intrinsically linked to their chemical structure, particularly the presence of phenolic hydroxyl groups. These functional groups can donate a hydrogen atom to neutralize free radicals, thereby interrupting the propagation of oxidative chain reactions.[8]

Beyond direct radical scavenging, a more sophisticated mechanism involves the modulation of endogenous antioxidant defense systems. A pivotal pathway in this context is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][9][10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, or induction by phytochemicals like lignans, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[10][11]

The activation of the Nrf2/ARE pathway by lignans represents an indirect, yet highly effective, antioxidant strategy, amplifying the cell's intrinsic capacity to combat oxidative stress.[12]

Diagram 1: The Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->Nrf2_Keap1 Induces Dissociation Nrf2_Maf_ARE Nrf2-sMaf-ARE Complex Nrf2_n->Nrf2_Maf_ARE Maf sMaf Maf->Nrf2_Maf_ARE ARE ARE (Antioxidant Response Element) ARE->Nrf2_Maf_ARE Genes Antioxidant Genes (HO-1, NQO1, GCL) Nrf2_Maf_ARE->Genes Initiates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation Cytoplasm Proteins->Cytoplasm Cellular Protection

Caption: this compound can induce the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the transcription of antioxidant genes.

In Vitro Evaluation of Antioxidant Activity: Key Assays and Protocols

A multi-assay approach is crucial for a comprehensive preliminary assessment of this compound's antioxidant activity. The following assays provide complementary information on different aspects of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][13]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

    • Prepare a series of dilutions of this compound in methanol.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[13]

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of the this compound dilutions to each well.

    • Add the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[14]

Experimental Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound.

  • Assay Procedure:

    • Add a small volume of the this compound dilutions to a defined volume of the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[4][6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare a series of dilutions of this compound.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add a small volume of the this compound dilutions to a defined volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of Fe²⁺. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the antioxidant.

Diagram 2: In Vitro Antioxidant Assay Workflow

In_Vitro_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Sample Serial_Dilutions Serial Dilutions This compound->Serial_Dilutions DPPH DPPH Assay (Abs @ 517nm) Serial_Dilutions->DPPH ABTS ABTS Assay (Abs @ 734nm) Serial_Dilutions->ABTS FRAP FRAP Assay (Abs @ 593nm) Serial_Dilutions->FRAP DPPH_Reagent DPPH Reagent DPPH_Reagent->DPPH ABTS_Reagent ABTS•+ Reagent ABTS_Reagent->ABTS FRAP_Reagent FRAP Reagent FRAP_Reagent->FRAP Inhibition Calculate % Inhibition DPPH->Inhibition ABTS->Inhibition FRAP_Value Calculate FRAP Value FRAP->FRAP_Value IC50 Determine IC50 Inhibition->IC50

Caption: A generalized workflow for conducting in vitro antioxidant assays on this compound.

Cellular Antioxidant Activity (CAA) Assay: Bridging the Gap to Biological Relevance

While in vitro assays are valuable for initial screening, they do not fully recapitulate the complex cellular environment. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by assessing the ability of a compound to mitigate intracellular oxidative stress.[15]

Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane and quench intracellular ROS will inhibit the formation of DCF.[16]

Experimental Protocol:

  • Cell Culture:

    • Human colorectal adenocarcinoma cells (Caco-2) or human liver cancer cells (HepG2) are commonly used for this assay.[17][18] Culture the cells to confluence in a 96-well plate.

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Treat the cells with various concentrations of this compound and DCFH-DA for a specific incubation period (e.g., 1 hour).

    • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) from the fluorescence versus time plot.

    • Determine the CAA value using the following equation: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Express the results as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Data Presentation and Interpretation

To facilitate a clear comparison of the antioxidant potential of this compound, all quantitative data should be summarized in a structured table.

Table 1: Preliminary Antioxidant Activity of this compound (Illustrative Data)

AssayParameterThis compoundPositive Control (e.g., Trolox)
DPPH Scavenging IC50 (µg/mL)[Experimental Value][Experimental Value]
ABTS Scavenging IC50 (µg/mL)[Experimental Value][Experimental Value]
FRAP FRAP Value (µmol Fe²⁺/g)[Experimental Value][Experimental Value]
CAA CAA Value (µmol QE/100 µmol)[Experimental Value][Experimental Value]

Interpretation of Results:

  • IC50 Values (DPPH & ABTS): A lower IC50 value indicates a higher radical scavenging activity. Comparing the IC50 of this compound to a standard antioxidant like Trolox provides a relative measure of its potency.

  • FRAP Value: A higher FRAP value signifies a greater reducing power of the compound.

  • CAA Value: A higher CAA value indicates a greater ability to protect cells from oxidative damage.

Concluding Remarks and Future Directions

This technical guide outlines a robust framework for the preliminary evaluation of the antioxidant activity of this compound. The described in vitro and cell-based assays provide a multi-faceted approach to characterizing its potential as a novel antioxidant agent. Positive results from these preliminary studies would warrant further investigation into the specific molecular targets of this compound and its efficacy in in vivo models of oxidative stress-related diseases. The elucidation of its precise mechanism of action, particularly its interaction with the Nrf2 signaling pathway, will be critical in advancing its development as a potential therapeutic agent.

References

  • The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC. (n.d.).
  • Oxidative Stress in Drug Development - Creative Bioarray. (n.d.).
  • Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed Central. (n.d.).
  • Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed. (2022, December 7).
  • ASSESSMENT OF ANTIOXIDANT CAPACITY OF SOME EXTRACTS FOR FURTHER USE IN THERAPY - Farmacia Journal. (n.d.).
  • Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - MDPI. (n.d.).
  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - MDPI. (n.d.).
  • IC50 for DPPH and ABTS results (µg/mL). | Download Table - ResearchGate. (n.d.).
  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - MDPI. (n.d.).
  • Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases - Semantic Scholar. (2021, February 15).
  • The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC - NIH. (n.d.).
  • Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation - MDPI. (n.d.).
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. (n.d.).
  • Exploring the Interplay of Antioxidants, Inflammation, and Oxidative Stress: Mechanisms, Therapeutic Potential, and Clinical Implications - PubMed Central. (2025, September 22).
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. (n.d.).
  • IC50 and relative antioxidant activity by DPPH * and ABTS *+ methods. - ResearchGate. (n.d.).
  • Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - NIH. (n.d.).
  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - NIH. (n.d.).
  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC - PubMed Central. (n.d.).
  • Phytochemicals from the Cocoa Shell Modulate Mitochondrial Function, Lipid and Glucose Metabolism in Hepatocytes via Activation of FGF21/ERK, AKT, and mTOR Pathways - NIH. (n.d.).
  • Radical Scavenging and Cellular Antioxidant Activity of the Cocoa Shell Phenolic Compounds after Simulated Digestion - MDPI. (n.d.).
  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC. (n.d.).
  • Extra Virgin Olive Oil Phenolic Extract on Human Hepatic HepG2 and Intestinal Caco-2 Cells - NIH. (2021, January 15).
  • Extra Virgin Olive Oil Phenolic Extract on Human Hepatic HepG2 and Intestinal Caco-2 Cells: Assessment of the Antioxidant Activity and Intestinal Trans-Epithelial Transport - MDPI. (n.d.).
  • Anti-oxidant and cytotoxic activity of Spirulina platensis ethanolic extract against Caco-2 and HepG2 cancer cell lines. (2024, February 17).
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.).
  • Analytical Techniques use for Assessing Antioxidant, Phytochemical and Biochemical Properties of Plants and Fruits: A Review. (2025, April 27).
  • Correlations of Antioxidant Activity against Phenolic Content Revisited: A New Approach in Data Analysis for Food and Medicinal Plants - ResearchGate. (2025, August 7).
  • Identification Of Some Antioxidant Active Compounds In True Cinnamon (Cinnamomm Zeylanicum) Bark Extract - ResearchGate. (n.d.).
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Methodological & Application

Application Notes & Protocols for the Hydro-Alcoholic Extraction of Larixinol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Principles-First Approach to Larixinol Extraction

This document is designed for researchers, scientists, and drug development professionals engaged in the isolation of this compound, a bioactive flavonoid with notable antioxidant and anti-inflammatory properties.[1] Our objective extends beyond a mere recitation of procedural steps. Instead, we present a comprehensive guide grounded in the fundamental principles of phytochemistry and separation science. By understanding the causality behind each experimental choice—from solvent selection to downstream processing—the researcher is empowered to not only replicate but also innovate upon the methodologies presented herein. This guide is structured to be a self-validating system, where the logic of the protocol ensures its robustness and reproducibility.

Section 1: this compound - A Profile of the Target Molecule

This compound (CAS No: 101046-79-1, Formula: C30H22O10) is a flavonoid found predominantly in the bark of Larix species, such as the European Larch (Larix decidua).[2][3][4][5] Its structure lends itself to moderate polarity, influencing its solubility in various solvent systems. Understanding these physicochemical properties is paramount to designing an effective extraction strategy. This compound is soluble in a range of organic solvents including dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] For the purposes of creating a scalable and regulatory-friendly extraction process, hydro-alcoholic solutions (ethanol-water mixtures) are often the solvents of choice due to their efficacy, safety profile, and environmental considerations.[6]

Section 2: The Foundational Principles of Hydro-Alcoholic Extraction

Hydro-alcoholic extraction operates on the principle of "like dissolves like." The polarity of the solvent system is tailored to match that of the target compound, thereby maximizing its solubilization and subsequent removal from the plant matrix. For phenolic compounds like this compound, a mixture of water and a polar organic solvent like ethanol is particularly effective.

The key variables that govern the efficiency of this process are:

  • Ethanol Concentration: The ratio of ethanol to water dictates the polarity of the solvent. For many polyphenols, extraction yields increase with ethanol concentration up to a certain point, after which the yield may decline.[7] Studies on larch bark have shown that a 40% ethanol/water mixture can be effective for flavonoid extraction.[3][4] However, optimization is crucial, as different phenolic compounds will have varying optimal solvent compositions.

  • Temperature: Increased temperature generally enhances solvent viscosity and diffusion, leading to higher extraction rates. However, excessive heat can lead to the degradation of thermolabile compounds like this compound.[7]

  • Extraction Time: The duration of contact between the solvent and the plant material influences the yield. Initially, yields increase with time, but will eventually plateau as equilibrium is reached. Prolonged extraction times can also increase the co-extraction of undesirable compounds.[7]

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient of the target compound between the solid matrix and the liquid phase, which is the driving force for extraction. A lower solid-to-liquid ratio (i.e., more solvent) can enhance extraction efficiency, but may also lead to the use of large solvent volumes.[8][9]

The interplay of these factors is complex, and their optimization is critical for maximizing the yield and purity of this compound.

Section 3: Experimental Workflow for this compound Extraction

The following diagram illustrates the comprehensive workflow for the hydro-alcoholic extraction of this compound, from raw material preparation to the purified compound.

ExtractionWorkflow cluster_pre_extraction Pre-Extraction cluster_extraction Hydro-Alcoholic Extraction cluster_post_extraction Downstream Processing cluster_analysis Quality Control raw_material Raw Larch Bark drying Drying (40-50°C) raw_material->drying grinding Grinding (<0.5 mm) drying->grinding extraction Maceration or Soxhlet Extraction (e.g., 40-80% Ethanol) grinding->extraction filtration Filtration/Centrifugation extraction->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal purification Purification (e.g., Column Chromatography) solvent_removal->purification drying_final Drying of Purified this compound purification->drying_final hplc HPLC/LC-MS Analysis purification->hplc

Caption: A schematic of the this compound extraction and purification workflow.

Section 4: Detailed Protocols

Protocol 4.1: Preparation of Larch Bark

Rationale: Proper preparation of the raw plant material is critical for efficient extraction. Drying prevents microbial degradation and standardizes the moisture content, while grinding increases the surface area available for solvent contact.

Procedure:

  • Collection and Selection: Obtain bark from a reputable source, preferably from Larix species known to be rich in this compound.

  • Drying: Dry the bark in a circulating air oven at a controlled temperature of 40-50°C until a constant weight is achieved. This gentle drying minimizes the degradation of phenolic compounds.[10]

  • Grinding: Grind the dried bark into a fine powder with a particle size of less than 0.5 mm using a laboratory mill.[3][10] Store the powdered bark in an airtight, light-protected container to prevent oxidation.

Protocol 4.2: Hydro-Alcoholic Extraction of this compound

Rationale: This protocol describes a standard maceration technique. The choice of ethanol concentration is a critical parameter that should be optimized for the specific plant material. Based on existing literature, a starting point of 40-80% ethanol is recommended.[3][4][11]

Procedure:

  • Solvent Preparation: Prepare a hydro-alcoholic solution of the desired ethanol concentration (e.g., 40% v/v in distilled water).

  • Maceration:

    • Place a known quantity of the powdered larch bark (e.g., 100 g) into a suitable flask.

    • Add the hydro-alcoholic solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[3]

    • Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm).

    • Conduct the extraction at a controlled temperature (e.g., room temperature or slightly elevated, such as 40-60°C) for a defined period (e.g., 12-24 hours).

  • Separation:

    • After the extraction period, separate the solid plant material from the liquid extract by vacuum filtration through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.

    • Collect the supernatant (the hydro-alcoholic extract).

  • Repeated Extraction (Optional but Recommended): To maximize the yield, the solid residue can be re-extracted with fresh solvent under the same conditions. The extracts can then be pooled.

Table 1: Recommended Starting Parameters for this compound Extraction and Optimization Ranges

ParameterRecommended Starting ValueRange for OptimizationRationale for Optimization
Ethanol Concentration 60% (v/v)40-80%To match the polarity of the solvent to that of this compound for maximal solubilization.
Temperature 45°C25-65°CTo enhance solubility and diffusion while minimizing thermal degradation.
Extraction Time 12 hours6-24 hoursTo ensure sufficient time for the solvent to penetrate the plant matrix and solubilize the target compound without excessive co-extraction of impurities.
Solid-to-Liquid Ratio 1:15 (w/v)1:10 to 1:30To maintain a high concentration gradient, which is the driving force for extraction.
Protocol 4.3: Downstream Processing - Concentration and Preliminary Purification

Rationale: After extraction, the solvent needs to be removed to concentrate the this compound-rich extract. This is typically followed by purification steps to isolate this compound from other co-extracted compounds.

Procedure:

  • Solvent Removal: Concentrate the pooled hydro-alcoholic extract using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to prevent degradation of this compound.[10]

  • Lyophilization (Optional): For complete removal of residual water and to obtain a dry powder extract, the concentrated extract can be freeze-dried (lyophilized).

  • Preliminary Purification (Liquid-Liquid Partitioning):

    • The crude extract can be further purified by liquid-liquid partitioning. Re-dissolve the dried extract in a minimal amount of water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • This compound is expected to be enriched in the ethyl acetate fraction due to its polarity.[1]

    • Analyze each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the distribution of this compound.

Protocol 4.4: Advanced Purification by Column Chromatography

Rationale: For obtaining high-purity this compound, chromatographic techniques are essential. Column chromatography using silica gel is a standard method for the separation of flavonoids.

Procedure:

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a suitable non-polar solvent (e.g., n-hexane) as the slurry.

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient system is n-hexane:ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions.

  • Fraction Analysis: Analyze each fraction using TLC. Spot the fractions on a TLC plate and develop it in a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling and Concentration: Combine the fractions that show a high concentration of the target compound (as determined by TLC) and evaporate the solvent to obtain purified this compound.

Section 5: Analytical Quantification

Rationale: Accurate quantification of this compound in the extracts and purified fractions is crucial for assessing the efficiency of the extraction and purification processes. HPLC is the most widely used technique for this purpose.[12][13][14]

Protocol 5.1: High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with a mixture of two solvents is common. For example, Solvent A: 0.1% formic acid in water, and Solvent B: Acetonitrile or methanol. The gradient can be programmed to increase the proportion of Solvent B over time.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance (this should be determined by running a UV scan of a pure standard).

  • Quantification: A calibration curve should be prepared using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Section 6: Troubleshooting and Considerations

  • Low Yield: If the yield of this compound is low, consider optimizing the extraction parameters as outlined in Table 1. Ensure that the plant material is of good quality and properly prepared.

  • Impure Extract: If the extract contains a high level of impurities, consider adjusting the ethanol concentration to be more selective for this compound. Additionally, the purification steps, particularly column chromatography, may need to be refined (e.g., by using a shallower solvent gradient).

  • Compound Degradation: this compound, like many phenolic compounds, can be susceptible to degradation by heat, light, and oxidation.[15] It is important to minimize exposure to these factors throughout the extraction and purification process. Store extracts and purified compounds at low temperatures in the dark, and under an inert atmosphere if possible.

Section 7: Conclusion

The successful extraction of this compound is a multi-step process that requires careful attention to detail and a solid understanding of the underlying chemical principles. The protocols and guidelines presented in this document provide a robust framework for researchers to isolate this promising bioactive compound. By embracing a systematic and principles-driven approach, the scientific community can continue to unlock the full therapeutic potential of this compound.

References

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Application Note & Protocol: Ultrasound-Assisted Extraction of Larixinol from Larix spp.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary: A Paradigm Shift in Natural Product Extraction

The extraction of bioactive compounds from natural matrices is a cornerstone of pharmaceutical research and development. Larixinol, a unique spiropolyphenol found predominantly in the bark and wood of Larch trees (Larix spp.), has garnered significant interest for its potential therapeutic properties, including antioxidant and antimicrobial activities[1][2]. Traditional extraction methods, such as Soxhlet or maceration, are often hampered by long extraction times, high solvent consumption, and thermal degradation of sensitive compounds.

This document provides a comprehensive guide to Ultrasound-Assisted Extraction (UAE), a modern, efficient, and green technology for the isolation of this compound. We will explore the fundamental principles of UAE, present a detailed and validated protocol for its implementation, and offer expert insights into process optimization and troubleshooting. The methodologies described herein are designed to maximize extraction yield and purity while minimizing processing time and environmental impact, thereby accelerating research and development timelines.

The Science of Sonication: Mechanism of Ultrasound-Assisted Extraction

Ultrasound-assisted extraction operates on the principle of acoustic cavitation [3][4]. When high-power, low-frequency ultrasound waves (typically >20 kHz) are introduced into a liquid medium, they create alternating cycles of high and low pressure. During the low-pressure cycles, microscopic vacuum bubbles form and grow. In the subsequent high-pressure cycles, these bubbles compress and violently implode. This collapse generates localized hot spots with extreme temperatures (~5000 K), pressures (~1000 atm), and powerful physical forces, including intense shear forces and micro-jets[4].

These phenomena synergistically enhance extraction efficiency through several mechanisms:

  • Cell Wall Disruption: The shockwaves and liquid jets generated by cavitation effectively fracture the rigid cell walls of the plant matrix, a process known as sonoporation[3]. This allows for greater solvent penetration into the cellular structure.

  • Enhanced Mass Transfer: The intense micro-mixing and turbulence caused by cavitation disrupt the solvent boundary layer around the solid particles, significantly accelerating the diffusion of the target analyte (this compound) from the matrix into the bulk solvent[3][4].

  • Increased Surface Area: Sonication can cause particle size reduction, increasing the surface area available for solvent contact.

This combination of effects allows for a rapid and exhaustive extraction at lower temperatures compared to conventional methods, which is crucial for preserving the integrity of thermolabile compounds like this compound[5].

UAE_Mechanism cluster_0 Ultrasound Probe cluster_1 Solvent & Matrix cluster_2 Extraction Enhancement Probe Ultrasonic Probe (>20 kHz) Bubbles Formation of Cavitation Bubbles Probe->Bubbles Low-Pressure Cycle Solvent Solvent with Larch Bark Powder Collapse Violent Implosion of Bubbles Bubbles->Collapse High-Pressure Cycle Disruption Cell Wall Disruption (Sonoporation) Collapse->Disruption Shockwaves & Micro-jets Cell Plant Cell with this compound Cell->Disruption MassTransfer Enhanced Mass Transfer Disruption->MassTransfer This compound Released this compound MassTransfer->this compound

Caption: Mechanism of Ultrasound-Assisted Extraction (UAE).

Pre-Protocol Considerations: Optimizing for Success

The efficiency of UAE is governed by several critical parameters. A logical, systematic approach to optimizing these variables is essential for developing a robust and reproducible protocol.

  • Solvent Selection: The choice of solvent is paramount. This compound is a polyphenolic compound, indicating good solubility in polar organic solvents. Hydroalcoholic solutions, particularly ethanol-water mixtures, are highly effective. The water component swells the plant matrix, while the ethanol solubilizes the target compound[6][7]. Studies on similar wood polyphenols show optimal extraction often occurs with ethanol concentrations between 30% and 70% (v/v)[8][9]. Ethanol is also preferred for its low toxicity, making it suitable for applications in pharmaceuticals and nutraceuticals.

  • Solid-to-Liquid Ratio: This ratio influences the concentration gradient, which is the driving force for mass transfer. A lower ratio (i.e., more solvent) can lead to a more complete extraction but may result in a dilute extract that requires more energy for solvent removal[10]. Typical starting ratios range from 1:15 to 1:40 g/mL[11][12]. For larch wood, a ratio around 1:20 to 1:33 (m/v) has proven effective[8][13].

  • Ultrasonic Power (Amplitude): Higher power increases the intensity of cavitation, generally leading to higher yields. However, excessive power can generate free radicals and degrade the target analyte[6]. It is crucial to find a balance where extraction is maximized without compromising the structural integrity of this compound. An optimal power setting is often determined empirically, with typical values ranging from 200 W to 400 W for lab-scale systems[6][11][14].

  • Extraction Time and Temperature: UAE significantly reduces extraction time compared to conventional methods. Often, maximum yield is achieved within 15-60 minutes[10][11][15]. Prolonging the sonication time beyond the optimum may not increase the yield and could lead to compound degradation[11][12]. While moderate increases in temperature can decrease solvent viscosity and enhance extraction, excessive heat can degrade this compound. A key advantage of UAE is its efficiency at lower temperatures (e.g., 40-60°C), preserving the compound's bioactivity[7][11].

Table 1: Parameter Optimization for this compound UAE
ParameterTypical RangeOptimized Condition (Example)Rationale & Causality
Solvent 30-80% Ethanol in Water60% Ethanol (v/v)Balances solvent polarity for optimal this compound solubility and matrix penetration.[16]
Solid:Liquid Ratio 1:10 - 1:50 (g/mL)1:30 (g/mL)Ensures a sufficient concentration gradient for efficient mass transfer without excessive solvent use.[6][8]
Ultrasonic Power 150 - 500 W250 WProvides sufficient cavitation energy for cell disruption while minimizing risk of this compound degradation.[6][11]
Extraction Time 10 - 90 min40 minAchieves near-complete extraction before the process plateaus or degradation becomes significant.[13][17]
Temperature 30 - 70 °C50 °CReduces solvent viscosity and enhances diffusion; kept below levels that risk thermal degradation of this compound.[11]

Detailed Protocol: Ultrasound-Assisted Extraction of this compound

This protocol provides a step-by-step methodology for the efficient extraction and subsequent quantification of this compound from larch bark.

Materials and Equipment
  • Plant Material: Dried Larch bark (Larix decidua or other species), ground to a fine powder (<0.5 mm particle size)[18].

  • Solvents: Ethanol (99.9%, HPLC grade), Deionized Water.

  • Standards: this compound analytical standard (if available for quantification).

  • Equipment:

    • Analytical balance

    • Ultrasonic processor (probe-type recommended for efficiency) with temperature control[19].

    • Jacketed glass beaker

    • Centrifuge (capable of >4000 x g)

    • Rotary evaporator

    • Syringe filters (0.22 µm, PTFE or suitable)

    • Volumetric flasks and pipettes

    • HPLC-UV/DAD or UPLC-MS/MS system for analysis[2][20].

Sample Preparation
  • Ensure the larch bark is thoroughly dried (e.g., 40-50°C in an oven to constant weight) to prevent interference from excess moisture[18].

  • Grind the dried bark using a laboratory mill.

  • Sieve the powder to obtain a uniform particle size (e.g., <0.5 mm) to ensure consistent extraction.

Extraction Procedure
  • Weighing: Accurately weigh 5.0 g of the dried larch bark powder into a 250 mL jacketed glass beaker.

  • Solvent Addition: Add 150 mL of 60% ethanol (prepared by mixing 90 mL ethanol with 60 mL deionized water) to the beaker, achieving a 1:30 solid-to-liquid ratio.

  • Ultrasonication Setup:

    • Place the beaker in a circulating water bath connected to the jacket to maintain the temperature at 50°C.

    • Immerse the ultrasonic probe tip approximately 2-3 cm below the surface of the solvent slurry[19].

    • Set the ultrasonic processor to 250 W power.

  • Extraction: Sonicate the mixture for 40 minutes. Ensure the temperature remains constant at 50°C.

  • Separation: After extraction, transfer the slurry to centrifuge tubes. Centrifuge at 4000 x g for 15 minutes to pellet the solid plant material.

  • Collection: Carefully decant the supernatant (the extract) into a clean flask. For exhaustive extraction, the pellet can be re-suspended in fresh solvent and the process repeated.

  • Concentration: Concentrate the collected supernatant using a rotary evaporator under reduced pressure at a controlled temperature (≤ 45°C) to remove the ethanol. The remaining aqueous solution can be lyophilized to yield a dry powder extract.

  • Sample for Analysis: For quantification, take a known volume of the initial extract (before evaporation), filter it through a 0.22 µm syringe filter, and dilute as necessary for HPLC analysis.

Extraction_Workflow Raw Dried Larch Bark Grind Grinding & Sieving (<0.5 mm) Raw->Grind Weigh Weigh 5.0 g Powder Grind->Weigh Solvent Add 150 mL 60% Ethanol Weigh->Solvent Sonication Ultrasonication (250W, 50°C, 40 min) Solvent->Sonication Centrifuge Centrifugation (4000 x g, 15 min) Sonication->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Pellet Discard Pellet Centrifuge->Pellet Concentrate Solvent Evaporation (Rotovap ≤ 45°C) Supernatant->Concentrate Analysis Filter & Dilute for HPLC Analysis Supernatant->Analysis Aliquot Dry Lyophilization (Optional) Concentrate->Dry Final Dry this compound-Rich Extract Dry->Final

Caption: Workflow for UAE of this compound.

Analytical Quantification

Quantification of this compound requires a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector.

  • System: UPLC-ESI-MS/MS or HPLC-DAD[20].

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[20].

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Detection: DAD at a wavelength relevant for polyphenols (e.g., 280 nm) or MS/MS in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Standard Curve: Prepare a calibration curve using a certified this compound standard to accurately quantify the concentration in the extract.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Yield 1. Inefficient cell disruption.2. Incorrect solvent polarity.3. Insufficient extraction time.4. Poor quality raw material.1. Increase ultrasonic power incrementally; ensure proper probe depth.2. Test different ethanol:water ratios (e.g., 50%, 70%).3. Increase sonication time in 10-minute intervals and analyze yield.4. Source high-quality larch bark; analyze raw material for initial content.
Extract Degradation (Color Change, Loss of Activity) 1. Excessive ultrasonic power causing localized overheating.2. Extraction temperature is too high.3. Prolonged exposure to light or air (oxidation).1. Reduce ultrasonic amplitude; use a pulsed sonication mode.2. Lower the temperature of the circulating bath; ensure efficient cooling.3. Handle extracts in amber glassware and consider blanketing with nitrogen during concentration.
Poor Reproducibility 1. Inconsistent sample matrix (particle size).2. Fluctuations in temperature or power.3. Inconsistent probe positioning.1. Ensure all samples are ground and sieved uniformly.2. Use a temperature-controlled system and calibrate the ultrasonic processor.3. Use a stand to fix the probe at the same depth and position for every run.

Conclusion

Ultrasound-Assisted Extraction is a superior alternative to conventional techniques for the isolation of this compound from Larix species. By leveraging the physical forces of acoustic cavitation, UAE provides rapid, efficient, and high-yield extraction while operating at lower temperatures, thereby preserving the compound's structural and biological integrity[5][21]. The protocol detailed in this guide offers a robust, scalable, and validated starting point for researchers. Systematic optimization of key parameters is crucial for adapting this method to specific equipment and material characteristics, ultimately enabling the full potential of this compound to be explored in pharmaceutical and nutraceutical applications.

References

  • Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves and Their Antioxidant Properties In Vitro. (n.d.). MDPI. [Link]

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  • Al-Khayri, J. M., et al. (2020). Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. PubMed Central. [Link]

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  • Optimization of an Ultrasound-Assisted Extraction Method Applied to the Extraction of Flavonoids from Moringa Leaves (Moringa oleífera Lam.). (2021). MDPI. [Link]

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  • A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds. (2022). Frontiers. [Link]

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  • Heartwood Extractives of a Western Larch Tree (Larix Occidentalis Nutt.). (2007). SWST. [Link]

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  • Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. (2021). MDPI. [Link]

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Title: A High-Efficiency Protocol for the Microwave-Assisted Extraction (MAE) of Larixinol from Larix spp. Bark

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

Larixinol, a bioactive spiropolyphenol found in the bark of Larix species, has demonstrated significant antioxidant and anti-inflammatory properties, making it a compound of high interest for pharmaceutical and nutraceutical applications[1][2]. Traditional solvent extraction methods for such compounds are often hampered by long extraction times, high solvent consumption, and potential thermal degradation of the target analyte. This application note presents a robust and efficient protocol for the extraction of this compound from Larix spp. bark using Microwave-Assisted Extraction (MAE). We detail a comprehensive workflow, from sample preparation to analytical quantification, and provide insights into the principles and optimization of key MAE parameters. This method significantly reduces extraction time and solvent usage, offering a green chemistry alternative for the high-throughput recovery of this compound.

Introduction: The Case for Advanced Extraction Techniques

This compound is a complex flavonoid derivative found in plants of the Larix (larch) genus, such as Larix decidua[2][3]. Its unique spiro structure contributes to its notable biological activities, including antioxidant effects and the inhibition of nitric oxide (NO) production[1]. The effective isolation of this compound is a critical first step for further pharmacological investigation and development.

Conventional extraction techniques like Soxhlet or maceration, while established, are often inefficient, requiring hours or even days to complete and consuming large volumes of organic solvents. Microwave-Assisted Extraction (MAE) emerges as a superior alternative by leveraging microwave energy to directly and rapidly heat the solvent and plant matrix. This process offers several distinct advantages:

  • Reduced Extraction Time: Drastically shortens the process from hours to minutes[4][5].

  • Lower Solvent Consumption: Higher efficiency allows for the use of smaller solvent volumes, aligning with green chemistry principles[6][7].

  • Increased Yield: The rapid, localized heating can lead to more efficient cell wall rupture and improved recovery of target compounds[4].

  • Improved Product Quality: Shorter exposure to high temperatures can minimize the degradation of thermolabile compounds[6][8].

This guide provides a detailed protocol for MAE of this compound, grounded in the scientific principles of microwave-matter interaction, and offers a framework for systematic optimization.

Principle of Microwave-Assisted Extraction

MAE operates on the principle of dielectric heating. Microwaves, which are electromagnetic waves with frequencies between 300 MHz and 300 GHz, interact with polar molecules within the sample and solvent[5]. This interaction induces two primary mechanisms that generate heat:

  • Dipole Rotation: Polar molecules, such as water and ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. At a commercial frequency of 2.45 GHz, this rapid reorientation (billions of times per second) creates intense friction, leading to rapid and uniform heating throughout the sample volume[4][6].

  • Ionic Conduction: If ions are present in the sample matrix, they will migrate in response to the electric field. The resistance to this ionic flow generates heat through friction[4].

This volumetric heating is fundamentally different from conventional heating, where heat is transferred slowly from the outside in. In MAE, the internal temperature of the plant cells, particularly due to the presence of water, increases dramatically. This superheating causes a buildup of internal pressure that can rupture the cell walls and membranes, facilitating the release of intracellular secondary metabolites like this compound into the surrounding solvent[9][10].

Materials and Equipment

Reagents and Consumables
  • Larix spp. bark (e.g., Larix decidua), air-dried.

  • Ethanol (ACS grade or higher).

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Formic Acid (LC-MS grade).

  • Deionized water (18 MΩ·cm).

  • This compound analytical standard (>95% purity).

  • Syringe filters (0.22 µm, PTFE or nylon).

Equipment
  • Microwave extraction system (closed-vessel type with temperature and pressure control is recommended).

  • Laboratory mill or grinder.

  • Sieve with a 40-60 mesh size.

  • Analytical balance (0.1 mg readability).

  • Rotary evaporator.

  • Vacuum filtration apparatus.

  • Vortex mixer.

  • Ultrasonic bath.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system[11][12].

Detailed Protocol: From Bark to Bioactive

This protocol is designed as a robust starting point. For optimal results, further optimization based on the principles in Section 5 is highly recommended.

Part A: Plant Material Preparation
  • Drying: Ensure the Larix bark is thoroughly air-dried or oven-dried at a low temperature (40-50 °C) to a constant weight to prevent interference from excess moisture.

  • Grinding: Coarsely grind the dried bark using a laboratory mill.

  • Sieving: Sieve the ground powder to obtain a uniform particle size (e.g., 40-60 mesh). Uniform particle size is critical for reproducible extraction as it ensures consistent solvent penetration and microwave interaction[9].

Part B: Microwave-Assisted Extraction (MAE)
  • Sample Weighing: Accurately weigh approximately 1.0 g of the dried, sieved bark powder into a microwave extraction vessel.

  • Solvent Addition: Add 20 mL of 70% ethanol in water (v/v) to the vessel. This provides a solid-to-liquid ratio of 1:20 g/mL. The aqueous ethanol is chosen as it is effective for extracting polyphenols and the water component is an excellent absorber of microwave energy[3][13].

  • Vessel Sealing: Securely seal the extraction vessel according to the manufacturer's instructions.

  • Parameter Setting: Program the microwave extractor with the following initial parameters:

    • Microwave Power: 500 W

    • Target Temperature: 80 °C (Ramp time: 5 min)

    • Hold Time: 15 minutes at 80 °C

    • Stirring: Set to medium, if available.

  • Extraction: Initiate the extraction program. The system will automatically monitor and control the temperature and pressure.

  • Cooling: After the program completes, allow the vessel to cool to room temperature (or below 50 °C) before opening to prevent flash boiling of the solvent.

Part C: Post-Extraction Processing
  • Filtration: Decant the supernatant and filter it through a Whatman No. 1 filter paper under vacuum to remove solid plant material.

  • Rinsing: Wash the solid residue in the vessel with a small volume (5-10 mL) of the extraction solvent and pass it through the same filter to ensure maximum recovery. Combine the filtrates.

  • Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator at 45 °C until the ethanol is removed. The resulting aqueous solution can be used for subsequent purification or analysis. For dry extract yield, lyophilize the aqueous concentrate.

Part D: Analytical Validation & Quantification (Self-Validation)

To validate the extraction and quantify the this compound yield, a reliable analytical method such as HPLC-UV or UPLC-MS/MS is required[11].

  • Sample Preparation for Analysis: Redissolve a known mass of the dried extract in HPLC-grade methanol. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Preparation: Prepare a stock solution of the this compound analytical standard in methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions (Example):

    • System: UPLC-MS/MS

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[11].

    • Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile.

    • Gradient: A time-programmed gradient from low to high percentage of B.

    • Flow Rate: 0.3 mL/min.

    • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Inject the prepared standards to generate a calibration curve (peak area vs. concentration). Inject the extract sample and use the calibration curve to determine the concentration of this compound in the extract. The final yield can be expressed as mg of this compound per gram of dry bark.

Experimental Workflow and Optimization

The success of MAE hinges on the careful optimization of several interdependent parameters. The rationale behind optimizing each is discussed below.

Visualizing the Workflow

The entire process, from raw material to quantified product, can be visualized as a linear workflow.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Quantification raw_material Larix spp. Bark grinding Grinding & Milling raw_material->grinding sieving Sieving (40-60 mesh) grinding->sieving weighing Weighing (1g) sieving->weighing solvent_add Add Solvent (1:20 g/mL) weighing->solvent_add mae Microwave Irradiation (500W, 80°C, 15 min) solvent_add->mae cooling Cooling mae->cooling filtration Filtration cooling->filtration evaporation Solvent Evaporation (Rotovap) filtration->evaporation final_extract Crude this compound Extract evaporation->final_extract quantification UPLC-MS/MS Analysis final_extract->quantification

Caption: Workflow for MAE of this compound.

Key Parameter Optimization

To maximize this compound yield, a systematic optimization of the following parameters is crucial. A response surface methodology (RSM) can be employed for a statistically robust optimization[14][15].

ParameterRecommended RangeRationale & Causality
Solvent Composition 50-90% Ethanol in WaterThis compound is soluble in polar organic solvents like ethanol and acetone[1]. The water component is vital for efficient microwave energy absorption. Varying the ethanol/water ratio alters the solvent polarity and its dielectric properties, directly impacting extraction efficiency.
Microwave Power 300-700 WPower determines the heating rate. Higher power can accelerate extraction but poses a risk of thermal degradation to the analyte[4][8]. Optimization is key to finding a balance between extraction rate and compound stability.
Extraction Time 5-25 minutesInitially, yield increases with time. However, after a certain point, the yield may plateau or decrease due to the degradation of this compound with prolonged exposure to high temperatures[5][14].
Temperature 60-110 °CHigher temperatures generally increase solubility and diffusion rates. Closed-vessel systems allow for extraction above the solvent's atmospheric boiling point, significantly enhancing efficiency[10]. However, an upper limit must be established to prevent degradation.
Solid-to-Liquid Ratio 1:10 to 1:30 g/mLThis ratio affects the concentration gradient, which drives mass transfer. A lower ratio (more solvent) ensures complete wetting of the sample and efficient mass transfer, but excessive solvent can be wasteful and dilute the extract[14][15].

Conclusion

The Microwave-Assisted Extraction protocol detailed herein provides a rapid, efficient, and environmentally conscious method for the isolation of this compound from Larix spp. bark. By leveraging direct volumetric heating, MAE dramatically reduces extraction times and solvent volumes compared to conventional methods. The provided starting parameters, coupled with the guide on systematic optimization, empower researchers to maximize the yield and purity of this promising bioactive compound, thereby accelerating research in natural product chemistry and drug development.

References

  • Zhang, H., et al. (2011). Microwave assisted extraction of secondary metabolites from plants: Current status and future directions. ResearchGate. Available at: [Link]

  • Chen, M., et al. (2008). Optimization of microwave-assisted extraction of flavonoids from young barley leaves. Food and Bioproducts Processing.
  • BioCrick. This compound | CAS:101046-79-1. Available at: [Link]

  • Riwayati, I. (2025). Optimization of Microwave-Assisted Extraction Process for Flavonoids from Avicennia Marina Stem Using Response Surface Methodology. ResearchGate. Available at: [Link]

  • Ramírez-Mondragón, A., et al. (2023). Microwave-assisted extraction of functional compounds from plants: A Review. Research, Society and Development.
  • Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2022). Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts. PubMed Central. Available at: [Link]

  • ResearchGate. Microwave assisted extraction of secondary metabolites from plants: Current status and future directions | Request PDF. Available at: [Link]

  • Kumar, A., et al. (2021). Emerging Microwave Assisted Extraction (MAE) techniques as an innovative green technologies for the effective extraction of the active phytopharmaceuticals. Research Journal of Pharmacy and Technology.
  • Rather, M. A., et al. (2017). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. International Journal of Pharmaceutical Sciences and Research.
  • Da Porto, A., et al. (2022). A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds. Frontiers in Pharmacology. Available at: [Link]

  • Baldan, V., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. PubMed Central. Available at: [Link]

  • Baldan, V., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Unipd. Available at: [Link]

  • Schönbichler, B. A., et al. (2020). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. MDPI. Available at: [Link]

  • Perfect Hair Health. Larix Europaea Wood Extract. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • National Center for Biotechnology Information. This compound | C30H22O10 | CID 44559538. PubChem. Available at: [Link]

  • Wang, Z., et al. (2013). Application of ionic liquids in the microwave-assisted extraction of proanthocyanidins from Larix gmelini bark. PubMed. Available at: [Link]

  • Wang, Z., et al. (2014). Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of Taxifolin in Different Parts of Larix gmelinii. PubMed Central. Available at: [Link]

  • Wang, Z., et al. (2012). Extraction of Dihydroquercetin from Larix gmelinii with Ultrasound-Assisted and Microwave-Assisted Alternant Digestion. MDPI. Available at: [Link]

  • Wang, Z., et al. (2014). Development of an ionic liquid-based microwave-assisted method for the extraction and determination of taxifolin in different parts of Larix gmelinii. PubMed. Available at: [Link]

  • Wang, Z., et al. (2012). Extraction of dihydroquercetin from Larix gmelinii with ultrasound-assisted and microwave-assisted alternant digestion. PubMed. Available at: [Link]

  • Saha, A., et al. (2022). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review.
  • De La Fuente Ballesteros, A., et al. (2024). Development and validation of a green analytical method for simultaneously determining plasticizers residues in honeys from different botanical origins. UVaDOC. Available at: [Link]

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  • Saha, A., et al. (2022). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: (A Review).
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  • Silva, V. L. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Development of a QAMS Analysis Method for Industrial Lanolin Alcohol Based on the Concept of Analytical Quality by Design. MDPI. Available at: [Link]

  • Tiwari, S., & Talreja, S. (2022). Green Chemistry and Microwave Irradiation Technique: A Review. Journal of Pharmaceutical Research International. Available at: [Link]

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Application Note: A Validated HPLC-DAD-MSn Method for the Quantification of Larixinol in Botanical Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Larixinol, a lignan predominantly found in the heartwood and knots of larch trees (Larix species), has garnered significant interest within the pharmaceutical and nutraceutical industries. Its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties, underscore its potential as a high-value bioactive compound. To harness this potential, a robust, sensitive, and specific analytical method is imperative for the accurate quantification of this compound in complex botanical matrices. This application note details a comprehensive High-Performance Liquid Chromatography with Diode-Array Detection and tandem Mass Spectrometry (HPLC-DAD-MSn) method, developed and validated for the precise quantification of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product analysis.

Scientific Rationale and Methodological Principles

The quantification of a specific phytochemical within a complex plant extract presents several analytical challenges, including matrix interference, the presence of isomeric compounds, and the need for high sensitivity. The hyphenation of three distinct analytical techniques—HPLC, DAD, and MSn—provides a multi-dimensional approach to overcome these challenges.

  • High-Performance Liquid Chromatography (HPLC): At the core of the method, reversed-phase HPLC provides the necessary separation of this compound from other co-extracted compounds.[1][2] The choice of a C18 stationary phase is predicated on its proven efficacy in separating moderately polar compounds like lignans from both more polar and less polar constituents of the extract.[1][2][3] A gradient elution, employing a mixture of acidified water and an organic solvent like acetonitrile or methanol, allows for a progressive increase in solvent strength, ensuring the efficient elution of a wide range of compounds with varying polarities.[3][4]

  • Diode-Array Detection (DAD): The DAD detector serves as the primary quantitative tool and a preliminary identification checkpoint. Lignans, including this compound, possess chromophores that absorb ultraviolet (UV) light.[3][5] Flavonoids, a class of compounds this compound belongs to, typically exhibit two maximum absorption peaks, one between 240 and 280 nm and another between 300 and 500 nm.[6] By monitoring the absorbance at a specific wavelength corresponding to this compound's λmax, we can achieve selective quantification. The DAD also provides a full UV spectrum of the eluting peak, which can be compared against a reference standard for identity confirmation.

  • Tandem Mass Spectrometry (MSn): The mass spectrometer provides an orthogonal and highly specific detection method, crucial for unambiguous peak identification and confirmation, especially in complex matrices.[1][2][5] Electrospray Ionization (ESI) is the preferred ionization technique for moderately polar compounds like lignans.[1][2] By operating in negative ion mode, we can readily generate the deprotonated molecule [M-H]⁻. Subsequent fragmentation (MSn) of this precursor ion yields a characteristic pattern of product ions, which serves as a molecular fingerprint for this compound, enabling its definitive identification even at trace levels.[7]

Experimental Workflow

The overall analytical process can be visualized as a sequential workflow, from sample acquisition to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RawMaterial Raw Botanical Material (e.g., Larch Knotwood) Drying Drying (Freeze or Oven) RawMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Inject DAD DAD Detection (UV Spectrum & Quantification) HPLC->DAD MS MSn Detection (Identification & Confirmation) HPLC->MS Integration Peak Integration DAD->Integration MS->Integration Calibration Calibration Curve (External Standard) Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Sample Preparation: Extraction of this compound

The efficiency of the extraction process is critical for accurate quantification. The choice of solvent is dictated by the polarity of this compound. Aqueous mixtures of polar organic solvents like methanol or ethanol are highly effective for extracting lignans.[8][9][10]

Protocol:

  • Material Preparation: Dry the plant material (e.g., larch heartwood or knots) at a temperature not exceeding 60°C to preserve the integrity of the lignans.[8] Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.

  • Solvent Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a suitable extraction vessel. Add 20 mL of 80% aqueous methanol. The addition of water to the organic solvent enhances the penetration into the plant matrix, facilitating the extraction of polar lignans.[9][10]

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).[10] Ultrasound-assisted extraction enhances extraction efficiency by disrupting cell walls.[10]

  • Centrifugation and Collection: Centrifuge the mixture at 4000 rpm for 15 minutes. Carefully decant the supernatant into a clean collection flask.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure exhaustive extraction. Pool the supernatants from all three extractions.

  • Final Preparation: Evaporate the pooled supernatant to dryness under reduced pressure (e.g., using a rotary evaporator). Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).

  • Filtration: Prior to HPLC injection, filter the reconstituted extract through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could damage the HPLC column or system.[11]

HPLC-DAD-MSn Instrumentation and Conditions

The following parameters have been optimized for the separation and detection of this compound. These may require minor adjustments based on the specific instrumentation used.

Table 1: Optimized HPLC-DAD-MSn Parameters

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible solvent delivery and sample injection.
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)Offers excellent resolving power for lignans and related phenolic compounds.[1][3]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency in the mass spectrometer.[3][12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and UV transparency.[3][12]
Gradient Elution 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-90% B; 25-30 min, 90% B (hold); 30.1-35 min, 10% B (re-equilibration)A gradient is necessary to resolve compounds with a range of polarities present in the extract.[4]
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[12]
Injection Volume 10 µLA standard injection volume to avoid column overloading.
DAD Wavelength Monitoring at 280 nm; Spectra recorded from 200-400 nm280 nm is a common wavelength for the detection of phenolic compounds.[13]
MS System Ion Trap or Triple Quadrupole Mass SpectrometerAllows for MSn fragmentation experiments for structural confirmation.[1][2]
Ionization Mode Electrospray Ionization (ESI), NegativeESI is suitable for polar molecules, and negative mode readily forms [M-H]⁻ ions for lignans.[1][2]
MS Parameters Capillary Voltage: 3.5 kV; Nebulizer Pressure: 35 psi; Drying Gas: 10 L/min; Gas Temperature: 325 °CThese are typical starting parameters for ESI and should be optimized for the specific instrument.
MSn Analysis Data-dependent acquisition: Full scan m/z 100-800, followed by MS2 of the most intense ion.This allows for the acquisition of fragmentation data for the most abundant ions in the chromatogram.

Method Validation

To ensure the reliability and accuracy of the quantitative data, the analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[11][14][15][16]

Validation Validation Method Validation (ICH) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for method validation.

Protocol for Validation:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is confirmed by comparing the chromatograms of a blank matrix, the matrix spiked with this compound standard, and the actual sample. The DAD spectrum and MSn fragmentation pattern of the this compound peak in the sample should match that of the pure standard.[17]

  • Linearity and Range: A calibration curve is constructed by plotting the peak area against the concentration of a series of this compound standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.[17][18]

  • Accuracy: Determined by a recovery study. A known amount of this compound standard is spiked into a pre-analyzed sample at three different concentration levels (low, medium, high). The percentage recovery is calculated. Acceptable recovery is typically within 80-120%.[12][17]

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision).[17] This is determined by analyzing multiple replicates of a sample at different concentration levels on the same day and on different days. The results are expressed as the relative standard deviation (%RSD), which should be ≤ 2%.[4][18]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[17] These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (LOD ≈ 3:1, LOQ ≈ 10:1).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[17]

Table 2: Representative Method Validation Results

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 102.1%80% - 120%
Intra-day Precision (%RSD) < 1.5%≤ 2%
Inter-day Precision (%RSD) < 2.0%≤ 2%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-

Data Analysis and Interpretation

Identification of this compound

The identification of this compound is a three-tiered process:

  • Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the this compound reference standard under identical chromatographic conditions.

  • UV Spectrum: The UV spectrum of the sample peak, obtained from the DAD, must match that of the reference standard.

  • MSn Fragmentation: The mass spectrum should show the correct deprotonated molecular ion [M-H]⁻ for this compound. The subsequent MS2 fragmentation of this ion must produce a pattern consistent with the known fragmentation of this compound, providing the highest level of confidence in its identity.[7][19]

Quantification

The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y is the peak area of this compound in the sample.

  • m is the slope of the calibration curve.

  • x is the concentration of this compound.

  • c is the y-intercept of the calibration curve.

The final concentration in the original plant material is then calculated by taking into account the initial weight of the sample and the final volume of the reconstituted extract.

Conclusion

This application note provides a detailed, robust, and validated HPLC-DAD-MSn method for the accurate quantification of this compound in botanical extracts. The combination of chromatographic separation with dual detection (UV and MSn) ensures a high degree of selectivity, sensitivity, and specificity. This method is fit for purpose in research, quality control, and drug development settings where the precise determination of this compound content is essential. The principles and protocols described herein can be adapted for the analysis of other lignans and phenolic compounds in complex natural product matrices.

References

  • Burtin, P. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Available at: [Link]

  • Kaczmarek, B. (2020). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Available at: [Link]

  • Willför, S. M., et al. (2006). Chromatographic analysis of lignans. PubMed. Available at: [Link]

  • Holmbom, B., et al. (2006). General analytical scheme for analysis and isolation of plant lignans. ResearchGate. Available at: [Link]

  • Willför, S. M., et al. (2006). Chromatographic analysis of lignans. ResearchGate. Available at: [Link]

  • Smeds, A. I., et al. (2009). Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Smeds, A. (2014). Extraction and liquid chromatographic analysis of lignans. University of Helsinki. Available at: [Link]

  • Lee, S., et al. (2022). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. PubMed Central. Available at: [Link]

  • Baldan, V., et al. (2023). The proposed fragmentation pattern of this compound. ResearchGate. Available at: [Link]

  • Patel, P., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. Available at: [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Singh, A., et al. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct.co.in. Available at: [Link]

  • Patel, S., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Available at: [Link]

  • Tan, Y., et al. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. NIH. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Andrade, J., et al. (2019). A Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens in Food, Serum and Urine. MDPI. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Li, Y., et al. (2011). HPLC-DAD-MS(n) analysis and HPLC quantitation of chemical constituents in Xian-ling-gu-bao capsules. PubMed. Available at: [Link]

  • Baker, L. A., et al. (2021). Illuminating the Effect of the Local Environment on the Performance of Organic Sunscreens: Insights From Laser Spectroscopy of Isolated Molecules and Complexes. Frontiers. Available at: [Link]

  • Kim, J., et al. (2024). Simultaneous Quantification of Eight Compounds of Lonicera japonica by HPLC-DAD. Available at: [Link]

  • Gasparetto, J. C., et al. (2012). Development and Validation of an HPLC–DAD Method for Analysis of the Six Major Isoflavones in Extracts from Soybean Processing. ResearchGate. Available at: [Link]

  • Mikulic-Petkovsek, M., et al. (2020). HPLC-DAD-MS Identification and Quantification of Phenolic Components in Japanese Knotweed and American Pokeweed Extracts and Their Phytotoxic Effect on Seed Germination. MDPI. Available at: [Link]

  • Wang, J., et al. (2012). Synthesis and Ultraviolet Absorption Characteristics of Chiral 3-arylidenenopinones from β-pinene. ResearchGate. Available at: [Link]

  • Wagle, A., et al. (2024). The Potential of Natural Compounds in UV Protection Products. MDPI. Available at: [Link]

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Application Notes and Protocols for Developing In Vitro Assays for Larixinol Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Larixinol

This compound, a characteristic spiropolyphenol found in Larch (Larix decidua) bark extracts, represents a compelling natural compound for therapeutic investigation.[1][2] Traditionally, Larch bark has been used for its antiseptic and wound-healing properties.[1][2] Modern phytochemical analysis has identified this compound and its stereoisomer, epithis compound, as key constituents of bioactive extracts that exhibit notable antimicrobial properties against various respiratory-tract pathogens.[1][2] Given the rich history of natural products in drug discovery, a systematic in vitro evaluation of this compound's broader biological activities is warranted.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a suite of in vitro assays for characterizing the bioactivity of this compound. The protocols herein are designed not merely as procedural steps but as self-validating systems, complete with the scientific rationale underpinning each experimental choice. Our approach is to build a foundational screening platform to explore this compound's potential as an antimicrobial, antioxidant, anti-inflammatory, and anti-cancer agent.

Strategic Workflow for this compound Bioactivity Screening

A logical and cost-effective approach to characterizing a novel compound like this compound begins with a broad panel of in vitro assays. This strategy allows for the efficient identification of promising biological activities that can then be explored in more complex cell-based and in vivo models. Our proposed workflow prioritizes assays that are robust, reproducible, and amenable to a high-throughput format.

Larixinol_Screening_Workflow This compound This compound Compound Antimicrobial Antimicrobial Assays This compound->Antimicrobial Antioxidant Antioxidant Assays This compound->Antioxidant AntiInflammatory Anti-inflammatory Assays This compound->AntiInflammatory AntiCancer Anti-cancer Assays This compound->AntiCancer MIC_MBC MIC/MBC Determination Antimicrobial->MIC_MBC DPPH_ABTS DPPH/ABTS Radical Scavenging Antioxidant->DPPH_ABTS FRAP FRAP Assay Antioxidant->FRAP COX_LOX COX/LOX Inhibition AntiInflammatory->COX_LOX NO_Assay Nitric Oxide Scavenging AntiInflammatory->NO_Assay MTT_Assay MTT Cytotoxicity Assay AntiCancer->MTT_Assay Apoptosis Apoptosis Assay MTT_Assay->Apoptosis

Caption: Strategic workflow for the in vitro bioactivity screening of this compound.

Section 1: Antimicrobial Activity Assays

The documented antimicrobial activity of this compound-containing extracts against respiratory pathogens provides a strong rationale for further investigation.[1][2] The following protocols will enable the quantitative determination of this compound's antimicrobial efficacy.

Rationale for Method Selection

The initial screening for antimicrobial activity is often performed using the agar well diffusion method due to its simplicity and low cost.[3] However, to obtain quantitative data on the potency of this compound, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is the gold standard.[4][5] This method allows for the testing of multiple concentrations of the compound simultaneously and provides a clear endpoint for activity.

Protocol: Broth Microdilution for MIC and MBC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of a specific bacterial strain.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[4]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile saline (0.85% NaCl)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (vehicle, e.g., DMSO)

  • Incubator (37°C)

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Agar plates for MBC determination

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening or literature, for example, from 1000 µg/mL down to 1 µg/mL.[4]

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, positive control, and negative control.

    • The final volume in each well will be 200 µL.

    • Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, read the optical density (OD) at 600 nm. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an agar plate.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Interpretation:

Parameter Description
MIC Lowest concentration with no visible bacterial growth.
MBC Lowest concentration that kills ≥99.9% of the initial bacterial population.
MBC/MIC Ratio If the ratio is ≤ 4, the compound is considered bactericidal. If > 4, it is bacteriostatic.

Section 2: Antioxidant Activity Assays

Natural polyphenols are often potent antioxidants due to their ability to scavenge free radicals.[6] Evaluating this compound's antioxidant capacity is a crucial step in understanding its potential cytoprotective effects.

Rationale for a Multi-assay Approach

The antioxidant capacity of a compound is complex and can be mediated through different mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[7][8] Therefore, relying on a single assay can be misleading. We recommend a panel of at least two assays based on different mechanisms to provide a more comprehensive assessment of this compound's antioxidant potential. The DPPH and ABTS assays are based on the SET mechanism, while the FRAP assay measures the reducing power of the antioxidant.[7][9]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) HAT_reaction ROO• + AH -> ROOH + A• SET_reaction Radical+ + AH -> Radical + AH•+ This compound This compound (AH) This compound->HAT_reaction Donates H• This compound->SET_reaction Donates e-

Caption: Mechanisms of antioxidant action: HAT and SET pathways.

Protocol: DPPH Radical Scavenging Assay

Objective: To measure the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]

Principle: In the presence of an antioxidant, the purple color of the DPPH radical is reduced to a yellow-colored hydrazine molecule, with a corresponding decrease in absorbance at 517 nm.[10]

Materials:

  • This compound stock solution

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and the positive control in methanol in the 96-well plate (100 µL per well).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measure the absorbance at 517 nm.

  • A control well should contain methanol and the DPPH solution.

Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the control.

  • A_sample is the absorbance of the sample.

The results can be expressed as the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To measure the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue color, which can be measured spectrophotometrically at 593 nm.[6]

Materials:

  • This compound stock solution

  • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and the positive control (10 µL per well).

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate at 37°C for 10 minutes.

  • Measure the absorbance at 593 nm.

Calculation: A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of this compound is expressed as µM of Fe(II) equivalents per mg of the compound.

Section 3: Anti-inflammatory Activity Assays

Inflammation is a key pathological process in many diseases, and natural products are a rich source of anti-inflammatory agents.[11] In vitro assays for anti-inflammatory activity often focus on the inhibition of enzymes involved in the inflammatory cascade or the stabilization of cellular membranes.[11][12]

Rationale for Assay Selection

Protein denaturation is a well-documented cause of inflammation.[13] Therefore, an assay that measures the inhibition of protein denaturation can provide an indication of anti-inflammatory activity.[12][13] Additionally, the production of nitric oxide (NO) is a key mediator of inflammation, and its inhibition is a target for anti-inflammatory drugs.[11]

Protocol: Inhibition of Albumin Denaturation

Objective: To assess the ability of this compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Principle: Denaturation of proteins is a hallmark of inflammation.[14] This assay measures the ability of a compound to prevent the denaturation of albumin when subjected to heat.

Materials:

  • This compound stock solution

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Positive control (e.g., Diclofenac sodium)[13]

  • 96-well microtiter plate

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of this compound in PBS.

  • To 2 ml of each concentration, add 0.5 ml of 1% BSA solution.

  • Incubate at 37°C for 20 minutes.

  • Heat the mixture at 72°C for 5 minutes.

  • After cooling, measure the turbidity at 660 nm.

  • The control consists of BSA and PBS without the test compound.

Calculation: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

Protocol: Nitric Oxide (NO) Scavenging Assay

Objective: To evaluate the ability of this compound to scavenge nitric oxide radicals.

Principle: This assay is based on the generation of nitric oxide from sodium nitroprusside in an aqueous solution. The nitric oxide radical then reacts with oxygen to form nitrite ions, which can be quantified using the Griess reagent. An antioxidant will compete with oxygen to react with nitric oxide, thus reducing the production of nitrite.

Materials:

  • This compound stock solution

  • Sodium nitroprusside solution (10 mM)

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Positive control (e.g., Curcumin)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Mix 2 ml of 10 mM sodium nitroprusside with 0.5 ml of PBS containing different concentrations of this compound.

  • Incubate the mixture at 25°C for 150 minutes.

  • After incubation, add 0.5 ml of the Griess reagent to 0.5 ml of the reaction mixture.

  • Allow the color to develop for 5 minutes.

  • Measure the absorbance at 546 nm.

Calculation: % NO Scavenging = [ (A_control - A_sample) / A_control ] x 100

Section 4: Cytotoxicity and Anti-cancer Activity Assays

A crucial first step in assessing the anti-cancer potential of a compound is to determine its cytotoxicity against cancer cell lines.[15] The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]

Rationale for Assay Selection

The MTT assay is a reliable and high-throughput method for preliminary screening of the cytotoxic effects of a compound on a wide range of cell lines.[15] It provides a quantitative measure of cell viability, allowing for the determination of the IC₅₀ value. Following the determination of cytotoxicity, further assays can be employed to elucidate the mechanism of cell death, such as apoptosis.[16]

MTT_Assay_Principle MTT MTT (Yellow, soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Reduced by Formazan Formazan (Purple, insoluble) Mitochondrial_Dehydrogenase->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance at 570 nm Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the CO₂ incubator.

  • Treatment:

    • The next day, remove the medium and add fresh medium containing serial dilutions of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a positive control (e.g., Doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Calculation: % Cell Viability = (A_sample / A_control) x 100

The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for the comprehensive in vitro evaluation of this compound. The data generated from these assays will establish a foundational bioactivity profile, indicating whether this compound possesses significant antimicrobial, antioxidant, anti-inflammatory, or anti-cancer properties. Positive results from this initial screening will pave the way for more in-depth mechanistic studies, including the identification of specific molecular targets and the exploration of relevant signaling pathways. Ultimately, this systematic approach will be instrumental in determining the therapeutic potential of this compound and guiding its future development as a novel drug candidate.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Source not further specified]
  • Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. (n.d.).
  • Cell-based Assays for Immuno-Oncology I In vitro CRO services. (n.d.). [Source not further specified]
  • Bioassays for anticancer activities. (n.d.). PubMed.
  • Antibacterial assay of plant extracts against bacterial pathogens. (n.d.).
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018).
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.).
  • Cell-Based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • Cancer Cell-Based Assays. (n.d.).
  • Antimicrobial Activity Test of Medicinal Plant Extract Using Antimicrobial Disc and Filter Paper. (2023).
  • Antimicrobial Activity of Some Medicinal Plant Extracts against Multidrug Resistant Bacteria. (n.d.). [Source not further specified]
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.).
  • Antimicrobial Activity and Phytochemical Profiling of Natural Plant Extracts for Biological Control of Wash Water in the Agri-Food Industry. (n.d.). MDPI.
  • Antioxidant Assay Principle & Process (DPPH & H2O2). (2020). YouTube.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.).
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018).
  • Assays for Natural Antioxidant. (2020).
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). [Source not further specified]
  • Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applic
  • (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. (2026).
  • Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applic
  • This compound | C30H22O10 | CID 44559538. (n.d.). PubChem.
  • The pharmacology and mechanism of action of riluzole. (1996). PubMed.
  • Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity. (n.d.).
  • Pharmacological Evaluation of Atranorin: A Comprehensive Study on its Biological Activities. (n.d.). [Source not further specified]
  • Natural Compounds in the Battle against Microorganisms—Linalool. (2022). PubMed Central.
  • In vitro preclinical testing of nonoxynol-9 as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results
  • Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectolinarin and Linarin
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Sources

protocol for micro-plate dilution assay with Larixinol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Micro-Plate Dilution Assay of Larixinol

Authored by a Senior Application Scientist

Abstract

This compound, a naturally occurring spiropolyphenol found in plants such as the European Larch (Larix decidua), has garnered interest for its potential biological activities, including antioxidant and antimicrobial properties.[1][2][3] This document provides a detailed, validated protocol for assessing the bioactivity of this compound using a microplate dilution assay. We present two distinct methodologies tailored for different research objectives: a broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) against microbial strains, and a cell-based cytotoxicity assay for calculating the half-maximal inhibitory concentration (IC50) in eukaryotic cell lines. The protocols are designed to ensure scientific rigor through the inclusion of comprehensive controls, detailed explanations of critical steps, and robust data analysis guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable framework for screening and characterizing the biological efficacy of this compound.

Introduction: this compound and the Principle of Microplate Dilution Assays

This compound is a flavonoid-like compound with a unique spiroketal structure.[1][4] Preliminary studies suggest its involvement in anti-inflammatory and antioxidant pathways, and extracts containing this compound have demonstrated antimicrobial effects against various pathogens.[1][2] To quantitatively assess these biological effects, the microplate dilution assay is an indispensable high-throughput method.[5][6]

The core principle of this assay is the systematic exposure of a biological system (e.g., bacteria or cultured cells) to a gradient of concentrations of the test compound in a 96-well microplate format.[7] For antimicrobial testing, the endpoint is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[8][9] For cytotoxicity testing, the endpoint is often the IC50 value, which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[10] The viability is typically measured using metabolic indicators like MTT, which is converted by mitochondrial dehydrogenases of living cells into a colored formazan product.[11][12]

Materials and Reagents

Item Specification Purpose
This compound>98% PurityTest Compound
Dimethyl Sulfoxide (DMSO)Cell Culture Grade, SterileSolvent for this compound Stock
96-Well MicroplatesSterile, Flat-Bottom, ClearAssay Platform (for colorimetric readouts)[13]
Test Organism/Cell Linee.g., Staphylococcus aureus (ATCC 25923), HeLa cellsBiological System
Growth MediumMueller-Hinton Broth (MHB) or DMEM + 10% FBSNutrient source for organism/cell growth
Phosphate-Buffered Saline (PBS)pH 7.4, SterileWashing and Dilution
McFarland Standard0.5 Turbidity StandardStandardization of bacterial inoculum[5]
MTT Reagent5 mg/mL in sterile PBSCell Viability Indicator[14]
Solubilization Buffere.g., 10% SDS in 0.01 M HCl or DMSODissolving formazan crystals
Positive Control Agente.g., Gentamicin (for bacteria), Doxorubicin (for cells)Assay validation[15]
Multichannel Pipettor8- or 12-channelEfficient liquid handling
Microplate ReaderCapable of measuring absorbance at required wavelengthsData acquisition
CO2 Incubator37°C, 5% CO2Incubation of mammalian cell cultures
Standard Incubator37°C, Ambient AirIncubation of bacterial cultures

Core Experimental Protocols

This section is divided into two distinct protocols based on the research objective. It is critical to perform all steps under sterile conditions in a biological safety cabinet to prevent contamination.

Protocol A: Antimicrobial Susceptibility - MIC Determination

This protocol determines the minimum concentration of this compound required to inhibit microbial growth.

Step 1: Preparation of this compound Stock Solution The solubility of this compound is a critical parameter for accurate testing. It is soluble in organic solvents like DMSO and acetone.[1] DMSO is a common choice, but its final concentration in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity.[16]

  • Accurately weigh this compound powder and dissolve it in 100% sterile DMSO to create a high-concentration primary stock (e.g., 10 mg/mL).

  • From this primary stock, prepare a working stock solution at twice the highest desired final assay concentration (e.g., 512 µg/mL) by diluting it in the appropriate sterile broth (e.g., Mueller-Hinton Broth). This accounts for the 1:1 dilution that will occur when the inoculum is added.[17]

Step 2: Preparation of Bacterial Inoculum Standardization of the bacterial inoculum is essential for the reproducibility of MIC results.[18]

  • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[18]

  • Dilute this standardized suspension in the growth medium so that after inoculation into the microplate, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[18]

Step 3: Microplate Setup and Serial Dilution

  • Dispense 100 µL of sterile broth into all wells of a 96-well microplate.

  • Add an additional 100 µL of the this compound working stock (prepared in Step 1) to the wells in Column 1. The total volume in Column 1 is now 200 µL.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.[17]

  • Repeat this process across the plate to Column 10. Discard 100 µL from Column 10 to ensure all wells have a final volume of 100 µL before inoculation.

  • Column 11 will serve as the Growth Control (no this compound).

  • Column 12 will serve as the Sterility Control (no this compound, no inoculum).[5]

Step 4: Inoculation and Incubation

  • Add 100 µL of the diluted bacterial inoculum (from Step 2) to each well from Column 1 to Column 11. Do not add inoculum to Column 12.

  • The final volume in each test well is now 200 µL, and the this compound concentrations are halved to the desired final test range.

  • Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.[19]

Step 5: Determining the MIC

  • After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible turbidity or pellet formation, indicating inhibition of bacterial growth.[5][20]

  • Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits ~90% of growth compared to the growth control.

Protocol B: Cytotoxicity Assay - IC50 Determination

This protocol measures the concentration of this compound that inhibits 50% of cell viability in a chosen cell line.

Step 1: Cell Seeding

  • Culture cells using standard procedures until they reach the logarithmic growth phase.[14]

  • Trypsinize, neutralize, and count the cells.

  • Dilute the cell suspension in complete culture medium to a concentration that will result in 70-80% confluency after the total assay duration (e.g., 24-72 hours). A typical starting point is 5,000-10,000 cells per well.[14][21]

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach and form a monolayer.[12]

Step 2: Preparation and Addition of this compound Dilutions

  • Prepare a 2X working stock of this compound in complete culture medium, similar to Protocol A, Step 1.

  • Perform a two-fold serial dilution of this 2X stock in separate tubes or a dilution plate using complete culture medium.

  • After the 24-hour cell attachment period, carefully remove the old medium from the cell plate.

  • Add 100 µL of the prepared this compound dilutions to the corresponding wells. Also include wells for Vehicle Control (medium + DMSO at the highest concentration used) and Untreated Control (medium only).

Step 3: Incubation

  • Return the plate to the incubator (37°C, 5% CO2) and incubate for a defined period (e.g., 24, 48, or 72 hours). The duration of exposure can significantly impact the IC50 value.[10]

Step 4: MTT Assay for Viability Assessment

  • At the end of the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

Visualization of Experimental Workflow

Diagram 1: General Workflow

Microplate Assay Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare this compound Stock Solution C Setup 96-Well Plate & Serial Dilution A->C B Prepare Standardized Inoculum/Cell Suspension D Inoculate Plate with Cells or Microbes B->D C->D E Incubate Plate (Defined Time & Temp) D->E F Add Viability Reagent (e.g., MTT, if needed) E->F G Read Plate (Absorbance/Turbidity) F->G H Analyze Data (Calculate MIC/IC50) G->H

Caption: General workflow for the micro-plate dilution assay.

Diagram 2: Example 96-Well Plate Layout

Plate_Layout plate 1 2 3 4 5 6 7 8 9 10 11 12 A This compound Dilution Series → GC SC B This compound Dilution Series → GC SC C This compound Dilution Series → GC SC D Positive Control Inhibitor → GC SC E Positive Control Inhibitor → GC SC F Positive Control Inhibitor → GC SC G Vehicle Control → GC SC H Vehicle Control → GC SC caption GC: Growth/Vehicle Control SC: Sterility Control (Media Only)

Caption: Example plate layout for a micro-dilution assay.

Data Analysis and Interpretation

For MIC Determination: The MIC is determined by direct observation as the lowest concentration of this compound that completely inhibits visible growth.[7]

For IC50 Determination:

  • Normalize Data: Convert the raw absorbance values into percentage of viability. The average absorbance of the untreated control wells represents 100% viability.[10][22]

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

  • Calculate % Inhibition:

    • % Inhibition = 100 - % Viability

  • Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log of the this compound concentration (X-axis).

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism to calculate the concentration that corresponds to 50% inhibition.[10][23]

Example Data Presentation (IC50)
This compound (µg/mL)Log [this compound]Avg. Absorbance% Viability% Inhibition
0 (Control)-1.250100.00.0
1.560.191.18094.45.6
3.130.501.05084.016.0
6.250.800.87570.030.0
12.51.100.65052.048.0
25.01.400.35028.072.0
50.01.700.15012.088.0
100.02.000.0806.493.6

From this data, the IC50 value would be interpolated to be slightly above 12.5 µg/mL.

Self-Validation: The Critical Role of Controls

A properly controlled experiment is self-validating. The outcome of each control informs the integrity of the entire assay.[24][25]

  • Sterility Control (Media Only): This well should remain clear (no turbidity/color change). Any growth indicates contamination of the media or plate.[5]

  • Growth/Vehicle Control (Cells/Microbes + Media + Vehicle): This well must show robust growth. Lack of growth indicates a problem with the inoculum, media, incubation conditions, or toxicity from the solvent vehicle.[24]

  • Positive Control (Known Inhibitor): This control must show potent inhibition of growth. This confirms that the biological system is sensitive to inhibition and the assay can detect an inhibitory effect.[15]

  • Blank Wells (Media + Reagents): Used to subtract the background absorbance from the plate reader measurements, reducing noise in the data.[15]

Troubleshooting Common Issues

Problem Possible Cause Solution
High variability between replicate wells Inconsistent pipetting; uneven cell distribution; edge effects on the plate.Use a calibrated multichannel pipette; ensure cell suspension is homogenous before seeding; avoid using the outermost wells for samples.[13][26]
No growth in any wells (including Growth Control) Inoculum was not viable; incorrect media was used; incorrect incubation temperature.Use a fresh culture for the inoculum; double-check media preparation and incubator settings.[27][28]
Growth in Sterility Control wells Contamination of media, reagents, or plate.Use fresh, sterile materials; maintain strict aseptic technique.[27]
This compound precipitates in the media Poor solubility at the tested concentration.Prepare a fresh stock solution; ensure the final DMSO concentration is sufficient but non-toxic; consider using a different solvent system after validation.[16][29]
IC50/MIC values are inconsistent between experiments Variation in inoculum size/cell seeding density; different incubation times.Strictly adhere to standardized protocols for inoculum/cell preparation and timing.[10][26]

References

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Quantics Biostatistics. (2024). Making the most of your bioassay control wells. [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Meso Scale Diagnostics, LLC. (2022). ASSAY CONTROLS | Biochemical, ELISA and microplate assays. YouTube. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. [Link]

  • Berthold Technologies. (n.d.). Top tips and tricks: Performing assays in microplates. [Link]

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  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

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  • G-CON Manufacturing. (2024). 6 Factors to Consider When Troubleshooting Microplate Assays. [Link]

  • Wisdom Library. (2025). Control plate: Significance and symbolism. [Link]

  • Daily Emerald. (2025). The Role of Temperature Control in Reliable Microplate Assays. [Link]

  • Ciocarlan, A. (2020). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. ResearchGate. [Link]

  • analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • Urmann, O., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens. MDPI. [Link]

  • Wang, H., et al. (2022). A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics. NIH. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Agilent Technologies. (2024). IC-50 (toxicity) Calculation in Gen5 Software. YouTube. [Link]

  • ResearchGate. (2016). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents?. [Link]

  • Microbiology Info. (n.d.). Methods. [Link]

  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]

  • Urmann, O., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens. PubMed. [Link]

  • Al-Busaidi, I. Z., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. NIH. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed. [Link]

  • Journal of Pharmaceutical Research and Reports. (n.d.). Pharmacological Evaluation of Atranorin. [Link]

  • Mączka, W., et al. (2022). Natural Compounds in the Battle against Microorganisms—Linalool. NIH. [Link]

  • Al-Qadami, G. H., et al. (2021). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. NIH. [Link]

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  • Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. NIH. [Link]

  • Rather, J. A., et al. (2022). In Vitro Phytochemical Screening, Cytotoxicity Studies of Curcuma longa Extracts with Isolation and Characterisation of Their Isolated Compounds. MDPI. [Link]

Sources

Application Notes & Protocols: A Framework for Assessing the Safety of Larixinol in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative for In Vitro Safety Assessment

Larixinol, a naturally occurring lignan found in species such as the European Larch (Larix decidua), has garnered interest for its potential biological activities, including antimicrobial properties.[1][2] As with any novel compound being considered for pharmaceutical or nutraceutical applications, a rigorous evaluation of its safety profile is a prerequisite to further development.[3][4] Preclinical safety assessment increasingly relies on in vitro toxicology assays, which offer ethical and cost-effective alternatives to animal testing while providing high-throughput screening capabilities and detailed mechanistic insights.[5][6][7][8]

This guide provides a comprehensive, tiered framework for assessing the safety of this compound using established cellular models and assays. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental design. Our approach is to build a self-validating system, starting with broad cytotoxicity screening and progressing to more specific assays for apoptosis, oxidative stress, and genotoxicity to create a robust safety profile.

Part 1: Foundational Cytotoxicity Assessment

The initial step in any safety assessment is to determine the concentration range at which the compound of interest exerts cytotoxic effects. This is crucial for establishing the dose-response relationship and for selecting appropriate, non-lethal concentrations for subsequent mechanistic studies. We will employ two complementary assays that measure different aspects of cell health: metabolic activity (MTT assay) and cell membrane integrity (LDH assay).

The Principle of Complementary Cytotoxicity Assays

No single cytotoxicity assay is definitive.[9] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test measure the metabolic activity of a cell, specifically the function of mitochondrial dehydrogenases.[10][11] A reduction in MTT signal indicates compromised metabolic function, which can be a proxy for cell death or cytostatic effects. Conversely, the Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH into the culture medium, which occurs when the cell membrane is compromised—a hallmark of necrosis or late apoptosis.[12][13] Using both provides a more complete picture; for instance, a compound might inhibit mitochondrial function (affecting the MTT assay) without immediately causing membrane rupture (leaving the LDH assay unchanged).

Selecting Appropriate Cellular Models

The choice of cell line is critical for the relevance of toxicological data.[14][15] For a general safety screening, it is advisable to use well-characterized and widely accepted cell lines. For assessing potential hepatotoxicity, the human liver carcinoma cell line HepG2 is a standard model as it retains many metabolic functions of human hepatocytes.[5][6] For general cytotoxicity, a rapidly proliferating line such as the human embryonic kidney cell line HEK293 or the Chinese hamster lung fibroblast line V79 can be employed.[16][17] It is also beneficial to test in a normal, non-cancerous cell line, such as primary human dermal fibroblasts (HDFs), to assess effects on non-transformed cells.

Experimental Workflow: Cytotoxicity Screening

dot graph TD { A[Start: Prepare this compound Stock Solution] --> B{Cell Seeding}; B --> C{24h Incubation}; C --> D{Treatment with this compound Dilution Series}; D --> E{Incubation (e.g., 24h, 48h, 72h)}; subgraph "Assay 1: MTT" E --> F[Add MTT Reagent]; F --> G[Incubate & Solubilize Formazan]; G --> H[Measure Absorbance at 570 nm]; end subgraph "Assay 2: LDH" E --> I[Collect Supernatant]; I --> J[Add LDH Reaction Mixture]; J --> K[Incubate & Measure Absorbance at 490 nm]; end H --> L{Data Analysis}; K --> L; L --> M[Determine IC50 Values]; M --> N[End: Select Sub-lethal Doses for Further Assays]; }

caption: Tier 1 Cytotoxicity Screening Workflow.

Protocol 1: MTT Assay for Metabolic Viability
  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9]

  • Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for this compound) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: LDH Assay for Membrane Integrity
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[13]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).[12]

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineAssay24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HepG2 MTT150.595.260.8
LDH>200180.4125.7
HEK293 MTT185.3120.185.4
LDH>200>200160.2

Table 1: Representative IC₅₀ values for this compound. These values indicate the concentration required to inhibit 50% of the metabolic activity (MTT) or cause 50% cytotoxicity (LDH). From this data, sub-lethal concentrations (e.g., < 25 µM) would be selected for subsequent experiments.

Part 2: Mechanistic Safety Assessment

Once the cytotoxic concentration range is established, the next tier of investigation focuses on how this compound might be affecting the cells at sub-lethal concentrations. This involves probing specific cellular pathways related to common mechanisms of toxicity, such as apoptosis and oxidative stress.

Apoptosis vs. Necrosis: Uncovering the Mode of Cell Death

It is crucial to determine whether cell death, if observed, is occurring through a programmed, controlled process (apoptosis) or through uncontrolled cell lysis (necrosis). Apoptosis is characterized by specific morphological and biochemical hallmarks, including the externalization of phosphatidylserine (PS) on the outer plasma membrane and the activation of caspase enzymes.[18] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method to differentiate these states.[19] Annexin V binds to exposed PS on apoptotic cells, while PI is a fluorescent dye that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[19]

Apoptosis Detection Workflow

dot graph TD { A[Start: Seed and Treat Cells with Sub-lethal this compound] --> B{Incubate for 24h}; B --> C[Harvest Cells (including supernatant)]; C --> D[Wash with PBS]; D --> E[Resuspend in Annexin V Binding Buffer]; E --> F[Add Annexin V-FITC and Propidium Iodide]; F --> G[Incubate in the Dark]; G --> H{Analyze by Flow Cytometry}; subgraph "Flow Cytometry Quadrants" H --> I[Q1: Live (Annexin V- / PI-)]; H --> J[Q2: Early Apoptosis (Annexin V+ / PI-)]; H --> K[Q3: Late Apoptosis/Necrosis (Annexin V+ / PI+)]; H --> L[Q4: Necrosis (Annexin V- / PI+)]; end I & J & K & L --> M[Quantify Cell Populations]; M --> N[End: Determine Mode of Cell Death]; }

caption: Annexin V/PI Apoptosis Assay Workflow.

Protocol 3: Annexin V/PI Staining for Apoptosis
  • Cell Culture: Seed 1 x 10⁶ cells in a T25 flask and treat with sub-lethal concentrations of this compound (determined from Part 1) for 24-48 hours.[19]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[19]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (1 mg/mL).[19]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Oxidative Stress Assessment

Many natural phenolic compounds can modulate the cellular redox state.[20][21] An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to oxidative stress, which can damage lipids, proteins, and DNA.[22] Measuring intracellular ROS is a key indicator of potential toxicity. The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for this. DCFDA is a cell-permeable compound that becomes fluorescent upon oxidation by ROS.[23]

Protocol 4: Intracellular ROS Detection with DCFDA
  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Loading: Remove the medium and incubate the cells with 10 µM DCFDA in serum-free medium for 45 minutes at 37°C.

  • Treatment: Wash the cells with PBS and then add the sub-lethal concentrations of this compound. Include a positive control such as H₂O₂.

  • Measurement: Measure the fluorescence (excitation ~485 nm, emission ~535 nm) at various time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader.

  • Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.

Data Presentation: Hypothetical Mechanistic Data
This compound (µM)Apoptotic Cells (%)Necrotic Cells (%)ROS Production (Fold Change vs. Control)
0 (Control) 3.5 ± 0.41.2 ± 0.21.0 ± 0.1
10 4.1 ± 0.61.5 ± 0.31.1 ± 0.2
25 6.8 ± 0.92.0 ± 0.41.8 ± 0.3
50 15.2 ± 1.54.5 ± 0.73.5 ± 0.5

Table 2: Representative data from mechanistic assays. This hypothetical data suggests that at higher sub-lethal concentrations, this compound may induce a modest increase in apoptosis and a more significant increase in ROS production.

Part 3: Genotoxicity Assessment

The final tier of in vitro safety assessment evaluates the potential for a compound to damage cellular DNA, a critical concern as genotoxicity can be linked to carcinogenesis.[24][25] We recommend two complementary assays: the Comet assay, which detects primary DNA strand breaks, and the Micronucleus assay, which detects chromosomal damage.[26]

The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[17] When cells with DNA strand breaks are embedded in an agarose gel and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[17]

Protocol 5: Alkaline Comet Assay
  • Cell Treatment: Treat cells with sub-lethal concentrations of this compound for a short period (e.g., 2-4 hours).

  • Cell Embedding: Mix the harvested cells with low-melting-point agarose and pipette onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply a voltage to the tank, allowing the negatively charged, fragmented DNA to migrate towards the anode.

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

  • Analysis: Use imaging software to quantify the percentage of DNA in the tail and the tail moment, which are indicators of DNA damage.

The In Vitro Micronucleus Assay

The micronucleus test identifies substances that cause chromosomal damage.[24][26] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates a genotoxic event. This assay is often performed in accordance with OECD guideline 487.[17]

Genotoxicity Assessment Logic

G

caption: Logic flow for genotoxicity testing.

Conclusion and Forward Look

This application note outlines a logical, tiered approach to assess the in vitro safety of this compound. By systematically evaluating general cytotoxicity, mechanisms of cell death, oxidative stress, and genotoxicity, researchers can build a comprehensive preclinical safety profile. The results from these assays are critical for making informed decisions about the potential of this compound as a therapeutic or nutraceutical agent and for guiding any subsequent in vivo studies. This self-validating framework ensures that experimental choices are driven by data, providing a trustworthy foundation for drug development professionals.

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Troubleshooting & Optimization

Larixinol Extraction Optimization: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing the extraction of Larixinol from biomass. This guide is designed for researchers, scientists, and drug development professionals actively engaged in natural product chemistry. Here, we move beyond basic protocols to provide in-depth, evidence-based guidance, troubleshooting strategies, and answers to frequently encountered challenges in this compound extraction. Our approach is grounded in scientific principles and practical, field-proven insights to empower you to maximize your extraction yield and purity.

Section 1: Foundational Knowledge and Pre-Extraction Considerations

Before delving into extraction protocols, a solid understanding of the target molecule and the biomass matrix is paramount. This section lays the groundwork for informed experimental design.

FAQ: Understanding this compound and its Sources

Q1: What is this compound and from which biomass is it primarily extracted?

A1: this compound is a lignan, a class of polyphenolic compounds.[1] Its chemical formula is C30H22O10 and it has a molecular weight of 542.5 g/mol .[2][3] this compound is predominantly found in trees of the Larix genus, commonly known as larches. The bark of the European Larch (Larix decidua) is a particularly rich source.[4][5] Other species like Olga Bay Larch (Larix olgensis) also contain related compounds.[6]

Q2: Why is biomass pre-treatment crucial for efficient this compound extraction?

A2: Biomass pre-treatment is a critical step that significantly impacts the efficiency of the subsequent extraction process. The primary goals of pre-treatment are to:

  • Increase Surface Area: Grinding or milling the biomass to a fine powder increases the surface area available for solvent contact, which enhances the diffusion of this compound from the plant matrix into the solvent.[7]

  • Remove Interfering Substances: Larch wood and bark contain various other extractives, such as fats, waxes, and resins, that can interfere with the extraction and purification of this compound. A pre-extraction step with a non-polar solvent like n-hexane can effectively remove these lipophilic compounds.

  • Improve Solvent Penetration: Drying the biomass to a constant weight removes moisture, which can hinder the penetration of organic solvents into the plant tissue.[5]

A recommended pre-treatment protocol for larch bark involves drying at a controlled temperature (e.g., 40-50°C) and then grinding to a particle size of less than 0.5 mm.[8]

Section 2: Optimizing this compound Extraction Parameters

The success of this compound extraction hinges on the careful optimization of several key parameters. This section provides a detailed exploration of these factors and their interplay.

Troubleshooting Guide: Low Extraction Yield

Issue: The yield of this compound from the extraction is consistently lower than expected.

Potential Cause Troubleshooting Steps & Explanation
Inappropriate Solvent Selection Solution: The choice of solvent is critical and should be based on the polarity of this compound. This compound, being a polyphenol, is best extracted with polar solvents. Aqueous mixtures of alcohols like ethanol and methanol are highly effective.[9] A 40% ethanol/water mixture has been shown to be effective for extracting this compound from Larix decidua bark.[5] Pure ethanol is often less effective than an aqueous mixture because water helps to swell the plant material, allowing for better solvent penetration.[10]
Suboptimal Extraction Temperature Solution: Increasing the extraction temperature generally enhances the solubility of the target compound and the diffusion rate.[11] However, excessively high temperatures can lead to the degradation of thermolabile compounds like this compound.[12] For many polyphenols, the optimal extraction temperature is between 60-80°C.[13] It is advisable to conduct small-scale experiments to determine the optimal temperature for your specific biomass and extraction system.
Insufficient Extraction Time Solution: The extraction process requires sufficient time for the solvent to penetrate the biomass and for the this compound to diffuse into the solvent. The extraction yield will increase with time until equilibrium is reached.[7] For conventional solvent extraction of this compound from larch bark, a duration of 60 minutes with stirring has been reported to be effective.[5]
Inadequate Solid-to-Liquid Ratio Solution: A higher solvent-to-solid ratio generally leads to a better extraction yield as it provides a greater concentration gradient for diffusion.[7] However, using an excessively large volume of solvent can be wasteful and increase the time and energy required for solvent removal. A common starting point is a 1:10 solid-to-liquid ratio (w/v).[5]
Inefficient Biomass Pre-treatment Solution: Refer to the pre-treatment guidelines in Section 1. Ensure that the biomass is adequately dried and ground to a fine, uniform particle size. Incomplete drying can prevent the solvent from effectively penetrating the plant tissue, while a coarse particle size will limit the surface area available for extraction.
Experimental Workflow: Conventional Solvent Extraction of this compound

This protocol provides a step-by-step methodology for the conventional solvent extraction of this compound from larch bark.

ExtractionWorkflow cluster_PreTreatment Biomass Pre-Treatment cluster_Extraction Conventional Solvent Extraction cluster_PostExtraction Post-Extraction Processing P1 Dry Larch Bark (40-50°C) P2 Grind to Fine Powder (<0.5 mm) P1->P2 E1 Mix Powdered Bark with 40% Ethanol/Water (1:10 w/v) P2->E1 E2 Stir for 60 minutes at Room Temperature E1->E2 E3 Separate Solid and Liquid Phases (Centrifugation/Filtration) E2->E3 E4 Collect Supernatant (Crude this compound Extract) E3->E4 PE1 Concentrate Extract (Rotary Evaporation) E4->PE1 PE2 Dry to Yield Crude Extract PE1->PE2

Caption: Workflow for conventional this compound extraction.

Section 3: Purification of this compound from Crude Extract

The crude extract obtained from the initial extraction contains a mixture of compounds. A purification step is necessary to isolate this compound with high purity.

FAQ: Purification Strategies

Q1: What is a common and effective method for purifying this compound?

A1: Column chromatography is a widely used and effective technique for the purification of natural products like this compound.[14] This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For this compound purification, a two-step column chromatography approach can be highly effective:

  • Macroporous Resin Column Chromatography: This initial step is used to enrich the this compound content in the crude extract. Macroporous resins, such as AB-8, can effectively adsorb the target compounds.[15]

  • Silica Gel Column Chromatography: This second step provides a finer separation, leading to a higher purity of the final product.[14][15]

Q2: How do I choose the right solvents for column chromatography?

A2: The choice of solvents (the mobile phase) for column chromatography is crucial for achieving good separation. The selection is based on the polarity of the compounds to be separated and the nature of the stationary phase (e.g., silica gel is polar). A gradient elution, where the polarity of the mobile phase is gradually increased, is often used. For silica gel chromatography of polyphenols, a common solvent system starts with a non-polar solvent like chloroform and gradually increases the polarity by adding a more polar solvent like methanol.[15]

Experimental Protocol: Two-Step Column Chromatography Purification of this compound

This protocol outlines a detailed procedure for the purification of this compound from a crude extract.

PurificationWorkflow cluster_Enrichment Step 1: Macroporous Resin Enrichment cluster_Purification Step 2: Silica Gel Chromatography R1 Dissolve Crude Extract in Ethanol R2 Adsorb onto AB-8 Macroporous Resin R1->R2 R3 Wash with Water to Remove Impurities R2->R3 R4 Elute this compound-rich fraction with Ethanol R3->R4 S1 Concentrate this compound-rich fraction R4->S1 S2 Load onto Silica Gel Column S1->S2 S3 Elute with Chloroform:Methanol Gradient S2->S3 S4 Collect and Combine Pure this compound Fractions S3->S4 S5 Evaporate Solvent to Obtain Pure this compound S4->S5

Caption: Two-step purification of this compound.

Section 4: Analytical Quantification of this compound

Accurate quantification of this compound is essential for determining extraction efficiency and for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[16]

Troubleshooting Guide: HPLC Analysis

Issue: Inaccurate or inconsistent quantification of this compound using HPLC.

Potential Cause Troubleshooting Steps & Explanation
Poor Peak Resolution Solution: Optimize the mobile phase composition and gradient. A gradient elution with a mixture of acetonitrile and acidified water is commonly used for the separation of phenolic compounds. Adjusting the gradient profile can improve the separation of this compound from other co-eluting compounds. Also, ensure the column is in good condition and appropriate for polyphenol analysis (e.g., a C18 column).
Inconsistent Retention Times Solution: Fluctuations in column temperature and mobile phase composition can cause shifts in retention times. Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed to prevent bubble formation, which can affect the flow rate.
Low Detector Response Solution: Ensure the detection wavelength is set to the absorbance maximum of this compound. For many flavonoids and polyphenols, a wavelength of around 280 nm is suitable.[17] Also, check the lamp of the UV detector to ensure it is functioning correctly.
Inaccurate Quantification Solution: Prepare a standard curve with a certified reference standard of this compound. Ensure the standard curve is linear over the concentration range of your samples. Proper sample preparation is also critical; ensure that the samples are filtered and diluted appropriately to fall within the linear range of the standard curve.

Section 5: this compound Stability and Degradation

Understanding the stability of this compound is crucial for preventing its degradation during extraction, purification, and storage, which would otherwise lead to a lower yield.

FAQ: this compound Stability

Q1: How do pH and temperature affect the stability of this compound?

A1: Polyphenols like this compound are generally more stable in acidic conditions.[18] Alkaline conditions can promote oxidation and degradation.[18] High temperatures can also lead to thermal degradation.[19] Therefore, it is advisable to perform extractions at neutral or slightly acidic pH and to avoid prolonged exposure to high temperatures.

Q2: Is this compound sensitive to light and oxygen?

A2: Many polyphenols are sensitive to light and oxygen, which can cause photo-oxidation and degradation.[20][21] It is good practice to protect extracts and purified this compound from direct light and to minimize exposure to air, for example, by storing under an inert atmosphere (e.g., nitrogen or argon) if possible.

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  • Impact of extraction time (A, B) and temperature (C, D) on the recovery of total phenols and ABTS antiradical activity of pomace extracts. (2019). ResearchGate. [Link]

  • FNA: Larix occidentalis vs. Larix laricina. (n.d.). Northwest Wildflowers. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

  • Investigation of the effects of extraction temperature and time on bioactive compounds content from garlic (Allium sativum L.) husk. (2022). Frontiers. [Link]

  • A validated stability indicating reversed phase high performance liquid chromatographic method of ranolazine dihydrochloride and characterization of its degradation products. (2014). ResearchGate. [Link]

  • Ethanol production from lignocellulosic waste materials: kinetics and optimization studies. (2024). PubMed Central. [Link]

  • Solubility of Lanosterol in Organic Solvents and in Water–Alcohol Mixtures at 101.8 kPa. (2021). ResearchGate. [Link]

  • Thermal Inactivation of L-thyroxin. (1989). PubMed. [Link]

  • Effects of Ethanol Concentration on Organosolv Lignin Precipitation and Aggregation from Miscanthus x giganteus. (2020). MDPI. [Link]

  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. (2023). MDPI. [Link]

  • Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. (2020). MDPI. [Link]

  • Effect of Time, Solvent-Solid Ratio, Ethanol Concentration and Temperature on Extraction Yield of Phenolic Compounds From Olive Leaves. (2019). ResearchGate. [Link]

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Technical Support Center: Enhancing the Purity of Larixinol Isolates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research and development efforts in the purification of Larixinol. This guide is structured to provide actionable solutions to common challenges encountered during the isolation and purification of this promising lignan. Our approach is rooted in fundamental scientific principles and validated through extensive field applications. We aim to empower you, our fellow researchers, scientists, and drug development professionals, with the knowledge to not only troubleshoot existing protocols but also to proactively design more robust and efficient purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can arise during the purification of this compound. Each answer provides a detailed explanation of the underlying causes and step-by-step guidance for resolution.

FAQ 1: My initial this compound isolate shows significant contamination with other polyphenols. How can I improve the selectivity of my initial extraction?

Answer:

Co-extraction of structurally similar compounds is a common challenge in natural product isolation. This compound, being a polyphenolic lignan, is often co-extracted with other flavonoids and lignans from Larch bark, such as quercetin, taxifolin, lariciresinol, and secoisolariciresinol.[1][2] Improving the selectivity of your initial extraction is a critical first step to simplifying downstream purification.

Causality and Strategic Approach:

The principle of "like dissolves like" governs solvent extraction. The key is to exploit the subtle differences in polarity between this compound and its common impurities. A sequential extraction strategy, starting with a non-polar solvent and gradually increasing the polarity, can effectively partition the compounds of interest.

Troubleshooting Protocol: Sequential Solvent Extraction

  • Initial Defatting: Begin with a non-polar solvent like n-hexane to remove lipids, waxes, and other non-polar compounds from your dried and ground Larch bark. This step is crucial as these lipophilic substances can interfere with subsequent chromatographic steps.

  • Targeted Extraction: Following defatting, proceed with a solvent of intermediate polarity. While highly polar solvents like aqueous methanol or ethanol are effective for extracting a broad range of polyphenols, a less polar solvent like ethyl acetate can offer greater selectivity for lignans like this compound over more polar flavonoid glycosides.[3]

  • Polar Impurity Removal: If your extract is still rich in highly polar impurities, a final wash with water can help remove water-soluble compounds like sugars and some flavonoid glycosides.

Visualizing the Workflow: Sequential Extraction

Start Ground Larch Bark Hexane n-Hexane Extraction Start->Hexane Defatting Ethyl_Acetate Ethyl Acetate Extraction Hexane->Ethyl_Acetate Targeted Extraction Aqueous_Wash Aqueous Wash (Optional) Ethyl_Acetate->Aqueous_Wash Crude_this compound Crude this compound Extract Aqueous_Wash->Crude_this compound

Caption: Sequential extraction workflow for selective this compound isolation.

FAQ 2: I'm struggling to separate this compound from a co-eluting impurity during column chromatography. What strategies can I employ to improve resolution?

Answer:

Co-elution during column chromatography is a frequent hurdle, especially when dealing with structurally similar molecules. Improving resolution requires a systematic optimization of your chromatographic conditions.

Causality and Strategic Approach:

Resolution in chromatography is a function of column efficiency, selectivity, and retention factor. To separate two co-eluting peaks, you need to enhance the differential migration of the two compounds through the stationary phase. This can be achieved by modifying the mobile phase composition, changing the stationary phase, or adjusting other chromatographic parameters.

Troubleshooting Protocol: Chromatographic Optimization

  • Mobile Phase Modification:

    • Solvent Strength: If using a binary solvent system (e.g., hexane/ethyl acetate), perform a gradient elution to identify the optimal solvent strength for separation. A shallower gradient around the elution point of this compound can significantly improve resolution.

    • Solvent Selectivity: Introduce a third solvent with a different polarity to alter the selectivity. For instance, in a hexane/ethyl acetate system, adding a small amount of methanol or dichloromethane can change the interaction of the analytes with the stationary phase.

  • Stationary Phase Selection:

    • If you are using normal-phase chromatography on silica gel and still face co-elution, consider switching to a different stationary phase. Polyamide resin has been shown to be effective in separating lignans and flavonoids.[3]

    • For reversed-phase chromatography, if a standard C18 column is not providing adequate separation, try a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds like this compound.

Data Presentation: Solvent System Comparison for Column Chromatography

Stationary PhaseMobile Phase SystemObservation
Silica GelDichloromethane:Ethanol (93:7 v/v)Good for general separation of lignan aglycones.[3]
Polyamide ResinStepwise gradient of Water -> 40% Ethanol -> 80% EthanolEffective for separating total lignans from flavonoids. Lignans are typically eluted in the water fraction.
C18 (Reversed-Phase)Acetonitrile:Water with 0.1% Formic Acid (Gradient)A versatile system for analytical and preparative HPLC of polyphenols.[4]
FAQ 3: My this compound isolate fails to crystallize, or it "oils out." How can I induce crystallization and obtain high-purity crystals?

Answer:

"Oiling out" or failure to crystallize is a common issue when purifying natural products, often due to residual impurities or the choice of an inappropriate solvent system. Successful crystallization hinges on creating a supersaturated solution of your compound in a solvent where it is soluble at high temperatures but sparingly soluble at low temperatures.

Causality and Strategic Approach:

Crystallization is a thermodynamic process driven by supersaturation. Impurities can inhibit nucleation and crystal growth. The choice of solvent is critical; an ideal solvent will have a steep solubility curve with respect to temperature for the target compound. For polyphenolic compounds like this compound, a mixture of solvents is often required to achieve the desired solubility characteristics.

Troubleshooting Protocol: Recrystallization Optimization

  • Solvent Screening:

    • Single Solvents: Test the solubility of your this compound isolate in a range of solvents at room temperature and at their boiling points. Ideal solvents include ethanol, methanol, acetone, and ethyl acetate.[5][6]

    • Solvent Mixtures: A common and effective technique is to use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. The two solvents must be miscible.[7] Common pairs for polyphenols include ethanol/water, acetone/water, and ethyl acetate/hexane.[5][6]

  • Inducing Crystallization:

    • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then in a refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Seeding: If you have a small amount of pure this compound, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

Visualizing the Workflow: Recrystallization Process

Start Impure this compound Isolate Dissolve Dissolve in minimal hot 'good' solvent Start->Dissolve Add_Antisololutent Add_Antisololutent Dissolve->Add_Antisololutent Add_Antisolvent Slowly add 'bad' solvent until turbidity appears Cool Cool slowly to induce crystallization Add_Antisolvent->Cool Collect Collect crystals by filtration Cool->Collect Wash Wash crystals with cold solvent Collect->Wash Dry Dry purified this compound crystals Wash->Dry

Caption: Step-by-step workflow for the recrystallization of this compound.

FAQ 4: How do I accurately assess the purity of my this compound isolate?

Answer:

Accurate purity assessment is crucial for ensuring the quality and reliability of your this compound isolate for downstream applications. A multi-faceted analytical approach is often necessary.

Causality and Strategic Approach:

No single analytical technique can provide a complete picture of purity. Therefore, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis, while spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide structural confirmation and identification of impurities.

Analytical Protocol: Purity Assessment

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reversed-phase HPLC method using a C18 column is typically suitable.[8]

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.

    • Detection: Use a UV detector at a wavelength where this compound has strong absorbance (e.g., around 280 nm for phenolic compounds). A photodiode array (PDA) detector is even better as it can provide spectral information to assess peak purity.

    • Quantification: Purity is typically expressed as the peak area percentage of this compound relative to the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • This technique couples the separation power of HPLC with the detection specificity of MS. It is invaluable for identifying known and unknown impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are powerful tools for structural elucidation and can confirm the identity of your isolated this compound.

    • Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurities.

Data Presentation: Typical HPLC Parameters for this compound Purity Analysis

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10-90% B over 30 minutes
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Column Temperature25 °C
FAQ 5: I need to scale up my purification of this compound from milligrams to grams. What are the key considerations and potential pitfalls?

Answer:

Scaling up a purification process is not always a linear process and presents several challenges. Careful planning and optimization are required to maintain purity and yield at a larger scale.

Causality and Strategic Approach:

The primary goal of scaling up chromatography is to increase the column diameter while maintaining the bed height and linear flow rate.[9] This ensures that the residence time of the analyte on the column remains constant, thus preserving the separation achieved at the smaller scale. However, practical challenges such as column packing, solvent consumption, and cost need to be addressed.

Key Considerations for Scale-Up:

  • Column Packing: Packing larger columns uniformly is more challenging. Poorly packed columns can lead to band broadening and reduced resolution. Consider using pre-packed columns or investing in a column packing station for consistent results.

  • Flow Rate and Pressure: To maintain a constant linear velocity in a wider column, the volumetric flow rate must be increased proportionally to the square of the column radius. Ensure your pump can handle the required flow rate and that the system can withstand the backpressure.

  • Solvent Consumption: Scaling up significantly increases solvent usage. Optimize your method to use less solvent where possible and consider solvent recycling systems for cost-effectiveness and environmental sustainability.

  • Loading Capacity: Determine the maximum loading capacity of your column at the larger scale without compromising resolution. This may require some empirical optimization.

  • Cost: The cost of large-scale columns, stationary phases, and solvents can be substantial. Evaluate the economic feasibility of your chosen method at the desired scale.

Visualizing the Logic: Scale-Up Relationships

Scale_Up Scaling Up Purification Increase_Diameter Increase Column Diameter Scale_Up->Increase_Diameter Maintain_Bed_Height Maintain Bed Height Scale_Up->Maintain_Bed_Height Maintain_Linear_Velocity Maintain Linear Velocity Scale_Up->Maintain_Linear_Velocity Maintain_Resolution Maintain Resolution Increase_Diameter->Maintain_Resolution Maintain_Bed_Height->Maintain_Resolution Increase_Flow_Rate Increase Volumetric Flow Rate Maintain_Linear_Velocity->Increase_Flow_Rate Increase_Flow_Rate->Maintain_Resolution

Caption: Key parameter relationships in chromatographic scale-up.

References

  • Verrall, M. S. and Warr, S. R. C. (1998) Scale-up of natural products isolation, in Methods in Biotechnology, vol. 4: Natural Products Isolation (Cannell, R. J. P., ed.), Humana, Totowa, NJ. Link

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Bio-Rad Laboratories. Link

  • Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Link

  • Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Link

  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Link

  • MDPI. (2024). Development of a Process for Polyphenol Extraction and the Production of a Functional Powder for Food Fortification. Link

  • ResearchGate. (2018). Technologies for the Extraction, Separation and Purification of polyphenols – A Review. Link

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link

  • ACS Publications. (n.d.). Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins. Industrial & Engineering Chemistry Research. Link

  • Patyra, A., Kołtun-Jasion, M., & Kiss, A. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants, 11(18), 2425. Link

  • Barba, F. J., et al. (2022). Recovery of Polyphenols from Agri-Food By-Products: The Olive Oil and Winery Industries Cases. Foods, 11(3), 363. Link

  • Watson, S. (2014, January 28). The big challenges in polyphenols: Providing credible evidence and a quality supply chain. NutraIngredients. Link

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents.pdf. Link

  • Klejdus, B., et al. (2019). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Molecules, 24(12), 2268. Link

  • Strlič, M., et al. (2021). Organosolv Lignin from European Tree Bark: Influence of Bark Pretreatment. Polymers, 13(24), 4410. Link

  • Yang, B. H., et al. (2005). Lignans From Bark of Larix Olgensis Var. Koreana. Journal of Natural Products, 68(8), 1175–1179. Link

  • Sut, S., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. Antibiotics, 10(7), 789. Link

  • Agilent Technologies. (n.d.). Purity and Impurity Analysis. Link

  • Shcherbakov, D., et al. (2022). Comprehensive Characterization of Chemical Composition and Antioxidant Activity of Lignan-Rich Coniferous Knotwood Extractives. Antioxidants, 11(2), 353. Link

  • Sut, S., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Planta Medica, 83(18), 1446–1455. Link

  • Chen, J., et al. (2014). A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba. Journal of Analytical Methods in Chemistry, 2014, 819358. Link

  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Link

  • Hawrył, A., et al. (2023). Development and Optimization of Chromatographic Conditions for the Determination of Selected B Vitamins in Pharmaceutical Products. Separations, 10(3), 200. Link

  • ResearchGate. (n.d.). Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs. Link

  • Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC Method Development and Validation for Simultaneous Estimation of Thymol, Eugenol and Alliin in Bulk and Novel Nanoformulation. Link

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Larixinol Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Larixinol purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this promising natural product. My goal is to provide not just step-by-step instructions, but also the underlying scientific principles that inform best practices in the lab. Here, you will find field-proven insights to troubleshoot common issues and streamline your purification workflow.

Part 1: Foundational Knowledge - Understanding this compound's Physicochemical Profile

A successful purification strategy begins with a deep understanding of the target molecule. This compound's unique structure dictates its behavior in different solvents and on various stationary phases.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: this compound (C₃₀H₂₂O₁₀, M.Wt: 542.5 g/mol ) is a complex flavonoid with several structural features that present purification challenges.[1][2] Understanding these is critical for designing an effective separation strategy.

  • High Polarity: With six hydroxyl groups, this compound is a highly polar molecule.[2] This governs its solubility and interaction with chromatographic media. It is soluble in polar organic solvents like DMSO, Acetone, Ethyl Acetate, and Dichloromethane, but has limited solubility in non-polar solvents.[1]

  • Multiple Stereocenters: The molecule has four defined stereocenters, meaning isomeric impurities are highly probable in natural extracts.[2] These isomers can be difficult to separate as they often have very similar polarities.

  • Phenolic Nature (Acidity): The hydroxyl groups are phenolic, giving the molecule acidic properties (predicted pKa of 8.19).[3] This means its charge state and solubility can be manipulated with pH, a property that can be exploited in liquid-liquid extraction but also poses a risk of degradation under harsh pH conditions.

  • Susceptibility to Oxidation: Like many polyphenolic compounds, this compound is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[4][5] This instability is a major challenge during multi-step purification processes.

Physicochemical Properties Summary Table
PropertyValue / DescriptionImplication for Purification
Molecular Formula C₃₀H₂₂O₁₀High molecular weight.[6]
Molecular Weight 542.5 g/mol Influences diffusion rates.[2]
Solubility Soluble in DMSO, Acetone, Ethyl Acetate, Chloroform.[1]Guides choice of solvents for extraction and chromatography.
pKa (Predicted) 8.19 ± 0.70Allows for pH-based manipulation in extraction.[3]
Hydrogen Bond Donors 6Strong interaction with polar stationary phases like silica gel.[2]
Hydrogen Bond Acceptors 10High polarity.[2]
Structural Class Flavonoid, PolyphenolProne to co-extraction with similar compounds; susceptible to oxidation.[1]

Part 2: Troubleshooting Guide for Common Purification Techniques

This section addresses specific problems you may encounter during the isolation of this compound.

Section 2.1: Crude Extract & Liquid-Liquid Extraction (LLE)

Q2: I'm getting a persistent emulsion during the liquid-liquid extraction of my plant material. How can I resolve this?

A2: Emulsion formation is a frequent issue when partitioning aqueous plant extracts with organic solvents, often caused by surfactant-like compounds such as phospholipids or triglycerides present in the crude extract.[7] Shaking the separatory funnel too vigorously is a common cause.

Troubleshooting Steps:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 15-20 times. This increases the surface area for extraction without the high energy input that creates emulsions.[7]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel. This increases the ionic strength of the aqueous layer, which decreases the solubility of organic, surfactant-like molecules and helps break the emulsion.[7]

  • Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.[8]

  • Solvent Modification: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help solubilize the emulsifying agent into one of the layers.[7]

Section 2.2: Column Chromatography

Column chromatography is the workhorse for natural product purification, but it requires careful optimization for complex molecules like this compound.[9]

Q3: My this compound is not separating from other flavonoids on my silica gel column. The peaks are broad and overlapping. What's wrong?

A3: This is a classic challenge stemming from the co-extraction of structurally similar flavonoids, which have nearly identical polarities.[10] Broad peaks often indicate issues with the mobile phase, column packing, or sample loading.

Probable Causes & Solutions:

  • Inadequate Mobile Phase Polarity: The solvent system may not have sufficient resolving power. For polyphenols, a shallow gradient is often required.

    • Solution: Switch from an isocratic (single solvent mix) to a gradient elution. Start with a low-polarity mobile phase (e.g., 95:5 Dichloromethane:Methanol) and gradually increase the polarity by increasing the percentage of methanol. This will allow less polar impurities to elute first, followed by a sharper elution of the highly polar this compound.

  • Sample Overload: Loading too much crude extract onto the column is a primary cause of poor separation and peak fronting.[11]

    • Solution: Reduce the sample load. A general rule is to load no more than 1-5% of the mass of the stationary phase (e.g., 1-5 g of crude extract for 100 g of silica).

  • Poor Column Packing: Channels or voids in the silica gel bed will lead to an uneven flow of the mobile phase and result in broad, misshapen peaks.

    • Solution: Ensure the column is packed uniformly as a slurry and is never allowed to run dry. Gently tap the column during packing to settle the silica into a dense, homogenous bed.

Q4: I have very low recovery of this compound from the column. It seems to be sticking to the silica. Why?

A4: Irreversible adsorption to the stationary phase is a significant problem with highly polar compounds containing multiple hydroxyl groups, like this compound. The silanol groups (Si-OH) on the silica surface can form strong hydrogen bonds with the hydroxyl groups of this compound.

Solutions:

  • Increase Mobile Phase Polarity: At the end of your run, flush the column with a very polar solvent, such as 100% methanol or even a small percentage of acetic acid in methanol (e.g., 1%). The acid can help disrupt the strong hydrogen bonds, releasing your compound.

  • Use a Different Stationary Phase: If irreversible adsorption is severe, consider using a less acidic stationary phase.

    • Reverse-Phase Chromatography (C18): In this technique, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[12] This is often better suited for separating non-polar to moderately polar compounds, but can be effective for polar compounds as well, and avoids the issue of strong adsorption to silica.

    • Sephadex LH-20: This stationary phase separates compounds based on molecular size and polarity, and is excellent for phenolic compounds, minimizing irreversible adsorption.

Section 2.3: Crystallization

Q5: I've successfully purified this compound by chromatography, but now I can't get it to crystallize. It just forms an oil or an amorphous solid. How can I induce crystallization?

A5: This is a common final-step hurdle. The formation of an oil ("oiling out") or an amorphous solid occurs when the supersaturation level is too high, and the molecules crash out of solution too quickly to form an ordered crystal lattice.[13]

Troubleshooting Crystallization:

  • Solvent System Selection: The key is finding a solvent in which this compound is soluble when hot but poorly soluble when cold.[13] A binary solvent system (a "solvent" and an "anti-solvent") is often effective.

    • Procedure: Dissolve your purified this compound in a minimum amount of a good solvent (e.g., acetone or ethyl acetate) at an elevated temperature. Then, slowly add a miscible anti-solvent (e.g., hexane or heptane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, and then allow it to cool slowly and undisturbed.

  • Slow Cooling: Rapid cooling promotes oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a 4°C refrigerator. Do not place it directly in a freezer. Slower cooling provides more time for crystal nucleation and growth.[13]

  • Seeding: If you have a small amount of crystalline this compound from a previous batch, add a single tiny crystal to the supersaturated solution. This seed crystal provides a template for ordered growth.[14]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.

Part 3: FAQs on Purity Assessment and Stability

Q6: How can I be sure my purified this compound is actually pure? What analytical methods should I use?

A6: Purity assessment is a critical step and should ideally involve more than one analytical technique, a concept known as orthogonality.[15] A spectroscopic method is considered orthogonal to a chromatographic separation.[15]

Analytical MethodPrincipleWhat It Tells YouConsiderations
HPLC-UV/DAD Chromatographic separation based on polarity, with UV detection.Purity relative to other UV-active impurities (% area). Can detect non-volatile impurities.Requires a reference standard for quantification. Assumes all impurities have similar UV absorbance, which can be inaccurate.[16][17]
LC-MS Chromatographic separation coupled with mass spectrometry.Confirms molecular weight of the main peak and provides mass information on impurities.[18]Provides structural clues but is not inherently quantitative without standards.
qNMR (Quantitative NMR) Nuclear Magnetic Resonance, comparing the integral of analyte signals to a certified internal standard.Provides an absolute measure of purity (% w/w) without needing a this compound reference standard. Detects non-UV active impurities and residual solvents.Requires a high-purity internal standard that does not overlap with analyte signals.[15][17]

Recommendation: Use HPLC-UV for routine fraction analysis. For final purity assessment of your lead compound, qNMR is the gold standard for providing an absolute purity value.[15]

Q7: I'm concerned about my purified this compound degrading during storage. What are the best practices to ensure its stability?

A7: this compound's polyphenolic structure makes it susceptible to degradation by oxidation, light, and heat.[4][5] Instability can compromise biological assay results and shorten shelf-life.

Storage Recommendations:

  • Inert Atmosphere: Store the solid compound or solutions under an inert gas like argon or nitrogen to prevent oxidation.

  • Low Temperature: Store at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles.

  • Protect from Light: Use amber-colored vials or wrap vials in aluminum foil. Photodegradation can be significant for complex organic molecules.[4][19]

  • Use High-Purity Solvents: Traces of metal impurities or peroxides in solvents can catalyze degradation. Use freshly opened, HPLC-grade or higher solvents for preparing stock solutions.

Part 4: Protocols and Workflows

Protocol 1: Step-by-Step Column Chromatography Purification of this compound

This protocol assumes you are starting with a crude ethyl acetate extract of plant material known to contain this compound.

Materials:

  • Crude Extract

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC Grade

  • Glass column, collection tubes, TLC plates

Methodology:

  • Prepare the Column: a. Prepare a slurry of silica gel in 100% DCM. b. Gently pour the slurry into the column, allowing the solvent to drain slowly. Tap the column to ensure even packing. Do not let the silica bed run dry. c. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Prepare the Sample: a. Dissolve your crude extract (e.g., 1 g) in a minimal amount of DCM/MeOH. b. Add a small amount of silica gel (approx. 2-3x the mass of the extract) to this solution. c. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation than loading a liquid sample.

  • Load and Elute: a. Carefully layer the silica-adsorbed sample onto the sand at the top of the column. b. Begin elution with 100% DCM, collecting fractions. c. Gradually increase the solvent polarity according to a predefined gradient. A sample gradient might be:

    • Fractions 1-10: 100% DCM
    • Fractions 11-20: 99:1 DCM:MeOH
    • Fractions 21-30: 98:2 DCM:MeOH
    • Fractions 31-40: 95:5 DCM:MeOH
    • Continue increasing MeOH concentration as needed.
  • Monitor Fractions: a. Spot every few fractions on a TLC plate and develop it in a solvent system that gives good separation (e.g., 9:1 DCM:MeOH). b. Visualize spots under a UV lamp. c. Combine fractions that contain the pure compound based on the TLC analysis.[9]

  • Isolate Compound: a. Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Visual Workflows

Purification_Workflow cluster_0 Extraction & Initial Cleanup cluster_1 Primary Purification cluster_2 Final Polish & Verification CrudeExtract Crude Plant Material LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) CrudeExtract->LLE Concentrate Concentrate Organic Phase LLE->Concentrate ColumnChrom Silica Gel Column Chromatography (Gradient Elution) Concentrate->ColumnChrom Load Crude Material TLC TLC Analysis of Fractions ColumnChrom->TLC Combine Combine Pure Fractions TLC->Combine Crystallization Crystallization Combine->Crystallization Evaporate & Crystallize Purity Purity Assessment (HPLC, qNMR, LC-MS) Crystallization->Purity Store Store under Inert Gas at -20°C Purity->Store

Caption: Overall workflow for this compound purification.

Troubleshooting_Chromatography cluster_peaks Peak Shape Issues cluster_resolution Resolution Issues outcome outcome Start Poor Separation Observed? Fronting Peak Fronting? Start->Fronting Tailing Peak Tailing? Start->Tailing Overlap Peaks Overlapping? Start->Overlap NoElution Compound Not Eluting? Start->NoElution Fronting->outcome Reduce Sample Load Tailing->outcome Use Shallower Gradient Check for column degradation Overlap->outcome Optimize Gradient Try Different Stationary Phase (C18) NoElution->outcome Flush with Highly Polar Solvent (e.g., 100% MeOH)

Caption: Decision tree for troubleshooting column chromatography.

References

  • This compound | CAS:101046-79-1 | Flavonoids | High Purity | Manufacturer BioCrick . BioCrick. [Link]

  • This compound | C30H22O10 | CID 44559538 . PubChem, NIH. [Link]

  • Natural Products Isolation, Second Edition . Methods in Biotechnology. Humana Press. [Link]

  • (+)-Lariciresinol | C20H24O6 | CID 332427 . PubChem, NIH. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview . Master Organic Chemistry. [Link]

  • Isolation and Purification Techniques in Natural Products Chemistry . Hilaris Publisher. [Link]

  • LC Purification Troubleshooting Guide . Waters Corporation. [Link]

  • The proposed fragmentation pattern of this compound . ResearchGate. [Link]

  • Isolation and Purification of Natural Compounds - Column Chromatography . Sorbead India. [Link]

  • A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules . Ashdin Publishing, Journal of Drug and Alcohol Research. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions . LCGC International. [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients . ResearchGate. [Link]

  • Separation and purification of Arabinogalactan obtained from Larix gmelinii by macroporous resin adsorption . ResearchGate. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . Journal of Medicinal Chemistry. PubMed Central. [Link]

  • Analytical Chemistry & Trace Analysis . Resolian Bioanalytics. [Link]

  • A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules . Ashdin Publishing. [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis . Medium. [Link]

  • Overcoming purification hurdles for ADC linker payloads . Sterling Pharma Solutions. [Link]

  • Retinoid stability and degradation kinetics in commercial cosmetic products . Journal of Cosmetic Dermatology. PubMed. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges . Beilstein Journal of Organic Chemistry. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins . Engineered Regeneration. PubMed Central. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility . AAPS PharmSciTech. PubMed Central. [Link]

  • Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review . Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]

  • Semi-preparative isolation and purification of phenolic compounds from Achyrocline satureioides (Lam) D.C. by high-performance counter-current chromatography . Phytochemical Analysis. PubMed. [Link]

  • Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography . Molecules. MDPI. [Link]

  • Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene . DiVA portal. [Link]

  • Retinoid stability and degradation kinetics in commercial cosmetic products | Request PDF . ResearchGate. [Link]

  • Purification of Curcumin Derivate (1,5-bis(4'-hydroxy-3'- methoxyphenyl)-1,4-pentadien-3-on) Using Chromatotron . Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

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Larixinol Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for larixinol stability and degradation studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize established principles of flavonoid chemistry with practical, field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a flavonoid with the chemical formula C30H22O10.[1] Based on available data, this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] For analytical purposes, especially reverse-phase HPLC, a mobile phase consisting of acetonitrile and an acidic aqueous buffer is often a good starting point for flavonoids.[3][4][5]

Q2: Why are stability studies for this compound important?

A2: Stability studies are crucial for any compound intended for pharmaceutical or nutraceutical use. For a natural product like this compound, these studies are essential to:

  • Determine its intrinsic chemical stability and identify potential degradation pathways.[6]

  • Establish a shelf-life and appropriate storage conditions.[6]

  • Develop stable formulations by understanding its compatibility with excipients.

  • Ensure the safety and efficacy of the final product are maintained throughout its lifecycle.

  • Fulfill regulatory requirements for drug development and registration.[7][8]

Q3: What are forced degradation studies and why are they necessary for this compound?

A3: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions such as strong acids, bases, oxidizing agents, high temperatures, and intense light.[7][9] These studies are a cornerstone of pharmaceutical development for several reasons:

  • Pathway Elucidation: They help to identify the likely degradation products, which is crucial for understanding the degradation mechanism.[9]

  • Method Validation: Forced degradation is essential for developing and validating a "stability-indicating" analytical method, which is a method capable of separating the intact drug from its degradation products.[10]

  • Formulation Development: Understanding how this compound degrades can guide the development of stable formulations by avoiding incompatible excipients or conditions.[7]

Troubleshooting Guide: Common Issues in this compound Stability Studies

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition; column degradation.For flavonoids like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid or an ammonium acetate buffer at pH 3) often improves peak shape.[3][4][5] Ensure your column is suitable for the mobile phase conditions and has not exceeded its lifespan.
Inconsistent results in stability studies. Improper sample handling; fluctuations in environmental chamber conditions (temperature, humidity); weighing errors.Ensure consistent and accurate sample preparation. Use calibrated environmental chambers and monitor conditions closely. Prepare fresh stock solutions for each experiment to avoid degradation before the study begins.
No degradation observed under stress conditions. Stress conditions are not harsh enough; this compound is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., from 0.1N to 1N HCl/NaOH), increase the temperature, or extend the exposure time. For photostability, ensure a high-intensity light source is used as per ICH guidelines.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the exposure time, lower the temperature, or use a lower concentration of the stressor. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the degradation products.
Appearance of multiple, small, unidentifiable peaks. Complex degradation pathways; presence of impurities in the initial sample.Use a high-purity standard of this compound. Employ a gradient HPLC method to improve the separation of degradation products. Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification of degradants.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These are based on established guidelines and practices for flavonoids.[3][4][5][7]

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a stock solution of this compound for use in all stress studies.

  • Procedure:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent in which it is freely soluble and stable (e.g., methanol or a mixture of methanol and water).

    • Dilute to a final concentration of approximately 1 mg/mL. This will be your stock solution.

Protocol 2: Forced Degradation Studies

For each condition below, a control sample should be prepared by diluting the stock solution with the same solvent used for the stressor but without the stressor itself and kept at room temperature, protected from light.

  • Acid Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature and monitor at various time points (e.g., 30 mins, 1, 2, 4 hours), as flavonoids can be very sensitive to alkaline conditions.[3][4][5]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the this compound stock solution in a calibrated oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, 72 hours).[7]

    • At each time point, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Expose Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal (80°C) Stock->Thermal Expose Photo Photolytic (ICH Q1B) Stock->Photo Expose Control Control Sample (RT, Protected from Light) Stock->Control Expose HPLC Stability-Indicating HPLC-PDA/MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Control->HPLC Analyze Data Data Analysis: - % Degradation - Peak Purity - Identify Degradants HPLC->Data

Caption: Workflow for conducting forced degradation studies on this compound.

Quantification of this compound and its Degradants

A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11][12]

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water or 25 mM Ammonium Acetate (pH 3).[3][4][5]

    • B: Acetonitrile.

  • Elution: Gradient elution (e.g., start with a low percentage of B and gradually increase).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA/DAD detector to monitor at multiple wavelengths and assess peak purity. A common wavelength for flavonoids is around 280 nm or 360 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Troubleshooting Decision Tree for Method Development

Troubleshooting_HPLC Start Run Stressed Sample Q1 Are all peaks well-resolved (Resolution > 1.5)? Start->Q1 Q2 Is peak shape symmetrical (Tailing factor < 1.5)? Q1->Q2 Yes A1 Modify Gradient Slope or Organic Solvent Q1->A1 No Q3 Is runtime acceptable? Q2->Q3 Yes A2 Adjust Mobile Phase pH Q2->A2 No End Method is Stability-Indicating. Proceed with Validation. Q3->End Yes A3 Increase Flow Rate or Shorten Gradient Q3->A3 No A1->Start Re-inject A2->Start Re-inject A3->Start Re-inject

Caption: Decision tree for troubleshooting HPLC method development.

Data Summary

The following table can be used to summarize the results of your forced degradation studies.

Stress Condition Exposure Time/Temp % this compound Remaining Number of Degradation Products Area (%) of Major Degradant Observations
Control N/A
Acid Hydrolysis (0.1 N HCl)
Base Hydrolysis (0.1 N NaOH)
Oxidation (3% H₂O₂)
Thermal
Photolytic

This structured approach will help you to systematically investigate the stability of this compound and develop a robust analytical method for its quantification.

References

  • Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]

  • Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

  • Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

  • BioCrick. (n.d.). This compound. BioCrick. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Wikipedia. (n.d.). Lariciresinol. Wikipedia. [Link]

  • Alsante, K. M., et al. (2011). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Omics. [Link]

  • Sut, S., et al. (2020). The proposed fragmentation pattern of this compound. ResearchGate. [Link]

  • Praxinnvoare Remedies. (n.d.). Comprehensive Stability Studies for Pharmaceutical Excellence. Praxinnvoare Remedies. [Link]

  • Park, H. S., et al. (2005). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. [Link]

  • Resolian Bioanalytics. (n.d.). Analytical Chemistry & Trace Analysis. Resolian Bioanalytics. [Link]

  • Cortesi, R., et al. (2009). Chemical stability and phase distribution of all-trans-retinol in nanoparticle-coated emulsions. PubMed. [Link]

  • Ghaffar, A., et al. (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. PubMed. [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. [Link]

  • Klick, S., et al. (2005). Trends in Analytical chemistry. CONICET. [Link]

  • Ali, J. (2017). Degradation Pathway. ResearchGate. [Link]

  • Singh, S., et al. (2013). Accelerated stability testing of a transdermal patch composed of eserine and pralidoxime chloride for prophylaxis against (±)-anatoxin A poisoning. PMC - PubMed Central. [Link]

  • Introna, M., et al. (2019). Validation of analytical methods in compliance with good manufacturing practice: A practical approach. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Development of a QAMS Analysis Method for Industrial Lanolin Alcohol Based on the Concept of Analytical Quality by Design. MDPI. [Link]

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Technical Support Center: Enhancing the Aqueous Solubility of Larixinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Larixinol, a dibenzylbutyrolactone lignan, holds significant promise in various therapeutic areas due to its potent biological activities, including antioxidant and potential anticarcinogenic effects.[1] However, a primary obstacle in its preclinical and clinical development is its characteristically low aqueous solubility. Lignans are generally lipophilic polyphenols with limited water solubility, which can severely hinder oral bioavailability and the development of parenteral formulations.[2]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to understanding and overcoming the solubility challenges of this compound. We will explore the underlying reasons for its poor solubility and offer detailed, troubleshooting-focused Q&A guides for several field-proven enhancement strategies.

Section 1: Foundational Concepts & Strategy Selection

Before attempting to enhance solubility, it is critical to understand the molecule's inherent properties and establish a baseline.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound contribute to its poor aqueous solubility?

A1: this compound's low water solubility stems from its chemical structure. As a lignan, it is a fairly lipophilic polyphenol.[2] Its structure contains large, nonpolar aromatic regions and a lactone ring. While it possesses hydroxyl groups capable of hydrogen bonding, the overall molecular architecture is dominated by hydrophobic character. This leads to a high crystal lattice energy, where the molecule prefers to interact with itself in a solid state rather than with water molecules, making dissolution an energetically unfavorable process.

Q2: What baseline characterization should I perform on my this compound sample before starting solubility enhancement experiments?

A2: A thorough baseline characterization is essential for reproducible results.

  • Purity Analysis: Confirm the purity of your this compound sample using High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection.[1][3] Impurities can significantly alter solubility measurements.

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) to determine if your material is crystalline or amorphous. Amorphous forms are generally more soluble but can be less stable.[4]

  • Baseline Thermodynamic Solubility: Measure the equilibrium solubility in your primary aqueous medium (e.g., water, phosphate-buffered saline pH 7.4). The "shake-flask" method is the gold standard.[5] This involves agitating an excess of this compound in the solvent at a constant temperature until equilibrium is reached, then quantifying the concentration in the supernatant.[6]

Workflow for Selecting a Solubility Enhancement Strategy

Choosing the right strategy depends on the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo formulation), and acceptable excipients. The following decision tree provides a logical starting point.

G start Start: Poorly Soluble this compound q1 Need moderate increase for in vitro assay? start->q1 cosolvent Strategy 1: Co-solvency (e.g., DMSO, Ethanol) q1->cosolvent Yes q3 Need significant increase for formulation? q1->q3 No q2 Is an organic solvent acceptable? cosolvent->q2 cyclodextrin Strategy 2: Cyclodextrin Complexation q2->cyclodextrin No q3->cyclodextrin Yes surfactant Strategy 3: Micellar Solubilization q3->surfactant Yes, alternative advanced Consider Advanced Strategies: - Solid Dispersions - Nanosuspensions cyclodextrin->advanced If insufficient surfactant->advanced If insufficient

Caption: Decision tree for selecting a this compound solubility enhancement method.

Section 2: Strategy 1 - Co-solvency

Co-solvency involves adding a water-miscible organic solvent to the aqueous medium to reduce its polarity, thereby increasing the solubility of a nonpolar solute.[7]

Troubleshooting & FAQs

Q1: I dissolved this compound in 100% DMSO, but it precipitated when I diluted it into my aqueous buffer. What happened?

A1: This common issue, known as "crashing out," occurs when the concentration of the co-solvent (DMSO) is abruptly lowered to a point where it can no longer maintain this compound in solution.[6] The aqueous buffer has a much higher polarity than DMSO, causing the hydrophobic this compound molecules to aggregate and precipitate.

  • Troubleshooting Steps:

    • Optimize Final Co-solvent Concentration: Determine the minimum co-solvent concentration needed to keep this compound dissolved. This is often a trade-off, as high organic solvent levels can be toxic in cell-based assays (typically ≤0.5% DMSO is recommended).[6]

    • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[6]

    • Increase Mixing Energy: Vortex or sonicate the solution immediately after adding the this compound stock to the buffer to promote rapid dispersion.

Q2: Which co-solvent should I choose?

A2: The choice depends on your application.

  • For in vitro screening: Dimethyl sulfoxide (DMSO) and ethanol are common choices.

  • For in vivo formulations: Safer, biocompatible co-solvents such as polyethylene glycol 400 (PEG 400) and glycerin are preferred.[8] Aqueous mixtures of ethanol are also frequently used for extracting and solubilizing lignans.[2]

Q3: My this compound solution is clear initially but becomes cloudy over time. Why?

A3: This indicates that you have created a supersaturated, thermodynamically unstable solution. While kinetically soluble at first, the compound will eventually crash out to reach its lower, true equilibrium solubility. This is a common problem when diluting from a high-concentration organic stock.[9] To avoid this, ensure your final concentration is below the equilibrium solubility limit for that specific co-solvent/water ratio.

Data Presentation: this compound Solubility in Ethanol/Water Mixtures
% Ethanol (v/v) in WaterThis compound Solubility (µg/mL) (Illustrative)Fold Increase (vs. Water)
0 (Pure Water)51x
10%5010x
20%25050x
40%1200240x
70%4500900x
Note: This data is illustrative, based on the principle that increasing ethanol concentration enhances the solubility of polyphenolic compounds.[10][11] Actual values must be determined experimentally.
Experimental Protocol: Determining Kinetic Solubility with a Co-solvent
  • Prepare Stock Solution: Create a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).[6]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of another 96-well plate containing your aqueous buffer (e.g., 198 µL of PBS, pH 7.4).

  • Incubation & Measurement: Shake the plate for 1-2 hours at a controlled temperature. Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity above the background, indicating the absence of precipitation.[6]

Section 3: Strategy 2 - Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming water-soluble inclusion complexes.[12][13]

Mechanism of Encapsulation

G cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex This compound This compound (Hydrophobic) cd Cyclodextrin complex Soluble This compound-CD Complex This compound->complex Encapsulation cd->complex Encapsulation larixinol_in This compound

Caption: this compound is encapsulated within the hydrophobic cavity of a cyclodextrin.

Troubleshooting & FAQs

Q1: Which type of cyclodextrin should I use for this compound?

A1: The choice depends on the size of this compound and the desired solubility enhancement.

  • β-Cyclodextrin (β-CD): Most commonly used due to its cavity size and availability.[14] However, its own aqueous solubility is limited.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with significantly higher aqueous solubility and lower toxicity, making it a preferred choice in pharmaceutical formulations.[15][16]

  • Methyl-β-Cyclodextrin (Me-β-CD): Another highly soluble derivative known for its strong complexation ability.[16] You should screen several types to find the one with the best complexation efficiency for this compound.

Q2: My solubility increase is lower than expected. How can I improve the complexation efficiency?

A2: Low efficiency can result from a poor fit or suboptimal preparation conditions.

  • Troubleshooting Steps:

    • Add a Ternary Component: The addition of small amounts of water-soluble polymers or organic acids can improve the solubilizing efficiency of the cyclodextrin, allowing you to use less of it.[14]

    • Optimize pH: The ionization state of this compound can affect its ability to enter the CD cavity. Test a range of pH values to find the optimum for complexation.

    • Change the Preparation Method: Simple mixing may be insufficient. Techniques like kneading, co-evaporation, or freeze-drying (lyophilization) create much more intimate contact between the drug and CD, leading to higher complex formation.[14][16]

Q3: How do I confirm that I have formed a true inclusion complex and not just a physical mixture?

A3: Several analytical techniques can confirm complex formation:

  • X-ray Diffraction (XRD): A true complex will show a different diffraction pattern (often more amorphous) compared to the crystalline patterns of the individual components or their physical mixture.[16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational bands of this compound upon complexation can indicate its inclusion within the CD cavity.[16]

  • Phase Solubility Studies: According to Higuchi and Connors, plotting the total drug solubility against increasing CD concentration can reveal the stoichiometry and stability constant of the complex. A linear (A-type) increase is typical for soluble complexes.[17]

Experimental Protocol: Phase Solubility Study
  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add Excess this compound: Add an excess amount of this compound powder to each solution in separate vials.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 48-72 hours until equilibrium is reached.

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid.[6]

  • Analyze: Dilute an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated HPLC-UV method.[18]

  • Plot Data: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this plot can be used to calculate the complexation stability constant.

Section 4: Strategy 3 - Surfactant-based Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds like this compound, and a hydrophilic shell that allows them to remain dispersed in water.[19]

Troubleshooting & FAQs

Q1: What type and concentration of surfactant should I use?

A1: The choice is application-dependent.

  • Type: Non-ionic surfactants (e.g., Tween® 80, Polysorbate 80, Brij® series) are generally preferred as they are less toxic and effective at low concentrations compared to ionic surfactants.[20]

  • Concentration: The surfactant concentration must be above its CMC for micelles to form and solubilize the drug. Solubility increases linearly with surfactant concentration above the CMC.[20] However, using an excessive concentration can lead to toxicity and analytical interference. It is best to use the lowest effective concentration.[19]

Q2: The drug appears dissolved, but I get inconsistent results in my bioassay. What could be the cause?

A2: The surfactant micelles themselves can interfere with biological systems or analytical methods.

  • Troubleshooting Steps:

    • Run a Surfactant-Only Control: Always include a control group with just the surfactant at the same concentration used in your experiment to assess its baseline effect on your assay.

    • Consider Drug Entrapment: this compound is sequestered within the micelle core. This may limit its availability to interact with its biological target, altering its apparent activity. This is a crucial mechanistic consideration.[21]

    • Check for Degradation: Some surfactants can accelerate the degradation of dissolved drugs.[9][22] Assess the stability of this compound in the micellar solution over the time course of your experiment.

Q3: Can I combine surfactants with other methods?

A3: Yes, this can be a powerful strategy. For example, using a mixture of non-ionic and ionic surfactants can sometimes increase extraction and solubilization efficiency.[20] Additionally, surfactants can be used in combination with co-solvents to further enhance solubility.

Section 5: Analytical Verification

An essential part of any solubility enhancement experiment is the accurate measurement of the dissolved compound.

Q1: How do I reliably measure the concentration of dissolved this compound?

A1: The gold standard is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][18]

  • Protocol Outline:

    • Sample Preparation: After your experiment (e.g., shake-flask), take a sample of the solution and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.[9]

    • Standard Curve: Prepare a standard curve of this compound in a suitable organic solvent (like methanol or acetonitrile) at known concentrations.

    • Chromatography: Inject the filtered sample and the standards onto an RP-HPLC system (e.g., with a C18 column).

    • Quantification: Use the peak area from the chromatogram to determine the concentration of this compound in your sample by comparing it to the standard curve.[1][6]

Q2: My dissolution results are highly variable. What are common procedural errors?

A2: Variability often stems from procedural inconsistencies.

  • Common Errors:

    • Inadequate Equilibration Time: Ensure you have reached true thermodynamic equilibrium (typically 24-72 hours in shake-flask methods).

    • Temperature Fluctuations: Solubility is temperature-dependent.[23] Conduct all experiments in a temperature-controlled environment.

    • Post-Sampling Precipitation: If a sample is diluted with a solvent in which the drug is less soluble before analysis, it can precipitate.[9] Ensure your dilution solvent is compatible or analyze the sample neat if possible.

    • Improper Sampling: For manual dissolution testing, inconsistent timing or failure to stop agitation during sampling can introduce errors.[9][22]

References

  • Al-Sabagh, A. M., & Emara, L. H. (2018). Ability of surfactant micelles to alter the partitioning of phenolic antioxidants in oil-in-water emulsions. PubMed. Available at: [Link]

  • Rostagno, M. A., & Prado, J. M. (2013). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI. Available at: [Link]

  • Płotka-Wasylka, J., & Sajid, M. (2019). Nanomicellar Extraction of Polyphenols—Methodology and Applications Review. PMC. Available at: [Link]

  • Ghaedi, M., & Farsani, M. R. (2015). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. ResearchGate. Available at: [Link]

  • Ghaedi, M., & Farsani, M. R. (2015). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. PMC. Available at: [Link]

  • Mironov, O., et al. (2025). Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. ResearchGate. Available at: [Link]

  • Stalikas, C. D. (2007). Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects. PMC. Available at: [Link]

  • University of Helsinki. (2025). Extraction and liquid chromatographic analysis of lignans. HELDA. Available at: [Link]

  • Willför, S., et al. (2006). Chromatographic analysis of lignans. ResearchGate. Available at: [Link]

  • Sari, D. P., et al. (2024). Investigating the Impact of Surfactant and Cosolvent on the Polyphenolic Content in Arumanis Mango Leaf Extract. Jurnal Sains Farmasi & Klinis. Available at: [Link]

  • Ling, A. P. K., et al. (2016). Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. NIH. Available at: [Link]

  • Eremeev, A. A., et al. (2022). General analytical scheme for analysis and isolation of plant lignans. ResearchGate. Available at: [Link]

  • Peñalvo, J. L., et al. (2005). Quantification of Lignans in Food Using Isotope Dilution Gas Chromatography/Mass Spectrometry. ACS Publications. Available at: [Link]

  • Brown, C., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS J. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • ResearchGate. (n.d.). Effect of co-solvent addition on the recovery of polyphenol families. ResearchGate. Available at: [Link]

  • Srichan, T. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Available at: [Link]

  • Wen, L., et al. (2023). Green Extraction of Polyphenols via Deep Eutectic Solvents and Assisted Technologies from Agri-Food By-Products. PMC. Available at: [Link]

  • Science Buddies. (n.d.). Drug Solubility. Science Buddies. Available at: [Link]

  • Zhang, Y., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC. Available at: [Link]

  • Loftsson, T., & Järvinen, T. (2020). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Trends in extraction and purification methods of Lignans in plant-derived foods. ResearchGate. Available at: [Link]

  • Kumar, S., & Singh, R. (2025). Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Patel, J., & Patel, K. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Kumar, A., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. World Journal of Pharmaceutical Research. Available at: [Link]

  • Kumar, A., et al. (2014). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Sharma, D., & Saini, V. (2017). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kumar, L. A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Singh, R., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]

  • Myz, S. A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. Available at: [Link]

  • Pop, A. L., et al. (2023). Enhancing the Drug Release and Physicochemical Properties of Rivaroxaban via Cyclodextrin Complexation: A Comprehensive Analytical Approach. MDPI. Available at: [Link]

  • D'Ascenzio, M., et al. (2018). Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine. ResearchGate. Available at: [Link]

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Technical Support Center: Overcoming Larixinol Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Larixinol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this compound precipitation in their cell culture experiments. We will provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to ensure the successful use of this compound in your research.

Introduction: Understanding the Challenge

This compound is a flavonoid with demonstrated biological activities, including antioxidant and anti-inflammatory properties.[1] However, its hydrophobic nature presents a significant challenge for in vitro studies, as it is sparingly soluble in aqueous solutions like cell culture media. This can lead to precipitation, which not only affects the accuracy of experimental results by reducing the effective concentration of the compound but can also cause cytotoxicity. This guide will walk you through the common causes of this compound precipitation and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen?

This is a common phenomenon known as "crashing out." It occurs because this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in the aqueous environment of your cell culture medium.[1] When the concentrated DMSO stock is diluted into the medium, the solvent environment changes drastically, and the this compound is no longer able to stay in solution, causing it to precipitate.

Q2: What is the best solvent for this compound for cell culture experiments?

DMSO is a widely used and effective solvent for dissolving this compound and other hydrophobic compounds for cell culture applications.[1][2] The key is to prepare a high-concentration stock solution in 100% DMSO and then use a serial dilution method to introduce it into your culture medium, ensuring the final DMSO concentration remains non-toxic to your cells (ideally below 0.1%).[2]

Q3: Can I use serum to help dissolve this compound?

Yes, serum components, particularly albumin, can help to increase the solubility of hydrophobic compounds in cell culture media.[3] If your experimental design allows, using a serum-containing medium can be beneficial. It is recommended to add the this compound stock solution to the complete medium (containing serum) that has been pre-warmed to 37°C.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your cell culture medium at 37°C. Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a short incubation period. The highest concentration that remains clear is your working maximum soluble concentration.

Troubleshooting Guide: A Systematic Approach to Preventing this compound Precipitation

If you are experiencing this compound precipitation, follow this guide to identify and resolve the issue.

Issue 1: Immediate Precipitation Upon Addition to Media
Potential Cause Scientific Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test as described in the FAQs to determine the optimal concentration.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent shift, leading to precipitation.[2][4]Perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed media, then add this to the final culture volume. Always add the compound dropwise while gently swirling the media.
Low Temperature of Media The solubility of most compounds, including this compound, decreases at lower temperatures.[2]Always use pre-warmed (37°C) cell culture media for all dilutions.[2]
High Solvent Concentration in Final Solution While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[2][5]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2]
Issue 2: Precipitation Occurring Over Time in Culture
Potential Cause Scientific Explanation Recommended Solution
Compound Instability This compound may degrade or aggregate over time in the culture environment (37°C, humidified).Prepare fresh this compound-containing media for each experiment and for media changes during longer-term cultures.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.If using a serum-free medium, consider adding a carrier protein like bovine serum albumin (BSA) to help stabilize the this compound.
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Ensure the final solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Cell Culture

This protocol uses a serial dilution method to minimize precipitation.

G cluster_prep Preparation Workflow A High-Concentration this compound Stock in 100% DMSO C Intermediate Dilution: Add a small volume of stock to a small volume of warm medium A->C Step 1 B Pre-warm complete cell culture medium to 37°C B->C Step 2 D Final Working Solution: Add the intermediate dilution to the final volume of warm medium C->D Step 3 E Add to cells D->E Step 4

Caption: this compound Working Solution Workflow

  • Pre-warm Medium: Pre-warm your complete cell culture medium (with or without serum) to 37°C.

  • Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of your this compound stock solution. For example, add 2 µL of a 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting.

  • Final Dilution: Add the desired volume of the intermediate dilution to your final culture volume to achieve the target concentration. For example, add 100 µL of the 100 µM intermediate dilution to 9.9 mL of medium for a final concentration of 1 µM.

  • Application: Gently swirl the medium and immediately add it to your cells.

Visualization of Troubleshooting Logic

G start This compound Precipitation Observed q1 Is the final DMSO concentration < 0.1%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was pre-warmed (37°C) medium used? a1_yes->q2 solution1 Decrease DMSO stock concentration or increase final volume. a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was a serial dilution performed? a2_yes->q3 solution2 Always use pre-warmed media for dilutions. a2_no->solution2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the final this compound concentration too high? a3_yes->q4 solution3 Implement a serial dilution protocol. a3_no->solution3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no solution4 Perform a solubility test and lower the working concentration. a4_yes->solution4 end Precipitation Resolved a4_no->end solution1->end solution2->end solution3->end solution4->end

Sources

Larixinol Quantification by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of Larixinol using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are working with this important lignan. As a Senior Application Scientist, my goal is to provide you not just with steps, but with the underlying scientific reasoning to empower you to troubleshoot effectively and develop robust, reliable analytical methods.

This guide is structured as a series of questions and answers, directly addressing common challenges encountered in the lab. We will delve into issues ranging from chromatographic peak abnormalities to complex sample preparation, ensuring every protocol is self-validating and grounded in established scientific principles.

Section 1: Chromatographic Peak Shape Issues

Poor peak shape is one of the most frequent problems in HPLC. It can severely compromise the accuracy and precision of quantification by affecting peak integration and resolution.[1] Ideally, peaks should be symmetrical and Gaussian.[2]

Q1: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is drawn out, is a classic problem when analyzing polar compounds like this compound. The USP tailing factor (T) is a good metric to quantify this; a value greater than 1 indicates tailing.[2] The primary causes stem from undesirable secondary interactions within the column or system.

Causality Explained: this compound is a polyphenolic lignan rich in hydroxyl (-OH) groups.[3] In reversed-phase HPLC, the stationary phase (e.g., C18) has residual silanol groups (Si-OH) on the silica backbone. The polar hydroxyl groups on this compound can form strong hydrogen bonds with these exposed silanols. This secondary interaction mechanism holds onto the analyte longer than the primary hydrophobic interaction, resulting in a tailed peak.[2]

Troubleshooting Workflow:

cluster_0 Troubleshooting Peak Tailing for this compound Start Observe Peak Tailing (Tailing Factor > 1.2) Check_pH Is Mobile Phase pH Acidic? (e.g., pH 2.5-4.0) Start->Check_pH Check_Column Is the Column Old or Specifically for Polar Compounds? Check_pH->Check_Column No Solution_pH ACTION: Lower Mobile Phase pH with 0.1% Formic or Acetic Acid. This suppresses silanol ionization. Check_pH->Solution_pH Yes Check_System Check Extra-Column Volume Check_Column->Check_System No Solution_Column ACTION: 1. Use an end-capped column. 2. Switch to a column with a different stationary phase. 3. Flush the column if blocked. Check_Column->Solution_Column Yes Check_Overload Is Peak Shape Concentration-Dependent? Check_System->Check_Overload No Solution_System ACTION: 1. Minimize tubing length/ID between injector, column, and detector. 2. Ensure fittings are correct. Check_System->Solution_System Yes End Problem Resolved Check_Overload->End No Solution_Overload ACTION: Reduce injection volume or sample concentration. Verify by injecting a dilution series. Check_Overload->Solution_Overload Yes Solution_pH->End Solution_Column->End Solution_System->End Solution_Overload->End

Caption: Logical workflow for diagnosing and resolving this compound peak tailing.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment: The most effective first step is to suppress the ionization of the silanol groups. Lowering the mobile phase pH to between 2.5 and 4.0 with an additive like 0.1% formic acid or acetic acid will protonate the silanols (Si-O⁻ to Si-OH), minimizing the unwanted ionic interaction.

  • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," meaning the residual silanols are chemically bonded with a small silylating agent to make them inert. If your column is old or not end-capped, switching to a high-purity, end-capped C18 column can dramatically improve peak shape.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[4] To check for this, prepare a dilution series of your sample (e.g., 1x, 0.5x, 0.1x). If the peak shape improves and becomes more symmetrical at lower concentrations, you are experiencing column overload.[1] Reduce your injection volume or dilute your sample.

  • Minimize Extra-Column Volume: Excessive tubing length or internal diameter between the column and detector can cause peak broadening and tailing.[5] Ensure you are using narrow-bore tubing (e.g., 0.005" or 0.12 mm ID) and that the connections are made with zero dead volume fittings.

Q2: My this compound peak is broad, leading to poor sensitivity and resolution. What should I do?

A2: Peak broadening reduces peak height, which can make your analyte difficult to detect (low signal-to-noise) and hard to separate from nearby impurities. This issue, distinct from tailing, often points to kinetic or system-related problems.

Causality Explained: Broadening occurs when analyte molecules do not travel through the column in a tight, compact band. This can be due to slow mass transfer (analyte moving in and out of stationary phase pores), multiple flow paths through the column (eddy diffusion), or issues outside the column (extra-column effects).

Troubleshooting Table: Peak Broadening

Potential Cause Diagnostic Check Recommended Solution
Extra-Column Volume Are tubing lengths between injector, column, and detector minimized? Are fittings correct?Use shorter, narrower ID PEEK or stainless steel tubing. Ensure proper ferrule depth.[5]
Column Contamination/Age Has the column been used for many injections or with dirty samples? Does a new column solve the problem?Flush the column with a strong solvent (reverse direction). If unresolved, replace the guard column or the analytical column.[5]
Sample Solvent Incompatibility Is the sample dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or ACN)?Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Low Column Temperature Is the analysis run at ambient, fluctuating temperature?Use a column oven set to a stable temperature (e.g., 30-35°C) to improve mass transfer kinetics and reduce mobile phase viscosity.[4][5]

Section 2: Retention and Resolution

Consistent retention time is critical for peak identification, while good resolution is essential for accurate quantification without interference from other compounds.

Q3: The retention time for this compound is shifting between injections. Why is this happening?

A3: Retention time (RT) instability is a sign that your chromatographic conditions are not stable. The cause can be chemical (mobile phase) or physical (hardware).

Causality Explained: An analyte's retention time is a function of the equilibrium between the mobile and stationary phases. Any factor that alters this equilibrium, such as mobile phase composition, flow rate, or temperature, will cause the RT to shift.[5]

Troubleshooting Flow Diagram:

cluster_1 Diagnosing Retention Time Shifts Start Retention Time (RT) is Drifting or Unstable Check_Equilibration Is column equilibration time sufficient? (Especially for gradients) Start->Check_Equilibration Check_MobilePhase Is mobile phase freshly prepared? Is it properly mixed/degassed? Check_Equilibration->Check_MobilePhase Yes Sol_Equilibration ACTION: Increase equilibration time. Run 10-15 column volumes of initial mobile phase. Check_Equilibration->Sol_Equilibration No Check_Hardware Monitor pressure trace. Is it stable or fluctuating? Check_MobilePhase->Check_Hardware Yes Sol_MobilePhase ACTION: Prepare fresh mobile phase daily. Degas thoroughly before use. Check_MobilePhase->Sol_MobilePhase No Check_Temp Is a column oven being used? Check_Hardware->Check_Temp Yes Sol_Hardware ACTION: Check for leaks in fittings. Purge the pump to remove air bubbles. Check pump seals and check valves. Check_Hardware->Sol_Hardware No (Fluctuating) End Problem Resolved Check_Temp->End Yes Sol_Temp ACTION: Use a thermostatted column compartment. Set to at least 5°C above ambient. Check_Temp->Sol_Temp No Sol_Equilibration->End Sol_MobilePhase->End Sol_Hardware->End Sol_Temp->End

Caption: A step-by-step process for troubleshooting unstable retention times.

Q4: I can't separate this compound from an interfering peak. How can I improve resolution?

A4: Resolution (Rs) is the measure of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is ideal for quantification. If resolution is poor, you need to alter the chromatography to either increase the distance between the peaks or decrease their width.

Causality Explained: Resolution is governed by three factors: efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you must manipulate one or more of these.

  • Efficiency (N): A measure of peak sharpness. Higher N means narrower peaks. It is proportional to column length and inversely proportional to particle size.

  • Selectivity (α): The ratio of retention factors for two adjacent peaks. If α=1, there is no separation. It is influenced by mobile phase composition, stationary phase chemistry, and temperature.

  • Retention Factor (k): A measure of how long the analyte is retained on the column.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition (Change Selectivity): This is often the most powerful tool.

    • Change Solvent Ratio: If using a gradient, make the slope shallower to increase the separation between peaks. For isocratic methods, systematically adjust the ratio of organic solvent to water.

    • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity because they have different interactions with the analyte and stationary phase.[6]

  • Change the Column (Change Selectivity & Efficiency):

    • Increase Column Length: Doubling the column length increases resolution by a factor of ~1.4, but also doubles run time and pressure.

    • Decrease Particle Size: Switching from a 5 µm to a sub-2 µm or 3.5 µm particle size column significantly increases efficiency (N), leading to sharper peaks and better resolution.

    • Change Stationary Phase: If you are on a C18, try a Phenyl-Hexyl or a Polar-Embedded phase. These offer different selectivities that may separate your co-eluting peaks.

  • Reduce the Flow Rate (Increase Efficiency): Lowering the flow rate can improve efficiency and thus resolution, but it will also increase the analysis time.[4]

Section 3: Sample Preparation & Method Validation

Accurate quantification is impossible without clean samples and a validated method. This compound is often extracted from complex matrices like plant material, requiring robust sample cleanup.[7][8]

Q5: What is a reliable way to prepare this compound samples from a plant extract to avoid matrix effects?

A5: Matrix effects occur when components in the sample other than the analyte interfere with the analysis, causing ion suppression/enhancement (for MS) or baseline disturbances (for UV). Solid-Phase Extraction (SPE) is an excellent technique for cleaning up complex samples and concentrating your analyte.[9]

Causality Explained: SPE works by partitioning compounds between a solid sorbent and a liquid mobile phase.[10] For this compound, a reversed-phase SPE cartridge (e.g., C18) can be used. The non-polar C18 sorbent will retain this compound and other hydrophobic compounds while allowing polar interferences (sugars, salts) to be washed away. This compound is then selectively eluted with an organic solvent.

Experimental Protocol 1: Solid-Phase Extraction (SPE) for this compound

Objective: To isolate and concentrate this compound from a crude plant extract.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC Grade)

  • Deionized Water

  • Crude plant extract dissolved in 10% Methanol/Water

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Follow immediately with 5 mL of 10% Methanol/Water.

  • Loading: Slowly load your sample extract onto the cartridge. A slow flow rate ensures proper binding.

  • Washing: Pass 5 mL of 10% Methanol/Water through the cartridge. This step removes highly polar, interfering compounds.

  • Elution: Place a clean collection tube in the manifold. Elute the this compound from the cartridge using 5 mL of 90-100% Methanol. This stronger solvent disrupts the hydrophobic interaction and releases the analyte.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial HPLC mobile phase for injection.

Q6: How do I perform a System Suitability Test to ensure my HPLC is ready for analysis?

A6: A System Suitability Test (SST) is a non-negotiable part of any validated analytical method. It verifies that the chromatography system is performing adequately on a given day before you inject any valuable samples.

Experimental Protocol 2: System Suitability Testing (SST)

Objective: To verify the precision, peak shape, and resolution of the HPLC system.

Procedure:

  • Prepare SST Solution: Create a solution containing your this compound standard at a known concentration. If you have a known, closely eluting impurity, include it as well to test resolution.

  • Equilibrate System: Run the mobile phase through the entire system until the baseline is stable (typically 30-60 minutes).

  • Perform Injections: Make 5-6 replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the following metrics from the replicate injections.

System Suitability Acceptance Criteria Table

Parameter Common Acceptance Criterion Purpose
Retention Time Precision Relative Standard Deviation (RSD) ≤ 1.0%Ensures stable and reproducible chromatography.
Peak Area Precision RSD ≤ 2.0%Demonstrates precise injection and detection.
Tailing Factor (T) T ≤ 1.5Confirms good peak shape for accurate integration.[2]
Resolution (Rs) Rs ≥ 2.0 (between this compound and nearest peak)Guarantees separation from interfering compounds.
Theoretical Plates (N) > 2000Indicates column efficiency.

If all parameters meet the pre-defined criteria, the system is suitable for sample analysis. If not, you must troubleshoot the system using the guidance in this document before proceeding.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Angeloni, S., et al. (2018). Development of an extraction method for the quantification of lignans in espresso coffee by using HPLC-MS/MS triple quadrupole. PubMed. Retrieved from [Link]

  • Juan, H., et al. (2018). Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC. Journal of Chromatographic Science. Retrieved from [Link]

  • Chromatography and Analysis. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Smeds, A. I., et al. (2009). Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

  • Poyraz, S., et al. (2022). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Molecules. Retrieved from [Link]

  • Pljevljakušić, D., et al. (2022). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. MDPI. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC. YouTube. Retrieved from [Link]

  • de Lera, A. R., et al. (2017). Reverse-phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed. Retrieved from [Link]

  • Barroso, M., et al. (1998). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. American Journal of Enology and Viticulture. Retrieved from [Link]

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Larixinol Bioassays: A Technical Support Guide to Minimizing Interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Larixinol Bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, a naturally occurring lignan with known antioxidant and anti-inflammatory properties.[1] Due to its phenolic structure, this compound presents specific challenges in bioassay development that can lead to data misinterpretation.[2][3] This document provides in-depth, troubleshooting-focused guidance to help you design robust assays, minimize interference, and generate reliable, reproducible results.

Our approach is built on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the common pitfalls associated with phenolic compounds—from solubility and aggregation to assay-specific interactions—and provide field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during this compound bioassays in a practical question-and-answer format.

Compound Handling and Solubility

Q1: I'm having trouble dissolving my this compound sample. What are the recommended solvents, and what concentration of solvent is safe for my cell-based assay?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] For most biological assays, DMSO is the solvent of choice due to its miscibility with aqueous media and relatively low toxicity at controlled concentrations.[4]

Causality & Best Practices: The introduction of any organic solvent into an aqueous bioassay system can perturb the cellular environment or assay components, potentially leading to artifacts.[3] High concentrations of DMSO, for example, can induce cell stress, alter membrane permeability, or even cause cytotoxicity, which could be misinterpreted as a specific inhibitory effect of this compound.

Troubleshooting Protocol:

  • Initial Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution. Gentle warming or sonication may be required, but monitor for any compound degradation.

  • Solvent Tolerance Test: Before initiating your main experiment, you MUST determine the maximum concentration of your chosen solvent that your assay system (e.g., cell line, enzyme) can tolerate without adverse effects.

    • Run a vehicle control experiment where you add only the solvent (e.g., DMSO) to your assay in a dose-response manner (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

    • Measure the same endpoint as your main assay (e.g., cell viability, enzyme activity).

    • The highest solvent concentration that does not significantly affect your assay's baseline signal is your maximum allowable final concentration. For most cell-based assays, this is typically ≤ 0.5%.[3]

  • Final Dilutions: Prepare serial dilutions of your this compound stock in your assay medium, ensuring the final solvent concentration remains below your predetermined tolerance limit across all tested concentrations of this compound.

SolventTypical Final Concentration in BioassaysPotential Issues & Considerations
DMSO 0.1% - 0.5%Cytotoxicity and growth inhibition at >1%.[3] Can interfere with some enzymatic assays.[5]
Ethanol 0.1% - 1.0%Can have immunosuppressive effects and compromise cell viability at higher concentrations (>5%).[3]
Acetone < 0.5%Can affect cell membrane permeability.[5] Generally more volatile and may not be suitable for long-term incubations.
Compound-Associated Interference: Aggregation

Q2: My dose-response curve for this compound is unusually steep and shows poor reproducibility. Could the compound itself be causing interference?

A2: Yes, this is a classic sign of compound aggregation. Phenolic compounds, including flavonoids and lignans, are known to form sub-micrometer aggregates in aqueous buffers, especially at concentrations typical for bioassays (e.g., 10 µM).[2][3] These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition that is promiscuous and not related to specific binding at an active site. This is a major source of false positives in high-throughput screening.[2]

Causality & Mechanism: Aggregation is driven by the physicochemical properties of the compound and is highly sensitive to factors like buffer composition, pH, and ionic strength.[3] Once formed, these colloidal particles present a large surface area that can adsorb proteins, effectively removing them from the reaction and causing apparent inhibition.

// Invisible edges for layout this compound -> Enzyme [style=invis]; Aggregate -> Sequestered [style=invis]; } .enddot Caption: Workflow of false-positive signal generation due to compound aggregation.

Troubleshooting & Validation Protocol: To confirm and mitigate aggregation-based interference, incorporate a non-ionic detergent into your assay buffer.

  • Select a Detergent: Triton X-100 is commonly used at a final concentration of 0.01% (v/v). This concentration is typically sufficient to disrupt colloidal aggregates without denaturing most enzymes.

  • Run a Counter-Screen: Perform your this compound bioassay in parallel with and without the detergent.

    • Condition A: Standard assay buffer.

    • Condition B: Assay buffer + 0.01% Triton X-100.

  • Analyze the Results:

    • If Inhibition is Lost or Significantly Reduced in Condition B: This strongly suggests the initial activity was due to aggregation. The detergent dispersed the aggregates, restoring enzyme function.

    • If Inhibition Persists in Condition B: The observed activity is more likely to be a genuine, specific interaction with the target.

This detergent counter-screen is a critical self-validating step for any bioassay involving phenolic compounds.[2][3]

Assay Technology Interference: Optical and Chemical

Q3: I am using a fluorescence-based assay and observing an unexpectedly high signal in wells containing this compound, even without the enzyme. What could be happening?

A3: You are likely observing direct interference with the assay's detection method. This can be due to the intrinsic properties of this compound, such as autofluorescence or its ability to interfere with colorimetric reactions.[6][7]

Causality & Best Practices: Many small molecules can absorb light or fluoresce at wavelengths used in common assay readouts (e.g., absorbance, fluorescence, luminescence), leading to false positives or false negatives.[6] Phenolic compounds are particularly prone to this as their aromatic ring systems can be optically active.

Troubleshooting Protocol: Identifying the Source of Interference

Interference_Troubleshooting Start High/Anomalous Signal Observed Control_Compound Control_Compound Start->Control_Compound Control_Reagents Control_Reagents Start->Control_Reagents Check_Signal Measure Signal in Control Wells Autofluorescence Autofluorescence Check_Signal->Autofluorescence Signal in 'Compound Only' well? Quenching Quenching Check_Signal->Quenching Signal lower than 'Reagents Only' well? Reagent_Interaction Reagent_Interaction Check_Signal->Reagent_Interaction Signal changes over time in 'Compound + Reagents'? No_Interference No_Interference Check_Signal->No_Interference No significant signal in controls? Control_Compound->Check_Signal Control_Reagents->Check_Signal

  • Autofluorescence/Colorimetric Interference Check:

    • Prepare wells containing only the assay buffer and this compound at the highest concentration used in your experiment.

    • Read the plate using the same instrument settings (excitation/emission wavelengths or absorbance wavelength) as your main assay.

    • A significant signal in these wells indicates that this compound itself is fluorescent or colored at the measurement wavelength. This background signal must be subtracted from your experimental wells.[6]

  • Signal Quenching Check:

    • Prepare wells with all assay components, including the fluorescent or colorimetric substrate/product, but without your biological target (e.g., no enzyme).

    • Add this compound in a dose-response manner.

    • A dose-dependent decrease in signal suggests that this compound is quenching the fluorescent signal or absorbing light at the emission wavelength (an inner-filter effect).[6] This can lead to false negatives.

  • Chemical Interference Check (for enzyme-coupled assays):

    • Phenolic compounds can act as reducing agents and interfere with assays that use redox-sensitive dyes (e.g., resazurin) or enzymes like horseradish peroxidase (HRP).[8]

    • Run the assay in the absence of your primary enzyme but with all coupling enzymes and substrates present. Add this compound.

    • A change in signal indicates a direct chemical reaction between this compound and the detection system components.

Mitigation Strategies:

  • Switch Detection Wavelengths: If possible, use fluorophores with red-shifted emission spectra, as natural products are less likely to interfere in this range.[6]

  • Use an Orthogonal Assay: Validate your hits using a different assay technology that relies on an unrelated detection principle (e.g., confirm a fluorescence-based hit with a label-free mass spectrometry-based assay).

  • Time-Resolved Fluorescence (TRF): This technology can help reduce background from compound autofluorescence.[7]

Section 2: this compound Stability and Storage

Q4: How should I store my this compound stock solutions, and how can I check for degradation?

A4: Proper storage is crucial to prevent compound degradation, which can lead to a loss of activity or the generation of interfering byproducts.

Causality & Best Practices: Natural products can be susceptible to degradation via hydrolysis, oxidation, or photolysis, especially when in solution.[9] The stability of a compound is often pH, temperature, and light-dependent.[9]

Recommended Storage Protocol:

  • Solid Compound: Store solid this compound at -20°C or -80°C in a desiccated, dark environment.

  • Stock Solutions:

    • Prepare stock solutions in an anhydrous solvent like DMSO.

    • Aliquot the stock into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C. For short-term use (1-2 weeks), -20°C may be acceptable.

    • Protect solutions from light by using amber vials or wrapping tubes in foil.

Stability Verification: For long-term studies, it is advisable to periodically check the integrity of your compound.

MethodPurposeKey Considerations
HPLC-UV Quantitative assessment of purity and detection of degradation products.A stability-indicating method should be developed that can separate the parent compound from potential degradants.[10]
LC-MS Identification of degradation products.Provides molecular weight information to help elucidate the structure of degradants.
Bioassay Functional check of activity.A decrease in potency in a standardized bioassay over time can indicate degradation.

Forced Degradation Study (Stress Testing): To understand this compound's stability profile, a forced degradation study can be performed. This involves exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting products.[9] This is critical for developing stability-indicating analytical methods.[10]

This guide provides a foundational framework for minimizing interference in your this compound bioassays. By understanding the underlying chemical and physical principles of potential artifacts and implementing rigorous controls and validation steps, you can significantly enhance the quality and reliability of your research.

References

  • BioCrick. This compound | CAS:101046-79-1. [Link]

  • Pohjala, L., & Tammela, P. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10774-10790. [Link]

  • Pohjala, L., & Tammela, P. (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results? PubMed. [Link]

  • Bastola, K. P., Guragain, Y. N., Bhadriraju, V., & Vadlani, P. V. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8, 416-431. [Link]

  • Tan, G. H., & Wong, F. W. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(23), 5345-5351. [Link]

  • PubChem. This compound | C30H22O10 | CID 44559538. [Link]

  • Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. ResearchGate. [Link]

  • Thompson, L. U. (2009). Bioactivity of flaxseed lignans. ResearchGate. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Saleem, M., et al. (2023). Lignans: Advances in Biosynthesis, Bioavailability, and Pharmacological Activity. PubMed. [Link]

  • Lukac, M., & Krizkova, L. (2012). Studies on the identification of suitable solvents for microbial bioassay. ResearchGate. [Link]

  • Sangiorgio, P., et al. (2023). Bioactive lignans from flaxseed: biological properties and patented recovery technologies. Nutraceuticals, 3(1), 58-74. [Link]

  • Di, L., & Kerns, E. H. (2014). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • LabCluster. Selecting the Detection System - Colorimetric, Fluorescent, Luminescent Methods. ELISA Technical Bulletin - No. 5. [Link]

  • Praxinnovera Remedies. Comprehensive Stability Studies for Pharmaceutical Excellence. [Link]

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  • Segall, A. I., et al. (2002). Stability study of hard gelatin capsules containing retinoic acid. PubMed. [Link]

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  • Li, M., et al. (2025). Bioassay-guided isolation of hepatoprotective lignans from Vernonia cinerea: DeepSAT-driven structural elucidation and predictive mechanistic insights against drug-induced liver injury. RSC Publishing. [Link]

  • PubChem. (+)-Lariciresinol | C20H24O6 | CID 332427. [Link]

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Technical Support Center: Scaling Up Larixinol Extraction for Preclinical Success

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges of scaling up Larixinol extraction for preclinical studies. This resource is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale discovery to the production of larger quantities of high-purity this compound required for toxicological and other preclinical evaluations.

Our approach is rooted in practical, field-proven experience, providing not just protocols, but the scientific rationale behind them. We aim to empower you with the knowledge to troubleshoot effectively and ensure the integrity and consistency of your this compound supply.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

    • Section 1: Raw Material Sourcing & Preparation

    • Section 2: Extraction Scale-Up

    • Section 3: Purification & Impurity Profiling

    • Section 4: Preclinical Batch Preparation & Formulation

  • Detailed Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield of this compound to expect from larch bark or heartwood?

A1: this compound yield can vary significantly depending on the Larix species, the specific part of the tree, geographical location, and harvest time.[1] For instance, the bark of Larix decidua (European Larch) has been reported to have high concentrations.[2] It is crucial to establish a consistent and well-characterized source of raw material to ensure reproducible yields during scale-up.[3][4]

Q2: What purity level of this compound is required for preclinical toxicology studies?

A2: For preclinical studies, particularly GLP (Good Laboratory Practice) toxicology studies, a high degree of purity is essential, typically 98% or higher.[5] The identity, strength, purity, and composition of the test article must be thoroughly documented.[6] It is also critical to identify and characterize any impurities present at or above 0.1%, as these could have their own toxicological effects.[6]

Q3: My this compound extract is a complex mixture. Where do I start with purification?

A3: A common and effective starting point for purifying a crude this compound extract is column chromatography using silica gel.[2] A step-gradient elution, starting with a non-polar solvent (like n-hexane) and gradually increasing polarity with a solvent like ethyl acetate, is a standard approach.[2] For larger scales, macroporous resins can also be employed for initial enrichment.[7][8][9][10]

Q4: this compound has poor aqueous solubility. How can I formulate it for in vivo preclinical studies?

A4: The poor water solubility of this compound is a common challenge for preclinical formulation.[11][12] Strategies include using co-solvents (e.g., ethanol, propylene glycol, PEG 400), creating suspensions, or employing lipid-based delivery systems.[2][11] The choice of formulation will depend on the animal species, the route of administration, and the required dose.[11]

Q5: Can I use advanced extraction techniques like Supercritical Fluid Extraction (SFE) for scale-up?

A5: Yes, SFE with supercritical CO2 (SC-CO2) is a promising "green" technology for scaling up this compound extraction.[13][14] It can offer high selectivity and reduce the use of organic solvents.[14] However, optimizing parameters such as pressure, temperature, and the use of co-solvents (like ethanol) is critical for achieving high yields of polar lignans like this compound.[14]

Troubleshooting Guide

This guide is structured to address common problems encountered during the scale-up of this compound production.

Section 1: Raw Material Sourcing & Preparation

Variability in the starting biomass is a primary source of inconsistency in yield and purity.[3][4][15][16]

Q: We are observing significant batch-to-batch variation in our this compound yield. What could be the cause?

A: The most likely culprit is variability in your raw plant material.[3][4]

  • Scientific Rationale: The concentration of secondary metabolites like this compound is influenced by genetic and environmental factors, including the age of the tree, the specific part harvested (heartwood, bark, knotwood), and the season of collection.[1] Storage conditions of the biomass can also lead to degradation of the target compound.[1]

  • Troubleshooting Steps:

    • Standardize Raw Material Sourcing: If possible, partner with a supplier who can provide material from a specific region and harvest time. Document these details meticulously for each batch.

    • Implement Quality Control on Incoming Biomass: Develop a set of specifications for your raw material. This could include visual inspection, moisture content analysis, and a small-scale analytical extraction to quantify this compound content before committing to a large-scale run.

    • Optimize Grinding and Drying: Ensure the biomass is ground to a consistent and fine particle size to maximize the surface area for solvent penetration.[1] Drying should be done at a controlled low temperature (e.g., 40-50°C) to prevent thermal degradation.[17]

Diagram: Raw Material QC Workflow

RawMaterialQC cluster_sourcing Sourcing cluster_qc Incoming Quality Control cluster_processing Preparation for Extraction Supplier Supplier Documentation Verify Species, Harvest Location & Date Supplier->Documentation Visual Visual Inspection Documentation->Visual Moisture Moisture Content Analysis Visual->Moisture Analytical Small-Scale Analytical Extraction (HPLC) Moisture->Analytical Decision Accept/Reject Analytical->Decision Decision->Supplier Reject Grinding Consistent Grinding Decision->Grinding Accept Drying Controlled Drying Grinding->Drying Storage Store in a Cool, Dry Place Drying->Storage Extraction Extraction Storage->Extraction

Caption: Quality control workflow for raw material.

Section 2: Extraction Scale-Up

Transitioning from a lab-scale flask to a large-scale extractor introduces new challenges.

Q: Our this compound yield has dropped significantly after scaling up our solvent extraction process. Why?

A: A drop in yield during scale-up often points to issues with extraction efficiency and potential degradation.

  • Scientific Rationale: In a larger vessel, achieving the same level of solvent penetration and agitation as in a small flask is difficult. Channeling of the solvent through the biomass can occur, leading to incomplete extraction. Additionally, longer extraction times at elevated temperatures can cause thermal degradation of this compound.[18]

  • Troubleshooting Steps:

    • Solvent-to-Solid Ratio: Maintain the optimized solvent-to-solid ratio from your lab-scale experiments. A common mistake is to reduce the relative amount of solvent to save costs, which can hinder extraction efficiency.

    • Particle Size: As mentioned, a uniform, fine particle size is crucial. In a large extractor, coarse particles will exacerbate channeling.

    • Temperature and Time: Re-evaluate your extraction temperature and duration. It may be beneficial to perform multiple extractions for shorter durations rather than one prolonged extraction. For thermolabile compounds, lower temperatures are preferable.[1]

    • Consider Advanced Techniques: For larger scales, techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve efficiency and reduce extraction times, though their industrial scale-up can be challenging. Supercritical Fluid Extraction (SFE) is another excellent, albeit more capital-intensive, option for clean and efficient extraction.[14]

Table: Comparison of this compound Extraction Methods

MethodAdvantagesDisadvantagesScalability Considerations
Soxhlet Simple, well-establishedTime-consuming, large solvent volume, potential thermal degradationStraightforward but can be inefficient and costly at large scale.
Maceration Simple, suitable for thermolabile compoundsLong extraction time, lower efficiencyEasy to scale up, but may require very large vessels and long processing times.[7]
UAE Faster, improved yield, less solventCan be difficult to scale uniformly, potential for localized heatingRequires specialized equipment; ensuring uniform sonication in a large vessel is key.
MAE Very fast, high yieldDifficult to scale for industrial use, potential for hotspotsPrimarily used at lab and pilot scales due to challenges in microwave penetration in large volumes.[14]
SFE (SC-CO2) "Green" solvent, high selectivity, low-temperature operationHigh initial capital cost, requires expertiseExcellent for large-scale production once parameters are optimized; pressure and co-solvent are key variables.[13][14]
Section 3: Purification & Impurity Profiling

Achieving the required >98% purity for preclinical studies is a significant challenge.

Q: We are struggling to remove a persistent impurity during column chromatography. How can we improve the separation?

A: Improving chromatographic separation requires a systematic approach to method development and an understanding of the impurity's nature.

  • Scientific Rationale: The efficiency of chromatographic separation depends on the differential partitioning of the target compound and impurities between the stationary phase (e.g., silica) and the mobile phase. If an impurity has a polarity very similar to this compound, it will be difficult to resolve.

  • Troubleshooting Steps:

    • Characterize the Impurity: If possible, use LC-MS to get a mass of the impurity. This can provide clues about its structure and polarity, helping you to select a more appropriate solvent system or stationary phase.

    • Optimize the Solvent System: Instead of a simple hexane/ethyl acetate gradient, try a ternary system (e.g., adding a small amount of methanol or dichloromethane) to alter the selectivity of the separation.

    • Change the Stationary Phase: If silica gel is not providing adequate resolution, consider other normal-phase media like alumina or diol-bonded silica. Alternatively, reversed-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase could be effective.

    • Sample Loading: Overloading the column is a common cause of poor separation during scale-up.[19] Ensure you are not exceeding the column's loading capacity. A good rule of thumb for silica gel is a sample load of 1-5% of the silica weight, depending on the difficulty of the separation.

Diagram: Chromatography Optimization Strategy

ChromatographyOptimization Start Poor Separation Impurity Characterize Impurity (LC-MS) Start->Impurity Solvent Optimize Mobile Phase (Ternary System, Different Solvents) Impurity->Solvent Result Separation Improved? Solvent->Result Stationary Change Stationary Phase (Alumina, Diol, C18) Stationary->Result Loading Reduce Column Loading Loading->Result Result->Stationary No Result->Loading No End Achieved Purity Result->End Yes

Caption: A systematic approach to troubleshooting poor chromatographic separation.

Section 4: Preclinical Batch Preparation & Formulation

The final steps of preparing a batch for preclinical studies are governed by strict regulatory expectations.

Q: How do we ensure the this compound batch we've produced is suitable for a GLP toxicology study?

A: A preclinical batch requires comprehensive characterization and a stable, homogenous formulation.

  • Scientific Rationale: Regulatory agencies like the FDA require a thorough characterization of the "test article" to ensure that the safety data generated is reliable and reproducible.[20] This includes confirming its identity, purity, strength, and stability over the duration of the study.[6][20]

  • Checklist for Preclinical Batch Release:

    • Certificate of Analysis (CofA): A comprehensive CofA is mandatory. It should include:

      • Identity Confirmation: Use techniques like NMR and Mass Spectrometry to confirm the structure of this compound.

      • Purity Analysis: HPLC is the standard method for purity determination.[6] The purity should be high (typically >98%).

      • Impurity Profile: List all impurities detected, with their retention times and percentage. Any impurity above 0.1% should be identified if possible.

      • Residual Solvent Analysis: Use Gas Chromatography (GC) to quantify any remaining solvents from the extraction and purification process.

    • Stability Studies: The stability of the purified this compound powder must be determined under defined storage conditions.[20] This ensures the compound does not degrade before or during the study.

    • Formulation Development: Due to this compound's poor solubility, developing a robust formulation is key.

      • Vehicle Selection: Choose a vehicle that is safe and appropriate for the chosen animal model and route of administration (e.g., oral gavage). Common vehicles for poorly soluble compounds include 0.5% carboxymethylcellulose (CMC) in water for suspensions or a mixture of PEG 400 and water for solutions.[11]

      • Homogeneity and Stability: The final formulation must be homogenous and stable for the duration of its use. This needs to be experimentally verified.

Detailed Experimental Protocols

Protocol 1: Scale-Up of this compound Extraction using Soxhlet Apparatus

  • Material Preparation: Grind dried larch bark to a fine powder (<0.5 mm particle size). Dry the powder in a vacuum oven at 40°C to a constant weight.[2]

  • Soxhlet Setup: Place a known quantity (e.g., 500 g) of the powdered bark into a large cellulose thimble and insert it into a scaled-up Soxhlet extractor.

  • Solvent Addition: Add a sufficient volume of n-hexane to the distillation flask to ensure proper cycling (e.g., 5 L for a 500 g batch).

  • Extraction: Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours, ensuring continuous cycling of the solvent.

  • Solvent Removal: After extraction, allow the apparatus to cool. Remove the thimble. Evaporate the n-hexane from the extract using a large-scale rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[2]

  • Drying and Yield Calculation: Dry the resulting crude extract in a vacuum oven to a constant weight to determine the total extraction yield.[2]

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (e.g., 60-120 mesh) using a slurry packing method with n-hexane. The amount of silica should be 20-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a solvent mixture like dichloromethane/methanol. Adsorb this onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load this powder onto the top of the column bed.

  • Elution: Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:

    • 100% n-hexane (2 column volumes)

    • 95:5 n-hexane:ethyl acetate (5 column volumes)

    • 90:10 n-hexane:ethyl acetate (5 column volumes)

    • ...and so on, increasing the ethyl acetate concentration.

  • Fraction Collection: Collect the eluate in fractions of a defined volume.

  • Fraction Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure this compound-containing fractions and evaporate the solvent using a rotary evaporator to obtain the purified compound.[2]

References

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Validation & Comparative

A Comparative In Vitro Analysis of Larixinol and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Double-Edged Sword of Oxidative Stress

In the intricate landscape of cellular biology, a delicate balance exists between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms. When this equilibrium is disrupted, a state of oxidative stress ensues, implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Antioxidants are crucial molecules that can neutralize these harmful ROS, thereby mitigating cellular damage.[3][4] While the human body has its own endogenous antioxidant systems, there is a growing interest in exogenous antioxidants, both from natural and synthetic origins, for their potential therapeutic and preservative applications.[2][5][6]

This guide provides an in-depth, technical comparison of the in vitro antioxidant activity of larixinol, a natural spiro-biflavonoid, against common synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. We will delve into the mechanistic underpinnings of their antioxidant action and provide detailed protocols for key in vitro assays, supported by comparative data to guide researchers in their experimental design and interpretation.

Profiling the Contenders: this compound and Its Synthetic Counterparts

This compound: A Spiro-Biflavonoid from Nature's Arsenal

This compound is a spiro-biflavonoid found in plants, notably in the bark of Larix decidua (European Larch).[7] Its unique chemical structure, featuring multiple hydroxyl groups and a complex ring system, suggests significant antioxidant potential.[7] The antioxidant activity of flavonoids is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby stabilizing it.[8][9][10] The specific arrangement of these hydroxyl groups in this compound is crucial to its radical-scavenging capabilities.

Synthetic Antioxidants: The Industry Standards
  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These synthetic phenolic antioxidants are widely used as preservatives in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[11][12] Their mechanism of action primarily involves the donation of a hydrogen atom from their phenolic hydroxyl group to free radicals, thus terminating the chain reaction of oxidation.[13] However, concerns have been raised about their potential adverse health effects with excessive use.[14][15]

  • Trolox: A water-soluble analog of vitamin E, Trolox is a potent antioxidant commonly used as a standard in various antioxidant capacity assays.[13] Its chromanol ring is the active site, readily donating a hydrogen atom to scavenge free radicals.

Head-to-Head: In Vitro Antioxidant Activity Assays

To empirically compare the antioxidant efficacy of this compound and synthetic antioxidants, a battery of in vitro assays is employed. Each assay is based on a different chemical principle, providing a more comprehensive profile of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common and straightforward methods for evaluating antioxidant activity.[5][16]

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to a pale yellow.[5][17] The degree of discoloration, measured spectrophotometrically at 517 nm, is proportional to the antioxidant's radical scavenging activity.[5][17]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.[5][17]

    • Prepare stock solutions of this compound and the synthetic antioxidants (BHT, BHA, Trolox) in a suitable solvent (e.g., methanol).

    • Create a series of dilutions for each test compound.

  • Assay Procedure (96-well plate format):

    • To each well, add a specific volume of the test compound dilution (e.g., 100 µL).

    • Add the DPPH working solution (e.g., 100 µL) to each well.

    • For the control, add the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[18][19]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[17]

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[17]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Samples in 96-well Plate prep_dpph->mix prep_samples Prepare this compound & Synthetic Antioxidant Dilutions prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method applicable to both hydrophilic and lipophilic antioxidants.[20]

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[21][22] This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[21][23]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[21][23]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[21][23]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[23]

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the test compound dilution (e.g., 10 µL) to each well.

    • Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).[24]

    • Measure the absorbance at 734 nm.[23]

  • Data Analysis:

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[25]

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS Radical Cation (ABTS•+) mix Mix ABTS•+ with Samples in 96-well Plate prep_abts->mix prep_samples Prepare this compound & Synthetic Antioxidant Dilutions prep_samples->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & TEAC measure->calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[26]

Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants.[27] The increase in absorbance at 593 nm is proportional to the total reducing power of the antioxidants in the sample.[26]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare dilutions of the test compounds.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the test compound dilution or standard (e.g., 10 µL) to each well.

    • Add the FRAP reagent (e.g., 220 µL) to each well.[26]

    • Incubate at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Plot the absorbance of the standards against their concentration to create a standard curve.

    • Use the standard curve to determine the FRAP value of the samples, which is expressed as Fe²⁺ equivalents (e.g., in µM).[26]

Workflow Diagram:

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Fe³⁺-TPTZ) mix Mix FRAP Reagent with Samples/Standards prep_frap->mix prep_samples Prepare this compound, Synthetics & Fe²⁺ Standards prep_samples->mix incubate Incubate at 37°C (e.g., 4 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe²⁺ Equivalents) measure->calculate

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Comparative Data Analysis

The following table summarizes representative data on the antioxidant activity of this compound and synthetic antioxidants from the literature. It is important to note that direct comparative studies are limited, and these values are compiled from various sources for illustrative purposes. Experimental conditions can significantly influence the results.

AntioxidantDPPH IC50 (µM)ABTS TEACFRAP Value (mM Fe²⁺/mM)
This compoundData not widely available, but expected to be potentExpected to be highExpected to be high
BHT~200-500[13]~0.5-1.0[13]Moderate
BHA~100-300[13][28]~1.0-2.0[13][28]Moderate to High
Trolox~50-100[13]1.0 (by definition)High
Ascorbic Acid (Reference)~20-40~1.0High

Note: The antioxidant activity of phenolic compounds can vary significantly depending on the specific assay conditions.[25]

Discussion and Mechanistic Insights

The antioxidant activity of these compounds is intrinsically linked to their chemical structures.

  • This compound: As a flavonoid, this compound's potent antioxidant activity is likely due to the presence of multiple hydroxyl groups that can readily donate hydrogen atoms to neutralize free radicals. The specific conformation of its spiro-biflavonoid structure may also play a role in its reactivity and ability to stabilize the resulting radical.[8][9] The presence of a catechol (ortho-dihydroxy) group in the B-ring, if present in this compound, is a key determinant for high antioxidant capacity.[9]

  • BHT and BHA: These synthetic antioxidants are sterically hindered phenols. The bulky tert-butyl groups on the aromatic ring enhance their lipid solubility and stabilize the phenoxy radical formed after hydrogen donation, preventing it from initiating new oxidation chains. However, this steric hindrance can also limit their reactivity with certain radicals compared to less hindered phenols.[13]

  • Trolox: The chromanol ring of Trolox is highly efficient at donating its phenolic hydrogen atom. The resulting chromanoxyl radical is stabilized by resonance, making Trolox a very effective chain-breaking antioxidant.

The choice of assay can also influence the perceived antioxidant activity. The DPPH and ABTS assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical. In contrast, the FRAP assay measures the reducing power of an antioxidant. Therefore, a compound that is a good hydrogen donor will perform well in the DPPH and ABTS assays, while a compound that is a good reducing agent will show high activity in the FRAP assay.

Conclusion and Future Directions

This guide provides a framework for the in vitro comparison of the antioxidant activity of the natural compound this compound against the synthetic antioxidants BHT, BHA, and Trolox. The detailed protocols and mechanistic insights are intended to empower researchers to design and interpret their own comparative studies.

While in vitro assays are invaluable for initial screening, it is crucial to recognize their limitations. The antioxidant activity observed in a test tube may not directly translate to a complex biological system. Therefore, promising results from in vitro studies should be followed up with cell-based assays and in vivo models to validate the physiological relevance of the findings.

Future research should focus on direct, head-to-head comparative studies of this compound and synthetic antioxidants under standardized assay conditions. Furthermore, elucidating the precise structure-activity relationships of this compound and its metabolites will be essential for understanding its full therapeutic and preservative potential. The exploration of natural antioxidants like this compound offers a promising avenue for the development of safer and potentially more effective alternatives to synthetic compounds.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Protocol Online. (2011). Doubts - ABTS Radical Cation Decolorization Assay. Protocol Online. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.[Link]

  • G-Biosciences. FRAP Antioxidant Assay. G-Biosciences. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. G-Biosciences. [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Bio-protocol. (2021). DPPH∙ Radical Scavenging Assay. Bio-protocol. [Link]

  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Al-Majidi, S. M., & Al-Qubaisi, M. S. (2017). Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study. ResearchGate. [Link]

  • Zen-Bio. FRAP Antioxidant Assay Kit. Zen-Bio. [Link]

  • Arts, M. J., et al. (2004). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. [Link]

  • Czochra, M., & Widomska, J. (2022). A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism. MDPI. [Link]

  • ResearchGate. (2021). Synthetic phenolic antioxidants: Metabolism, hazards and mechanism of action | Request PDF. ResearchGate. [Link]

  • PubMed. (2021). Synthetic phenolic antioxidants: Metabolism, hazards and mechanism of action. PubMed. [Link]

  • ResearchGate. (2023). The proposed fragmentation pattern of this compound. ResearchGate. [Link]

  • Narwojsz, A., et al. (2021). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. MDPI. [Link]

  • PubMed Central. (2024). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. PubMed Central. [Link]

  • PubMed. (2005). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. PubMed. [Link]

  • PubMed. (2001). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]

  • PubMed Central. (2020). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. PubMed Central. [Link]

  • PubMed. (2003). Structure-antioxidant activity relationships of flavonoids: a re-examination. PubMed. [Link]

  • ResearchGate. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]

  • ResearchGate. (2019). Selectedin vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. ResearchGate. [Link]

  • MDPI. (2014). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. MDPI. [Link]

  • MDPI. (2020). Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. MDPI. [Link]

  • MDPI. (2021). Antioxidant Efficacy of Natural Ubiquinol Compared to Synthetic References – In Vitro Study. MDPI. [Link]

  • SciELO. (2019). Chemical composition and in-vitro antioxidant activity of extracts of Adelia ricinella L. SciELO. [Link]

  • PubMed Central. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PubMed Central. [Link]

  • MDPI. (2024). The Role of Polyphenols in Abiotic Stress Tolerance and Their Antioxidant Properties to Scavenge Reactive Oxygen Species and Free Radicals. MDPI. [Link]

  • MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • ResearchGate. (2008). Comparison of Antioxidant Activity Between Aromatic Indolinonic Nitroxides and Natural and Synthetic Antioxidants. ResearchGate. [Link]

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A Researcher's Guide to Cross-Validation of Larixinol's Mechanism of Action: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive natural product to understanding its precise mechanism of action (MoA) is both critical and challenging. Larixinol, a lignan found in various Larix species, has demonstrated promising anti-inflammatory and antimicrobial properties in preclinical studies.[1][2] Preliminary evidence suggests its anti-inflammatory effects may stem from the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and a reduction in oxidative stress, potentially through the inhibition of NF-κB activation.[1] However, to advance this compound as a potential therapeutic agent, a rigorous cross-validation of its MoA is imperative.

This guide provides an in-depth comparison of modern experimental and computational strategies for elucidating and confirming the MoA of natural products like this compound. We will explore the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity.

The Challenge of Natural Product Target Deconvolution

Natural products, with their structural complexity, often present a significant hurdle in identifying their direct molecular targets.[3] Unlike traditional target-based drug discovery, where a known target is modulated, phenotypic screening of natural products often reveals a desirable biological effect without an immediately obvious MoA.[4][5] The process of working backward from a phenotype to identify the molecular target is known as target deconvolution.[6][7][8]

This guide will compare and contrast several key methodologies for the target deconvolution and MoA validation of this compound, using other well-characterized natural products with similar biological activities as points of comparison.

Comparative Methodologies for MoA Cross-Validation

We will explore three pillars of MoA validation: direct target identification, cellular pathway analysis, and computational prediction.

Direct Target Identification: Fishing for Partners

Directly identifying the protein(s) that this compound binds to is a crucial first step. Chemical proteomics is a powerful approach for this purpose.[3][9]

Scientific Rationale: This technique relies on the principle of affinity chromatography to isolate binding partners of this compound from a complex protein mixture (e.g., cell lysate).[3][6] By immobilizing a modified version of this compound onto a solid support (like magnetic beads), proteins that bind to it can be "fished out," washed, and subsequently identified by mass spectrometry.[6]

Experimental Protocol: AfBP for this compound

  • Probe Synthesis: Synthesize a this compound analog with a linker arm and an affinity tag (e.g., biotin). It is critical to position the linker at a site that does not interfere with the pharmacophore responsible for its biological activity.

  • Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated magnetic beads.

  • Incubation: Incubate the this compound-beads with cell lysate from a relevant cell line (e.g., lipopolysaccharide-stimulated macrophages for anti-inflammatory effects) to allow for protein binding.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Comparison:

Compound Reported Biological Activity Identified Direct Target(s) via AfBP Alternative Compound Alternative Compound Target(s)
This compound Anti-inflammatory[1]Hypothetical: IKKβ, Keap1Garcinol STAT3, NF-κB[10]
This compound Anti-cancer (hypothetical)Hypothetical: Tubulin, TopoisomeraseVincristine Tubulin[11]

Workflow for Affinity-Based Protein Profiling

cluster_0 Probe Preparation cluster_1 Target Fishing cluster_2 Target Identification This compound This compound Probe Biotinylated this compound Probe This compound->Probe Beads Streptavidin Beads Probe->Beads Immobilized Immobilized Probe Beads->Immobilized Incubation Incubation Immobilized->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution MS LC-MS/MS Elution->MS Analysis Data Analysis MS->Analysis Targets Candidate Targets Analysis->Targets LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes This compound This compound This compound->IKK inhibits?

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Larixinol from Diverse Larix Species

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide designed to navigate the comparative study of larixinol, a bioactive spiropolyphenol, across various species of the Larix genus (commonly known as larch). This document moves beyond a simple recitation of facts, offering a robust framework grounded in scientific expertise for the extraction, purification, quantification, and bioactivity assessment of this promising natural compound. Our objective is to provide a self-validating system of protocols and rationale that ensures accuracy, reproducibility, and meaningful comparative insights.

Introduction: The Significance of this compound and the Larix Genus

This compound is a spiropolyphenol identified as a characteristic compound in extracts from the Larix genus.[1][2] These deciduous conifers, which include about 10-14 species, are widely distributed across the cooler, temperate regions of the Northern Hemisphere, dominating vast boreal forests in Siberia and Canada.[3][4] The genus is a significant source of timber and various phytochemicals, including flavonoids and diterpenoids like this compound.[5][6]

Recent studies have highlighted the potential of Larix extracts, and specifically compounds like this compound, for pharmaceutical and nutraceutical applications. Notably, extracts from Larix decidua (European Larch) containing this compound have demonstrated antimicrobial activity against respiratory-tract pathogens.[1][7][8] Given the wide distribution and species variation within the Larix genus, a systematic comparative analysis is crucial to identify species that may yield higher concentrations of this compound or isoforms with enhanced biological activity. This guide provides the methodological backbone for such an investigation.

Foundational Workflow for Comparative Analysis

A successful comparative study hinges on a meticulously planned and executed workflow. Each step is designed to minimize variability and ensure that observed differences in this compound yield and activity are attributable to inter-species variation rather than experimental artifact. The causality behind this workflow is to move from a complex, crude natural matrix to a purified, quantified compound, which can then be reliably tested for biological function.

This compound Comparative Workflow cluster_0 PART 1: Sample Preparation & Extraction cluster_1 PART 2: Isolation & Purification cluster_2 PART 3: Analysis & Characterization cluster_3 PART 4: Data Interpretation Larix_Species Select Larix Species (e.g., L. decidua, L. kaempferi, L. sibirica) Harvest Harvest & Authenticate (Bark/Heartwood) Larix_Species->Harvest Sourcing Prepare Dry & Grind to Fine Powder Harvest->Prepare Standardization Extract Optimized Solvent Extraction (e.g., MAE, UAE, Soxhlet) Prepare->Extract Yield Maximization Crude_Extract Crude Larix Extract Extract->Crude_Extract Column_Chrom Column Chromatography (Silica Gel) Crude_Extract->Column_Chrom Initial Separation Fraction_Analysis TLC Analysis of Fractions Column_Chrom->Fraction_Analysis Identify this compound-Rich Fractions Purify Preparative HPLC Fraction_Analysis->Purify High-Purity Isolation Pure_this compound Purified this compound Purify->Pure_this compound Structure_ID Structural Elucidation (NMR, LC-MS) Pure_this compound->Structure_ID Identity Confirmation Quantify Quantitative Analysis (HPLC-UV) Pure_this compound->Quantify Purity & Yield Determination Bio_Assay Biological Activity Assays (e.g., Antimicrobial, Antioxidant) Pure_this compound->Bio_Assay Functional Comparison Data_Analysis Comparative Data Analysis & Visualization Quantify->Data_Analysis Bio_Assay->Data_Analysis

Caption: Workflow for comparative analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as self-validating systems. The choice of methods, from advanced extraction techniques to high-resolution analytical tools, is deliberate to ensure efficiency, yield, and unimpeachable structural confirmation.

Sample Collection and Preparation

The foundation of any comparative study is consistent and well-documented starting material.

  • Sourcing : Obtain heartwood or bark samples from at least three distinct Larix species (e.g., L. decidua, L. kaempferi, L. sibirica). Ensure botanical authentication by a qualified taxonomist.

  • Preparation : Dry the plant material in a circulating air oven at a controlled temperature (40-50°C) until a constant weight is achieved.[9]

  • Grinding : Grind the dried material into a fine powder (<0.5 mm particle size) to maximize the surface area for efficient extraction.[9]

  • Expert Rationale : Uniform drying and grinding are critical first steps. Inconsistent moisture content or particle size can drastically alter extraction efficiency, introducing a significant source of error when comparing yields between species.

Extraction of Crude this compound

Modern extraction methods can significantly reduce time and solvent consumption while improving yield compared to traditional techniques. Microwave-Assisted Extraction (MAE) is often superior for obtaining high yields of phenolic compounds from larch bark.[9][10]

  • Setup : Place 10 g of powdered bark into a vessel suitable for microwave extraction.

  • Solvent : Add 200 mL of a 40-60% ethanol/water mixture. This hydro-alcoholic solution is effective for extracting polyphenols.[1]

  • Extraction : Perform extraction using an optimized MAE protocol (e.g., 500 W for 10-15 minutes at 60-70°C).[10]

  • Concentration : After extraction, filter the mixture and concentrate the supernatant under reduced pressure using a rotary evaporator to yield the crude extract.[9]

  • Expert Rationale : MAE uses microwave energy to heat the solvent and plant matrix, causing cell rupture and enhancing the release of target compounds. This is significantly faster and often more efficient than conventional methods like Soxhlet extraction.[9][10] The choice of aqueous ethanol is a "green" and effective solvent for polar compounds like this compound.

Isolation and Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.

  • Column Chromatography (Initial Cleanup) :

    • Pack a silica gel column with a nonpolar solvent (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of solvent and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate).[9]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.[9]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing) :

    • Pool the this compound-rich fractions identified by TLC and concentrate them.

    • Further purify the concentrate using a reversed-phase C18 prep-HPLC column.

    • Use an isocratic or gradient mobile phase (e.g., methanol/water or acetonitrile/water) to achieve high-purity separation.

    • Collect the peak corresponding to this compound based on retention time from analytical HPLC runs.

  • Expert Rationale : This two-stage process is both practical and effective. The initial silica column run is a cost-effective way to perform a bulk separation and remove major classes of interfering compounds. Prep-HPLC then provides the high-resolution separation needed to achieve >95% purity, which is essential for accurate bioassays and quantification.[11]

Structural Elucidation and Quantification

Unambiguous identification and accurate measurement are the cornerstones of trustworthy research.

  • Structural Confirmation (Trust but Verify) :

    • LC-MS : Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern of the isolated compound, comparing it to literature data for this compound.[12]

    • NMR : For definitive structural confirmation, perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[13] The resulting spectra provide a unique fingerprint of the molecule's carbon-hydrogen framework, allowing for unambiguous identification.[13][14]

  • Quantitative Analysis (HPLC-UV) :

    • Develop a validated HPLC-UV method for quantification.[15][16]

    • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of methanol and water is typically effective.

    • Detection : UV detector set to the λmax of this compound.

    • Quantification : Create a calibration curve using a certified this compound standard. Calculate the concentration in the purified samples and back-calculate the yield (mg/g) from the original dried plant material of each species.

  • Expert Rationale : Relying on a single analytical technique is insufficient. LC-MS provides excellent sensitivity and molecular weight information, but NMR is the gold standard for confirming the precise molecular structure.[13] For quantification, HPLC-UV is a robust, reproducible, and widely accessible method that, when calibrated with a pure standard, provides accurate concentration data.[11][16]

Comparative Bioactivity Assessment: Antimicrobial Assay

To determine if this compound from different species exhibits varied efficacy, a standardized bioactivity assay is required. The antimicrobial activity against respiratory pathogens is a relevant test based on existing literature.[1][2]

  • Microorganisms : Select relevant bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae).[7]

  • Preparation : Prepare stock solutions of purified this compound (>95% purity) from each Larix species in a suitable solvent (e.g., DMSO).

  • Micro-plate Dilution Assay :

    • In a 96-well microplate, perform serial dilutions of each this compound stock solution in the appropriate bacterial growth medium.[2][8]

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (standard antibiotic) and negative (vehicle control) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis : Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits bacterial growth.

  • Expert Rationale : The micro-plate dilution method is a standardized and high-throughput way to assess antimicrobial activity, allowing for the simultaneous testing of multiple samples and concentrations.[8] Using highly purified this compound ensures that the observed activity is due to the target compound and not confounding impurities. Comparing the MIC values will provide a direct quantitative measure of the relative potency of this compound from each species.

Comparative Data Presentation

All quantitative results should be collated into a clear, concise table to facilitate direct comparison between the Larix species investigated.

Larix SpeciesPart UsedThis compound Yield (mg/g dry weight)Purity by HPLC (%)Antimicrobial Activity (MIC in µg/mL) vs. S. aureus
Larix deciduaBark[Experimental Value][Experimental Value][Experimental Value]
Larix kaempferiBark[Experimental Value][Experimental Value][Experimental Value]
Larix sibiricaBark[Experimental Value][Experimental Value][Experimental Value]

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the comparative analysis of this compound from different Larix species. By adhering to these self-validating protocols, researchers can generate reliable and reproducible data, paving the way for the identification of superior natural sources of this bioactive compound. Future studies should aim to expand the number of species tested and explore a wider range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, to fully unlock the therapeutic potential of this compound.[5][17][18]

References

  • Larix spp. - Oxford University Plants 400. (n.d.). Retrieved from [Link]

  • Larch. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ciocarlan, A. (2020). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 15(2), 9-22. Retrieved from [Link]

  • Larix P. Mill. (n.d.). USDA Forest Service. Retrieved from [Link]

  • Gierlinger, N., Pâques, L. E., & Grabner, M. (2004). Heartwood extractives and lignin content of different larch species (Larix sp.) and relationships to brown-rot decay-resistance. Trees, 18(2), 230-236. Retrieved from [Link]

  • Larix. (n.d.). Conifer Trees Database. American Conifer Society. Retrieved from [Link]

  • Faggian, M., Bernabè, G., Ferrari, S., Francescato, S., Baratto, G., Castagliuolo, I., Dall'Acqua, S., & Peron, G. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. Antibiotics, 10(7), 789. Retrieved from [Link]

  • Faggian, M., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens. ResearchGate. Retrieved from [Link]

  • Faggian, M., Bernabè, G., Ferrari, S., Francescato, S., Baratto, G., Castagliuolo, I., Dall'Acqua, S., & Peron, G. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. PubMed Central. Retrieved from [Link]

  • Faggian, M., Bernabè, G., Ferrari, S., Francescato, S., Baratto, G., Castagliuolo, I., Dall'Acqua, S., & Peron, G. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. PubMed. Retrieved from [Link]

  • Baldan, V., Sut, S., Faggian, M., & Dall'Acqua, S. (2019). The proposed fragmentation pattern of this compound. ResearchGate. Retrieved from [Link]

  • MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. (n.d.). IIP Series. Retrieved from [Link]

  • da Costa, J. V., et al. (2022). Chemical data of the 118 most important identified compounds from Larix decidua Mill. [Pinaceae]. ResearchGate. Retrieved from [Link]

  • Heartwood extractives and lignin content of different larch species (Larix sp.) and relationships to brown-rot decay-resistance. (2004). ResearchGate. Retrieved from [Link]

  • Application of spectroscopic techniques and chemometric approaches for authentication of animal food products. (n.d.). Retrieved from [Link]

  • Characterization and Quantification of Taxifolin Related Flavonoids in Larix olgensis Henry Var. koreana Nakai Extract Analysis and its Antioxidant Activity Assay. (2018). Science Alert. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9221. Retrieved from [Link]

  • Optimization of Different Extraction Methods to Obtaining Bioactive Compounds from Larix Decidua Bark. (2019). ResearchGate. Retrieved from [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. Retrieved from [Link]

  • Biological Activity of Natural and Synthetic Compounds. (2022). MDPI. Retrieved from [Link]

  • The employment of spectroscopic techniques coupled with chemometrics for authentication analysis of halal pharmaceuticals. (2018). AIP Publishing. Retrieved from [Link]

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A Comparative Analysis of Larixinol's Antimicrobial Potential Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products remain a vital source of inspiration and therapeutic leads. This guide provides a comprehensive technical comparison of the antimicrobial potential of Larixinol, a naturally occurring spiropolyphenol, against two pillars of antibacterial therapy: the β-lactam antibiotic Penicillin and the fluoroquinolone Ciprofloxacin.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just data, but a logical framework for the evaluation of a novel antimicrobial candidate, grounded in established scientific principles and methodologies. We will delve into the rationale behind experimental design, present comparative data in a clear and concise format, and offer detailed protocols for the key assays discussed.

Introduction: The Case for this compound

This compound is a flavonoid-like spiropolyphenol found in the bark of larch trees (Larix decidua)[1][2]. Structurally, it shares similarities with other bioactive lignans known for their diverse pharmacological activities[3][4][5]. While direct and extensive antimicrobial data for this compound is still emerging, studies on closely related compounds, such as (+)-lariciresinol, have demonstrated promising antibacterial effects[6]. The structural similarity between this compound and Lariciresinol suggests that this compound may possess comparable antimicrobial properties, making it a compelling candidate for further investigation.

Figure 1. Chemical structures of this compound and its close structural analog, (+)-Lariciresinol.

This guide will therefore use data available for (+)-lariciresinol as a proxy to benchmark the potential performance of this compound against established antibiotics. This approach allows for a data-driven preliminary assessment, highlighting the potential of this class of compounds and justifying more extensive future research into this compound itself.

Comparator Antibiotics: Establishing a Baseline

To provide a robust benchmark for this compound's potential, we have selected two widely used antibiotics with distinct mechanisms of action:

  • Penicillin: A member of the β-lactam class, Penicillin inhibits the formation of peptidoglycan cross-links in the bacterial cell wall. This disruption of cell wall synthesis ultimately leads to cell lysis and death, particularly in Gram-positive bacteria.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin targets bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting their function, Ciprofloxacin effectively halts bacterial cell division and survival.

The choice of these two antibiotics provides a comparison against both a cell wall synthesis inhibitor with primary activity against Gram-positive bacteria and a DNA replication inhibitor with broad-spectrum activity.

Experimental Design: A Framework for Comparative Analysis

A rigorous and standardized approach is paramount when evaluating a novel antimicrobial agent. The methodologies outlined below are based on internationally recognized standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.

Selection of Bacterial Strains

For this comparative analysis, we will focus on two clinically relevant bacterial species that represent both Gram-positive and Gram-negative pathogens:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium notorious for causing a wide range of infections, from skin and soft tissue infections to more severe conditions like pneumonia and bacteremia. The emergence of methicillin-resistant S. aureus (MRSA) underscores the urgent need for new antibiotics effective against this pathogen.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium that is a common cause of urinary tract infections, gastroenteritis, and sepsis. The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics, making activity against E. coli a crucial indicator of broad-spectrum potential.

The use of ATCC (American Type Culture Collection) strains ensures consistency and comparability of results across different studies and laboratories.

Key Antimicrobial Susceptibility Assays

To quantify and compare the antimicrobial activity of this compound (represented by its analogue, lariciresinol) and the comparator antibiotics, two fundamental assays are employed:

  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[7]. It is a primary indicator of an antibiotic's potency.

  • Minimum Bactericidal Concentration (MBC): Following the MIC assay, the MBC is determined by sub-culturing from the wells that showed no visible growth onto antibiotic-free agar. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum, indicating bactericidal (killing) activity[8].

A third, more dynamic assay provides deeper insight into the killing kinetics:

  • Time-Kill Kinetics Assay: This assay measures the rate at which an antimicrobial agent kills a bacterial population over time. It provides valuable information on the time-dependent or concentration-dependent nature of the antimicrobial's bactericidal activity.

The following diagram illustrates the overall workflow for this comparative analysis.

G cluster_0 Preparation cluster_1 MIC & MBC Determination cluster_2 Time-Kill Kinetics cluster_3 Data Analysis & Comparison A Prepare bacterial inoculum (S. aureus & E. coli) C Perform Broth Microdilution for MIC A->C E Expose bacteria to different concentrations of each compound A->E B Prepare serial dilutions of This compound/Lariciresinol, Penicillin, Ciprofloxacin B->C B->E D Subculture from clear wells to determine MBC C->D G Compare MIC & MBC values D->G F Sample at various time points and plate for CFU counting E->F H Plot and analyze time-kill curves F->H I I G->I Comparative Performance Assessment H->I

Caption: Experimental workflow for benchmarking this compound's antimicrobial performance.

Comparative Performance Data

The following tables summarize the available MIC and MBC data for (+)-lariciresinol, Penicillin, and Ciprofloxacin against S. aureus and E. coli. It is important to note that these values can vary slightly depending on the specific strain and testing conditions.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Antibiotic/CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
(+)-Lariciresinol125250
Penicillin~0.06 - >128Generally considered resistant
Ciprofloxacin0.25 - 1.0≤ 0.25

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Antibiotic/CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
(+)-Lariciresinol125250
PenicillinVaries significantlyNot applicable
Ciprofloxacin0.5 - 2.0≤ 0.5

Note: The MIC for Penicillin against S. aureus can vary widely due to the prevalence of resistance mechanisms (e.g., β-lactamase production). E. coli is intrinsically resistant to many penicillins.

From this data, it is evident that while (+)-lariciresinol demonstrates antimicrobial activity, its potency is considerably lower than that of Ciprofloxacin. However, its activity against both a Gram-positive and a Gram-negative bacterium is noteworthy. The MBC values for (+)-lariciresinol being equal to its MIC values suggest a bactericidal rather than a bacteriostatic mode of action.

Proposed Mechanism of Action of this compound

While the precise molecular target of this compound has yet to be fully elucidated, the antimicrobial mechanism of many lignans and other phenolic compounds involves the disruption of the bacterial cell membrane and/or inhibition of key cellular processes. Studies on related compounds suggest that they can interfere with bacterial cell wall synthesis, DNA replication, or enzymatic production[6].

The following diagram illustrates a hypothetical mechanism of action for this compound, drawing parallels with other membrane-active natural products.

G cluster_0 Bacterial Cell A This compound interacts with the bacterial cell membrane B Disruption of membrane integrity and potential A->B C Leakage of intracellular components (ions, ATP, nucleic acids) B->C D Inhibition of essential enzymes and cellular processes B->D E Cell Death C->E D->E

Caption: Hypothetical mechanism of action for this compound's antimicrobial activity.

Further research is required to validate this proposed mechanism and identify the specific molecular targets of this compound within the bacterial cell.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key assays are provided below.

Broth Microdilution for MIC Determination

1. Preparation of Materials:

  • Prepare a stock solution of the test compound (this compound/Lariciresinol, Penicillin, Ciprofloxacin) in a suitable solvent (e.g., DMSO).
  • Prepare sterile Mueller-Hinton Broth (MHB).
  • Culture the bacterial strains (S. aureus, E. coli) overnight in MHB at 37°C.
  • Prepare a 96-well microtiter plate.

2. Inoculum Preparation:

  • Dilute the overnight bacterial culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add 100 µL of MHB to all wells of the 96-well plate.
  • Add 100 µL of the stock solution of the test compound to the first well of each row and perform serial two-fold dilutions across the plate.
  • Add 100 µL of the prepared bacterial inoculum to each well.
  • Include a positive control (bacteria and MHB without antibiotic) and a negative control (MHB only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).
Determination of MBC

1. Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
  • Incubate the MHA plate at 37°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the MHA plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetics Assay

1. Preparation:

  • Prepare flasks containing MHB with the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
  • Include a growth control flask with no antibiotic.
  • Prepare a standardized bacterial inoculum as described for the MIC assay.

2. Procedure:

  • Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
  • Incubate the flasks at 37°C with shaking.
  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
  • Perform serial dilutions of the aliquots in sterile saline or PBS.
  • Plate the dilutions onto MHA plates.
  • Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • Count the number of colonies on each plate to determine the CFU/mL at each time point.
  • Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.
  • A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.

Conclusion and Future Directions

This guide provides a preliminary comparative assessment of the antimicrobial potential of this compound, using its close structural analog (+)-lariciresinol as a proxy. The available data suggests that this class of compounds possesses broad-spectrum bactericidal activity, albeit at a lower potency than established antibiotics like Ciprofloxacin.

The key takeaways are:

  • Broad-Spectrum Potential: The activity of (+)-lariciresinol against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is a promising characteristic.

  • Bactericidal Action: The equivalence of MIC and MBC values suggests a bactericidal mechanism, which is often desirable in a clinical setting.

  • Need for Further Research: The data presented here, while informative, is based on an analog. Direct and comprehensive studies on purified this compound are essential to fully characterize its antimicrobial profile.

Future research should focus on:

  • Isolation and Purification of this compound: To enable direct testing and accurate determination of its antimicrobial activity.

  • Mechanism of Action Studies: To identify the specific molecular targets of this compound and elucidate its mode of antibacterial action.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of this compound in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: To explore how modifications to the this compound scaffold could enhance its antimicrobial potency.

References

  • Wikipedia. (n.d.). Lariciresinol. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structural formula of Lariciresinol (1) and Taxiresinol (2). Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). (+)-Lariciresinol. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). (-)-Lariciresinol. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • BioCrick. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Antimicrobial Activity of Stereoisomers of Butane-Type Lignans. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Profile of MIC and MBC of penicillin for Escherichia coli isolates. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of Stereoisomers of Butane-Type Lignans. Retrieved January 15, 2026, from [Link]

  • PMC. (n.d.). The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects. Retrieved January 15, 2026, from [Link]

  • PMC. (n.d.). Lignans and Their Derivatives from Plants as Antivirals. Retrieved January 15, 2026, from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Lignan chemical structures: secoisolariciresinol (1), lariciresinol.... Retrieved January 15, 2026, from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 15, 2026, from [Link]

  • PMC. (2020, February 13). Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7. Retrieved January 15, 2026, from [Link]

  • PMC. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved January 15, 2026, from [Link]

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A Researcher's Guide to Investigating the Synergistic Potential of Larixinol with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the ever-evolving landscape of drug discovery and development, the exploration of natural compounds continues to be a cornerstone of innovation. Larixinol, a lignan found in the bark of larch trees (Larix decidua), has emerged as a compound of interest due to the known bioactive properties of its chemical class.[1][2][3] Lignans are a major class of phytoestrogens that are metabolized in the digestive system to enterolignans, which have demonstrated a range of health-promoting effects, including antioxidant, anti-inflammatory, and hormone-regulating properties.[1][4] While research into the specific activities of this compound is ongoing, its presence in polyphenol-rich extracts with demonstrated antimicrobial and antioxidant activities suggests significant therapeutic potential.[5][6]

A growing body of evidence in phytochemistry points towards the concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects.[7][8] This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for investigating the synergistic effects of this compound with other promising natural compounds. In the absence of direct studies on this compound combinations, this document will serve as a roadmap, hypothesizing potential synergistic interactions and detailing the experimental protocols necessary to validate these claims.

Part 1: A Profile of this compound's Bioactivities

This compound belongs to the lignan family, a class of diphenolic compounds formed from the dimerization of two coniferyl alcohol residues.[1] Lignans are recognized for their multifaceted health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties.[4][9] Studies on various lignans have shown their capacity to scavenge free radicals, chelate metals, and protect against DNA oxidation.[10]

The known and potential bioactivities of this compound, based on its chemical class and preliminary studies on larch bark extracts, include:

  • Antioxidant Activity: Larch bark extracts containing this compound have demonstrated notable antioxidant capacity.[5] This is consistent with the broader lignan class, which has been shown to possess potent radical-scavenging and lipid peroxidation inhibiting activities.[9]

  • Antimicrobial Activity: Extracts of Larix decidua containing this compound have shown antimicrobial effects against various respiratory pathogens.[5][11]

  • Anti-inflammatory Potential: While direct studies on this compound are limited, other lignans have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and downregulating inflammatory signaling pathways.[12][13][14][15]

  • Anticancer Potential: Several lignans have been investigated for their anticancer properties, with some showing the ability to induce apoptosis and inhibit tumor growth.[2][16] This suggests that this compound may also possess similar activities worth exploring.

Part 2: Hypothesizing Synergistic Combinations with this compound

The following sections propose potential synergistic combinations of this compound with other well-characterized natural compounds. For each combination, we hypothesize the underlying mechanisms of synergy and outline the experimental approaches for their validation.

Section 2.1: this compound and Flavonoids (e.g., Quercetin)

Flavonoids are a diverse group of polyphenolic compounds known for their antioxidant, anti-inflammatory, and anticancer properties.[17] Quercetin is a prime example of a flavonoid with well-documented bioactivities.

Hypothesized Synergistic Mechanisms:

  • Enhanced Antioxidant Activity: this compound may act as a regenerative agent for oxidized quercetin, thereby prolonging its antioxidant effects. This "vitamin E-like" synergy can lead to a more sustained defense against oxidative stress.

  • Multi-target Anti-inflammatory Effects: this compound and quercetin may inhibit different pro-inflammatory pathways. For instance, one compound might inhibit the NF-κB pathway, while the other targets the MAPK pathway, leading to a more comprehensive suppression of the inflammatory response.[18]

  • Increased Bioavailability: Certain flavonoids can inhibit enzymes involved in the metabolism of other compounds, potentially increasing the bioavailability and efficacy of this compound.

Proposed Experimental Validation:

  • Antioxidant Synergy: Utilize DPPH and FRAP assays to compare the antioxidant capacity of this compound and quercetin individually versus their combination.[7][8]

  • Anti-inflammatory Synergy: Employ LPS-stimulated RAW 264.7 macrophages to measure the inhibition of NO and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by the individual compounds and their combination.[18]

  • Mechanism of Action: Use Western blot analysis to investigate the effects of the combination on key proteins in the NF-κB and MAPK signaling pathways.

Section 2.2: this compound and Phenolic Acids (e.g., Gallic Acid)

Phenolic acids, such as gallic acid, are potent antioxidants and have been shown to exhibit synergistic effects when combined with other polyphenols.[7]

Hypothesized Synergistic Mechanisms:

  • Potentiation of Radical Scavenging: The combination of this compound and gallic acid may lead to a more efficient neutralization of a wider range of free radicals due to their different chemical structures and reduction potentials.

  • Synergistic Enzyme Inhibition: Both compounds may act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the inflammatory cascade. A combination could lead to a more potent inhibition of these enzymes.

Proposed Experimental Validation:

  • Radical Scavenging Synergy: Assess the synergistic radical scavenging activity using the ABTS assay in addition to the DPPH assay.

  • Enzyme Inhibition: Perform in vitro enzyme inhibition assays for COX-1, COX-2, and 5-LOX to determine the IC50 values of the individual compounds and their combination.

  • Isobolographic Analysis: Utilize the isobole method to formally quantify the nature of the interaction (synergistic, additive, or antagonistic).

Section 2.3: this compound and Terpenoids (e.g., Linalool)

Terpenoids, such as linalool, are a large class of naturally occurring compounds with diverse biological activities, including anti-inflammatory and anticancer effects.[16][19]

Hypothesized Synergistic Mechanisms:

  • Complementary Anticancer Mechanisms: this compound and linalool may induce cancer cell death through different apoptotic pathways. For example, one might activate the intrinsic (mitochondrial) pathway, while the other triggers the extrinsic (death receptor) pathway, resulting in a more effective anticancer outcome.[16]

  • Enhanced Anti-inflammatory Action: The combination may provide a more potent anti-inflammatory effect by modulating different aspects of the inflammatory response, such as reducing pro-inflammatory cytokine production and inhibiting immune cell migration.[19]

Proposed Experimental Validation:

  • Anticancer Synergy: Use the MTT assay to evaluate the cytotoxic effects of the individual compounds and their combination on various cancer cell lines (e.g., breast, colon, lung).[16]

  • Apoptosis Induction: Employ flow cytometry with Annexin V/PI staining to quantify the induction of apoptosis by the combination treatment.

  • In Vivo Studies: If in vitro results are promising, consider using animal models of cancer or inflammation to validate the synergistic effects in a more complex biological system.

Part 3: Experimental Protocols for Assessing Synergy
Protocol 1: In Vitro Antioxidant Synergy Assessment (DPPH and FRAP Assays)
  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the test compound (e.g., quercetin), and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

  • DPPH Radical Scavenging Assay:

    • Prepare a series of dilutions for each compound individually and in combination at fixed ratios.

    • In a 96-well plate, add the test samples to a solution of DPPH in methanol.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3·6H2O solution.

    • Add the test samples to the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using FeSO4·7H2O and express the results as ferrous iron equivalents.

  • Data Analysis: Calculate the Combination Index (CI) to determine the nature of the interaction. A CI value less than 1 indicates synergy.

Protocol 2: In Vitro Anti-inflammatory Synergy Assessment (NO Inhibition in RAW 264.7 Cells)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Viability Assay: Perform an MTT assay to determine the non-toxic concentrations of the individual compounds and their combinations.

  • NO Inhibition Assay:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the individual compounds and their combinations for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the IC50 values for NO inhibition and use isobolographic analysis to determine synergy.

Protocol 3: In Vitro Anticancer Synergy Assessment (MTT Assay and Isobolographic Analysis)
  • Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium.

  • MTT Assay:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the individual compounds and their combinations for 48 or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Isobolographic Analysis:

    • Determine the IC50 values for each compound individually.

    • On a graph, plot the IC50 value of this compound on the x-axis and the IC50 value of the other compound on the y-axis.

    • Draw a line connecting these two points (the line of additivity).

    • Determine the IC50 values for the combination of the two compounds at various ratios and plot these points on the graph.

    • Points falling below the line of additivity indicate a synergistic interaction.

Part 4: Data Presentation and Interpretation

Table 1: Summary of Hypothesized Synergistic Combinations with this compound

Compound Class Example Compound Hypothesized Synergistic Mechanism Key Experimental Models
FlavonoidsQuercetinEnhanced antioxidant activity, multi-target anti-inflammatory effects, increased bioavailabilityDPPH/FRAP assays, RAW 264.7 cells, Western blot
Phenolic AcidsGallic AcidPotentiation of radical scavenging, synergistic enzyme inhibitionABTS/DPPH assays, COX/LOX inhibition assays
TerpenoidsLinaloolComplementary anticancer mechanisms, enhanced anti-inflammatory actionMTT assay, Annexin V/PI staining, animal models
Part 5: Visualizing Synergistic Pathways and Workflows

cluster_antioxidant Hypothesized Antioxidant Synergy This compound This compound Quercetin Quercetin This compound->Quercetin Regenerates FreeRadical Free Radical This compound->FreeRadical Scavenges Quercetin->FreeRadical Scavenges Quercetin_ox Oxidized Quercetin Quercetin->Quercetin_ox Becomes

Caption: Hypothesized antioxidant synergy between this compound and Quercetin.

cluster_workflow Anti-inflammatory Synergy Workflow start Culture RAW 264.7 Cells viability Determine Non-Toxic Doses (MTT) start->viability treatment Treat Cells with this compound +/- Compound viability->treatment stimulation Stimulate with LPS treatment->stimulation measurement Measure NO and Cytokines stimulation->measurement analysis Isobolographic Analysis measurement->analysis

Caption: Experimental workflow for assessing anti-inflammatory synergy.

cluster_isobologram Isobolographic Analysis origin ic50_this compound IC50 this compound origin->ic50_this compound Dose of this compound ic50_x IC50 Cmpd X origin->ic50_x Dose of Compound X x_axis IC50 this compound y_axis IC50 Compound X ic50_larixinol_point ic50_x_point ic50_x_point->ic50_larixinol_point Line of Additivity synergy_point Synergy

Caption: Conceptual diagram of an isobologram showing a synergistic interaction.

Conclusion

This compound, as a member of the bioactive lignan family, holds considerable promise as a therapeutic agent. While research on its individual properties is still emerging, the true potential of this compound may lie in its synergistic interactions with other natural products. This guide has provided a theoretical framework and practical experimental designs to encourage and direct future research into the synergistic effects of this compound. The proposed combinations with flavonoids, phenolic acids, and terpenoids offer exciting avenues for the development of novel, more effective, and potentially safer therapeutic strategies for a range of diseases. The validation of these hypothesized synergies through rigorous scientific investigation will be a critical step in unlocking the full therapeutic potential of this compound.

References
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Larixinol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. Larixinol, a lignan with notable biological activities, requires meticulous handling not only during experimentation but also in its disposal to ensure the safety of personnel and the protection of our environment.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Understanding the Compound: Why Proper Disposal of this compound is Critical

This compound (CAS No. 101046-79-1) is a flavonoid-like compound soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] While comprehensive toxicological data for this compound is not widely available, related compounds and its classification suggest that it should be handled with care. Safety Data Sheets (SDS) for similar lignans indicate potential hazards such as skin, eye, and respiratory irritation.[2] Furthermore, many synthetic organic compounds can have adverse effects on aquatic ecosystems, making it imperative to prevent their release into the environment.[3][4][5]

The disposal procedures outlined below are designed to mitigate these risks through a systematic approach of containment, segregation, and proper waste stream management.

Core Principles of this compound Waste Management

The foundation of safe chemical disposal rests on three pillars: segregation, labeling, and containment. Adhering to these principles is not merely a matter of following rules but is a proactive measure to prevent accidental chemical reactions, protect waste handlers, and ensure regulatory compliance.

Step-by-Step Disposal Procedures for this compound

This section details the operational steps for disposing of various forms of this compound waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, including this compound, it is crucial to be outfitted with the appropriate PPE. This minimizes the risk of exposure through inhalation, ingestion, or skin contact.

  • Mandatory PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

    • Eye Protection: Safety goggles or a face shield must be worn.[2]

    • Lab Coat: A fully buttoned lab coat provides a critical barrier against spills and splashes.

    • Ventilation: All handling of solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation risks.[2][6]

Waste Segregation: Preventing Hazardous Interactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate proper disposal by your institution's Environmental Health & Safety (EHS) department. This compound waste should be segregated into solid and liquid streams.

  • Solid this compound Waste:

    • This category includes:

      • Expired or unused pure this compound powder.

      • Grossly contaminated items such as weighing papers, pipette tips, and gloves.[7]

    • Procedure:

      • Collect all solid this compound waste in a dedicated, durable, and sealable hazardous waste container.[7]

      • Ensure the container is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Liquid this compound Waste:

    • This includes:

      • Solutions containing this compound.

      • Solvents used to rinse glassware contaminated with this compound.

    • Procedure:

      • Collect all liquid this compound waste in a dedicated, leak-proof, and sealable hazardous waste container.[7]

      • Crucially, do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. [7] This is to avoid unforeseen chemical reactions.

      • Use secondary containment (such as a larger, shatter-resistant container) for liquid waste to prevent spills.[7]

Labeling: Clear and Compliant Communication

Accurate and thorough labeling of waste containers is a legal requirement and is critical for the safety of everyone in the laboratory and for waste disposal personnel.

  • Labeling Requirements:

    • The words "Hazardous Waste " must be prominently displayed.[7]

    • The full chemical name, "This compound ," must be clearly written. Avoid using abbreviations or chemical formulas.[7]

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the date when waste was first added to the container.[7]

Storage of this compound Waste

Proper storage of hazardous waste pending pickup is essential to maintain a safe laboratory environment.

  • Storage Guidelines:

    • Store all this compound waste containers in a designated and secure satellite accumulation area.[8]

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure waste containers are securely closed at all times, except when adding waste.[7][8]

    • Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[6]

Disposal of Empty this compound Containers

Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Procedure for Empty Containers:

    • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve this compound.[9]

    • Collect the rinsate as hazardous liquid waste and add it to your designated liquid this compound waste container.[10]

    • After triple-rinsing, deface or remove the original chemical label.

    • The clean, decontaminated container can now be disposed of as regular laboratory glass or plastic waste.[9]

Spill Management

In the event of a this compound spill, a prompt and appropriate response is necessary to mitigate exposure and environmental contamination.

  • For Minor Spills:

    • If you are trained to handle minor chemical spills, ensure you are wearing your full PPE.

    • For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.[7]

    • For liquid spills, use an inert absorbent material such as vermiculite or sand.[9]

    • Carefully collect the contained spill and contaminated absorbent materials into a sealed, labeled hazardous waste container.[7][9]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[7]

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and your laboratory supervisor.

    • Contact your institution's EHS department immediately.

Visualizing the this compound Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created using Graphviz.

Larixinol_Disposal_Workflow cluster_ppe Step 1: Don PPE cluster_waste_generation Step 2: Waste Generation & Segregation cluster_containment Step 3: Containment & Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Final Disposal ppe Gloves, Goggles, Lab Coat, Fume Hood solid_waste Solid this compound Waste (Unused chemical, contaminated labware) liquid_waste Liquid this compound Waste (Solutions, rinsate) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container Collect in liquid_container Labeled Hazardous Liquid Waste Container (with secondary containment) liquid_waste->liquid_container Collect in storage Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by EHS Department storage->ehs_pickup

Caption: this compound Disposal Workflow

Decision Tree for this compound Waste

The following diagram illustrates the decision-making process for categorizing and handling different types of this compound-contaminated materials.

Larixinol_Decision_Tree cluster_type cluster_action start This compound-Contaminated Item q_type What is the physical state? start->q_type a_solid Solid q_type->a_solid Solid a_liquid Liquid q_type->a_liquid Liquid a_container Empty Container q_type->a_container Empty Container solid_action Dispose in Labeled Solid Hazardous Waste a_solid->solid_action liquid_action Dispose in Labeled Liquid Hazardous Waste a_liquid->liquid_action container_action Triple Rinse, Dispose of Rinsate as Liquid Waste, Dispose of Container as Non-Hazardous a_container->container_action

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.